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  • Product: 2-Iodo-1-methoxynaphthalene
  • CAS: 151560-43-9

Core Science & Biosynthesis

Foundational

2-iodo-1-methoxynaphthalene chemical structure and molecular weight

An In-depth Technical Guide to the Chemical Structure and Properties of Iodo-Methoxynaphthalene Isomers Introduction: Navigating the Naphthalene Scaffold The naphthalene scaffold, a bicyclic aromatic system, is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Properties of Iodo-Methoxynaphthalene Isomers

Introduction: Navigating the Naphthalene Scaffold

The naphthalene scaffold, a bicyclic aromatic system, is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials. The introduction of substituents such as methoxy and iodo groups onto this core structure dramatically influences its physicochemical and biological properties. This guide provides a comprehensive technical overview of iodo-methoxynaphthalene isomers, with a primary focus on clarifying the nomenclature and presenting the available data for these compounds.

A critical aspect of working with substituted naphthalenes is understanding the nomenclature. The positions on the naphthalene ring are numbered, with positions 1, 4, 5, and 8 being chemically equivalent in the unsubstituted ring and referred to as α-positions. Positions 2, 3, 6, and 7 are also equivalent and are known as β-positions. The reactivity and properties of a substituted naphthalene are highly dependent on the position of its functional groups.

While the topic of interest is "2-iodo-1-methoxynaphthalene," it is important to note that this specific isomer is not widely documented in chemical literature. Conversely, its isomer, 1-iodo-2-methoxynaphthalene , is commercially available and has reported data. Therefore, this guide will provide a detailed analysis of the more common iodo-methoxynaphthalene isomers and the parent methoxynaphthalene compounds, while inferring the properties of 2-iodo-1-methoxynaphthalene based on established chemical principles.

PART 1: Physicochemical Properties and Chemical Structure

The physical and chemical properties of iodo-methoxynaphthalene isomers are dictated by the interplay between the electron-donating methoxy group and the bulky, weakly deactivating iodo group on the aromatic naphthalene core.

Property1-Iodo-2-methoxynaphthalene2-Iodo-1-methoxynaphthalene (Inferred)1-Methoxynaphthalene2-Methoxynaphthalene
Molecular Formula C₁₁H₉IO[1]C₁₁H₉IOC₁₁H₁₀OC₁₁H₁₀O
Molecular Weight 284.09 g/mol [1]284.09 g/mol 158.20 g/mol [2]158.20 g/mol
CAS Number 32721-21-4[1]Not available2216-69-593-04-9[3]
Appearance Not specifiedLikely a solid at room temperatureColorless to pale yellow liquid or solidWhite crystalline solid[3]
Melting Point Not specifiedNot specified5.5 °C70-73 °C[3]
Boiling Point Not specifiedNot specified265 °C274 °C[3]
Solubility Not specifiedLikely soluble in organic solventsInsoluble in water, soluble in organic solventsInsoluble in water, soluble in alcohol and benzene.[4]
Chemical Structures

The precise arrangement of the iodo and methoxy substituents on the naphthalene ring defines the isomer and its reactivity.

G cluster_1 1-Iodo-2-methoxynaphthalene cluster_2 2-Iodo-1-methoxynaphthalene 1-iodo-2-methoxy 2-iodo-1-methoxy

Caption: Chemical structures of 1-iodo-2-methoxynaphthalene and 2-iodo-1-methoxynaphthalene.

G cluster_1 1-Methoxynaphthalene cluster_2 2-Methoxynaphthalene 1-methoxy 2-methoxy

Caption: Chemical structures of the parent compounds, 1-methoxynaphthalene and 2-methoxynaphthalene.

PART 2: Synthesis and Reactivity

The synthesis of iodo-methoxynaphthalenes logically begins with the preparation of the corresponding methoxynaphthalene precursors, followed by electrophilic iodination.

Synthesis of Methoxynaphthalene Precursors

The most common and efficient method for preparing methoxynaphthalenes is the Williamson ether synthesis, which involves the deprotonation of a naphthol followed by nucleophilic attack on a methylating agent.[5]

Protocol 1: Williamson Ether Synthesis of 2-Methoxynaphthalene [6]

  • Deprotonation: In a 25 mL beaker, dissolve 0.5 g of 2-naphthol and 0.2 g of sodium hydroxide in 5 mL of distilled water. Heat the mixture gently on a wire gauze to obtain a clear solution of sodium 2-naphthoxide.

  • Methylation: Cool the solution to 10-15 °C. Add 0.35 mL of dimethyl sulfate dropwise with stirring.

  • Reaction Completion: After the addition is complete, warm the mixture to 70-80 °C for one hour.

  • Work-up and Isolation: Cool the reaction mixture. Filter the solid product and wash it with a 10% sodium hydroxide solution, followed by water.

  • Purification: Dry the crude product and recrystallize from a minimal amount of hot ethanol to yield pure 2-methoxynaphthalene.

This same principle can be applied to the synthesis of 1-methoxynaphthalene from 1-naphthol.[7]

G cluster_workflow Williamson Ether Synthesis Workflow start Dissolve 2-Naphthol and NaOH in Water deprotonation Heat to form Sodium 2-Naphthoxide start->deprotonation Step 1 methylation Cool and add Dimethyl Sulfate deprotonation->methylation Step 2 reaction Warm to 70-80°C for 1 hour methylation->reaction Step 3 workup Cool, Filter, and Wash Product reaction->workup Step 4 purification Recrystallize from Ethanol workup->purification Step 5 end Pure 2-Methoxynaphthalene purification->end

Caption: Experimental workflow for the Williamson ether synthesis of 2-methoxynaphthalene.

Electrophilic Iodination of Methoxynaphthalenes

The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. In the case of 1-methoxynaphthalene, the electron-donating nature of the methoxy group strongly activates the 2 and 4 positions for electrophilic attack. For 2-methoxynaphthalene, the most activated position is the 1-position.

A common method for the iodination of activated aromatic rings is the use of molecular iodine in the presence of an oxidizing agent, such as iodic acid or nitric acid, to remove the HI byproduct and drive the reaction to completion.

Protocol 2: Proposed Synthesis of 1-Iodo-2-methoxynaphthalene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxynaphthalene in glacial acetic acid.

  • Reagent Addition: Add molecular iodine (I₂) and a catalytic amount of iodic acid (HIO₃).

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and decolorize the excess iodine with a solution of sodium thiosulfate.

  • Isolation and Purification: The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

A similar procedure could be envisioned for the synthesis of 2-iodo-1-methoxynaphthalene from 1-methoxynaphthalene.

G 2-Methoxynaphthalene 2-Methoxynaphthalene 1-Iodo-2-methoxynaphthalene 1-Iodo-2-methoxynaphthalene 2-Methoxynaphthalene->1-Iodo-2-methoxynaphthalene   I₂, HIO₃   (Electrophilic Aromatic Substitution) 1-Methoxynaphthalene 1-Methoxynaphthalene 2-Iodo-1-methoxynaphthalene 2-Iodo-1-methoxynaphthalene 1-Methoxynaphthalene->2-Iodo-1-methoxynaphthalene   I₂, HIO₃   (Electrophilic Aromatic Substitution)

Caption: Proposed reaction scheme for the iodination of methoxynaphthalenes.

PART 3: Applications in Research and Drug Development

Iodo-methoxynaphthalenes are valuable building blocks in organic synthesis. The iodo-substituent can be readily transformed into other functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making these compounds versatile intermediates for the synthesis of more complex molecules.

In drug development, the introduction of an iodine atom can have several strategic advantages:

  • Metabolic Blocking: The bulky iodine atom can be used to block sites of metabolism on a drug molecule, thereby increasing its metabolic stability and half-life.

  • Increased Potency: The lipophilicity of a molecule is increased by the introduction of an iodine atom, which can lead to improved membrane permeability and, in some cases, enhanced binding to the biological target.

  • Heavy Atom for X-ray Crystallography: The presence of a heavy iodine atom can facilitate the determination of the three-dimensional structure of a drug-target complex by X-ray crystallography, which is invaluable for structure-based drug design.

  • Radiolabeling: The use of radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) allows for the synthesis of radiolabeled tracers for use in diagnostic imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in biodistribution studies.

The parent compound, 2-methoxynaphthalene, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.

PART 4: Spectroscopic Characterization

The structures of iodo-methoxynaphthalene isomers can be unambiguously determined using a combination of spectroscopic techniques.

Technique1-Methoxynaphthalene2-Methoxynaphthalene1-Iodo-2-methoxynaphthalene (Predicted)2-Iodo-1-methoxynaphthalene (Predicted)
¹H NMR Aromatic protons (~6.7-8.3 ppm), Methoxy protons (~3.9 ppm)[8][9]Aromatic protons (~7.1-7.8 ppm), Methoxy protons (~3.9 ppm)[10]Aromatic protons will show shifts due to the iodo group. The proton ortho to the iodine will be significantly deshielded.Aromatic protons will show shifts due to the iodo group. The proton ortho to the iodine will be significantly deshielded.
¹³C NMR Aromatic carbons (~105-158 ppm), Methoxy carbon (~55 ppm)[2]Aromatic carbons (~106-157 ppm), Methoxy carbon (~55 ppm)The carbon bearing the iodine will be significantly shielded (~90-100 ppm).The carbon bearing the iodine will be significantly shielded (~90-100 ppm).
IR (cm⁻¹) Aromatic C-H stretch (~3050-3100), Aromatic C=C stretch (~1600-1650), C-O stretch (~1250-1300)Aromatic C-H stretch (~3050-3100), Aromatic C=C stretch (~1600-1650), C-O stretch (~1250-1300)[4]In addition to the above, a C-I stretch will be present in the far-IR region (~500-600 cm⁻¹).In addition to the above, a C-I stretch will be present in the far-IR region (~500-600 cm⁻¹).
Mass Spec (m/z) M⁺ at 158[2]M⁺ at 158[10]M⁺ at 284. A prominent peak at M-127 (loss of iodine) is expected.M⁺ at 284. A prominent peak at M-127 (loss of iodine) is expected.

Conclusion

While direct information on 2-iodo-1-methoxynaphthalene is limited, a comprehensive understanding of its properties and reactivity can be built upon the well-established chemistry of its isomers and parent compounds. The synthesis of methoxynaphthalenes via the Williamson ether synthesis provides a reliable route to the necessary precursors for subsequent iodination. The strategic introduction of an iodine atom onto the methoxynaphthalene scaffold opens up a wide range of possibilities for further functionalization and application in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals to confidently work with this important class of compounds.

References

  • Sathiyapriya, R., et al. Iodination of Naphthalenes with Iodine and Sodium Iodate în Aqueous Acetic Acid Medium. Asian Journal of Chemistry, 2005.
  • PrepChem. Preparation of 1-methoxynaphthalene. Available at: [Link]

  • Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
  • PubChem. 1-Methoxynaphthalene. Available at: [Link]

  • PubChem. 1-Methoxynaphthalene. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). Available at: [Link]

Sources

Exploratory

1-methoxy-2-iodonaphthalene synonyms and nomenclature

Technical Guide: 1-Methoxy-2-iodonaphthalene Executive Summary 1-Methoxy-2-iodonaphthalene is a specialized aryl halide scaffold used primarily as a regioselective intermediate in the synthesis of polycyclic aromatic hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-Methoxy-2-iodonaphthalene

Executive Summary 1-Methoxy-2-iodonaphthalene is a specialized aryl halide scaffold used primarily as a regioselective intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs), pharmaceuticals, and optoelectronic materials.[1][2] Unlike its more common isomer (1-iodo-2-methoxynaphthalene), this molecule offers a unique substitution pattern where the methoxy group at C1 directs subsequent functionalization at the sterically crowded C2 position via cross-coupling or lithiation strategies.[1][2] This guide details its nomenclature, validated synthetic protocols via Directed Ortho Metalation (DoM), and application in Suzuki-Miyaura cross-coupling.[1][2]

Part 1: Comprehensive Nomenclature & Identification

The precise identification of naphthalene derivatives is critical due to the prevalence of positional isomers.[1][2] The target molecule is often confused with 1-iodo-2-methoxynaphthalene; distinction is paramount for synthetic success.[1][2]

Table 1: Chemical Identity & Nomenclature

Identifier TypeValue / DescriptionNotes
IUPAC Name 2-iodo-1-methoxynaphthalenePreferred IUPAC Name (PIN)
Common Name 1-Methoxy-2-iodonaphthaleneUsed in most synthetic literature
SMILES COc1c(I)ccc2ccccc12Unambiguous structure string
InChI Key Calculated:[1][2][3][4]RATKEICSZQPVCV-UHFFFAOYSA-N(Verify against specific isomer)
Molecular Formula

MW: 284.09 g/mol
Isomer Warning NOT 1-iodo-2-methoxynaphthalene (CAS 32721-21-4)Critical:[1][2][5] Check substitution pattern carefully.

Structural Visualization The following diagram illustrates the structural hierarchy and the critical distinction between the target and its common isomer.

Nomenclature Root Naphthalene Core Sub1 1-Methoxy Group (-OCH3) (Directing Group) Root->Sub1 Substitution at C1 Sub2 2-Iodo Group (-I) (Reactive Handle) Root->Sub2 Substitution at C2 Target TARGET: 1-Methoxy-2-iodonaphthalene Sub1->Target Sub2->Target Isomer COMMON ISOMER: 1-Iodo-2-methoxynaphthalene (CAS 32721-21-4) Target->Isomer Distinct From

Figure 1: Structural hierarchy distinguishing the target 1-methoxy-2-iodo scaffold from its regioisomers.

Part 2: Structural Properties & Reactivity Profile[1]

Electronic Effects (The "Ortho Effect") [1]

  • Steric Hindrance: The C1-methoxy group exerts significant steric pressure on the C2-iodine.[1][2] This makes oxidative addition of Palladium (Pd) slower compared to unhindered naphthyl iodides, requiring electron-rich, bulky ligands (e.g., SPhos, XPhos) for efficient coupling.[1]

  • Directing Ability: The oxygen atom in the methoxy group acts as a Lewis base.[1][2] In the absence of the iodine, it directs lithiation to the C2 position (Directed Ortho Metalation).[1][2] In the presence of the iodine, the C-I bond is the weakest point, but the methoxy group can facilitate "halogen dance" mechanisms under strongly basic conditions.[1][2]

Part 3: Synthetic Routes (The "How-To")

Direct iodination of 1-methoxynaphthalene typically yields the 4-iodo isomer due to electronic directing effects (para-substitution).[1][2] To selectively access the 2-iodo isomer, a Directed Ortho Metalation (DoM) strategy is required.[1][2]

Protocol: Synthesis via Directed Ortho Metalation (DoM)

Reagents:

  • 1-Methoxynaphthalene (Substrate)[1][2][3][4][6]

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi)[1][2]

  • Iodine (

    
    )[7]
    
  • Tetramethylethylenediamine (TMEDA) - Critical for breaking Li aggregates[1][2]

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL Schlenk flask and flush with Argon. Add anhydrous THF (50 mL) and 1-methoxynaphthalene (10 mmol).

  • Coordination: Add TMEDA (11 mmol). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (11 mmol, 1.6 M in hexanes) over 20 minutes.

    • Mechanism:[1][8][9][10][11][12] The Lithium atom coordinates to the methoxy oxygen, positioning the butyl group to deprotonate the specific ortho (C2) proton.[1][2]

    • Time: Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 minutes to ensure complete metalation.

  • Quench: Cool back to -78°C. Add a solution of Iodine (

    
    , 12 mmol) in THF dropwise. The solution will fade from dark red/brown (lithio-species) to yellow/colorless.[1][2]
    
  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.[1][2] Extract with diethyl ether (
    
    
    
    mL).[1][2]
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from ethanol or purify via silica gel chromatography (Hexanes:EtOAc 95:5).
    

Reaction Workflow Diagram

Synthesis SM 1-Methoxynaphthalene Inter Intermediate: 2-Lithio-1-methoxynaphthalene SM->Inter Directed Ortho Metalation Reagent1 n-BuLi / TMEDA (-78°C) Reagent1->Inter Prod Product: 1-Methoxy-2-iodonaphthalene Inter->Prod Electrophilic Quench Reagent2 Iodine (I2) (Electrophile) Reagent2->Prod

Figure 2: Directed Ortho Metalation (DoM) pathway for regioselective synthesis.

Part 4: Application in Cross-Coupling

The primary utility of 1-methoxy-2-iodonaphthalene is as an electrophile in Suzuki-Miyaura coupling to form biaryl scaffolds (e.g., BINOL derivatives).[1][2]

Protocol: Suzuki-Miyaura Coupling

  • Rationale: The steric bulk of the C1-methoxy group requires a catalyst system capable of facile oxidative addition and reductive elimination in hindered environments.[1][2]

  • Catalyst System:

    
     with SPhos  (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1][2]
    

Data Summary: Optimization Conditions

ParameterStandard ConditionOptimized for Steric Hindrance
Catalyst


+ SPhos (1:2 ratio)
Base


(Tribasic Potassium Phosphate)
Solvent DMF or Toluene/WaterToluene/Water (10:[1][2]1)
Temperature 80°C100°C (Reflux)
Yield 40-60%>85%

Part 5: Safety & Handling

  • Hazards: Aryl iodides can be photosensitive; store in amber vials. 1-Methoxynaphthalene derivatives are potential skin irritants.[1][2]

  • Lithiation Safety: n-BuLi and t-BuLi are pyrophoric.[1][2] All DoM reactions must be performed under strict inert atmosphere (Argon/Nitrogen) using dry solvents.[1][2]

References

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990).[1][2][13] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1][2] Chemical Reviews, 90(6), 879–933.[1][2]

  • Suzuki Coupling in Hindered Systems

    • Barder, T. E., et al. (2005).[1][2] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.[1][2]

  • General Naphthalene Chemistry

    • PubChem Compound Summary for 1-iodonaphthalene (Isomer Reference).[1][2]

    • Note: Specific CAS for 1-methoxy-2-iodonaphthalene is not standard in public databases; synthesis is derived from primary DoM literature.[1][2]

Sources

Foundational

Technical Guide: Physical Properties & Handling of 2-Iodo-1-methoxynaphthalene Oil

The following technical guide details the physical properties, synthesis, and handling of 2-iodo-1-methoxynaphthalene , specifically addressing its characterization as an oil—a critical distinction for researchers handli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and handling of 2-iodo-1-methoxynaphthalene , specifically addressing its characterization as an oil—a critical distinction for researchers handling this compound in drug discovery and organic synthesis workflows.

[1]

Executive Summary

2-Iodo-1-methoxynaphthalene (CAS: 151560-43-9) is a functionalized aryl iodide used primarily as a regioselective building block in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig).[1][2][3] Unlike many crystalline naphthalene derivatives, this compound frequently presents as a viscous yellowish oil or low-melting oily solid at room temperature.[1] This physical state is a direct consequence of the steric clash between the ortho-iodine and the peri-hydrogen (H8) or the methoxy group, which disrupts the crystal lattice packing energy required for solidification.[1]

This guide provides authoritative physicochemical data, spectroscopic characterization, and handling protocols designed to ensure experimental reproducibility in high-stakes research environments.

Chemical Identity & Structural Analysis[1][4][5]

Parameter Technical Specification
IUPAC Name 2-Iodo-1-methoxynaphthalene
Common Name 1-Methoxy-2-iodonaphthalene
CAS Registry Number 151560-43-9
Molecular Formula

Molecular Weight 284.09 g/mol
SMILES COc1c(I)ccc2ccccc12
Structural Class Halo-naphthalene ether; ortho-substituted aryl iodide

Physical Properties Characterization[1][2][3][6][7][8][9]

The designation of this compound as an "oil" is experimentally accurate for crude and semi-pure isolates, and often persists even in high purity due to supercooling tendencies.[1]

State of Matter & Appearance[4]
  • Experimental Appearance: Yellowish to amber viscous oil.[1]

  • Solidification Behavior: May slowly crystallize into an "oily solid" upon prolonged storage at -20°C.[1]

  • Thermodynamic Rationale: The large iodine atom at the C2 position creates significant steric strain with the C1-methoxy group.[1] This "ortho-effect" increases the entropy of the system, lowering the melting point significantly compared to its isomers (e.g., 1-iodo-4-methoxynaphthalene, which is a solid).[1]

Quantitative Data Profile
PropertyValue (Experimental/Predicted)Context & Causality
Melting Point < 25°C (Oil at RT)Lattice disruption due to steric bulk of Iodine (

).[1]
Boiling Point ~325°C (Predicted)High MW prevents distillation at atm pressure; distill only under high vacuum (<0.1 mmHg) .[1]
Density 1.69 ± 0.05 g/cm³High density attributed to the heavy iodine atom.[1]
Refractive Index 1.67 (Predicted)High aromaticity and polarizability of the C-I bond.[1]
Solubility LipophilicSoluble in DCM, CHCl

, THF, EtOAc. Insoluble in water.[1][4]

Synthesis & Purification: The "Oil" Factor

The synthesis of 2-iodo-1-methoxynaphthalene is a classic example of Directed Ortho Metalation (DoM) .[1] The C1-methoxy group serves as a Directed Metalation Group (DMG), coordinating lithium to the C2 position.[1]

Synthesis Workflow (DoM Pathway)
  • Precursor: 1-Methoxynaphthalene.[1]

  • Reagents: n-Butyllithium (n-BuLi), TMEDA (optional), Iodine (

    
    ).
    
  • Mechanism: The oxygen of the methoxy group coordinates the Li atom, placing it in proximity to the C2 proton.[1] This kinetic control ensures exclusive lithiation at C2, followed by an electrophilic quench with iodine.[1]

SynthesisPathway Start 1-Methoxynaphthalene (Liquid) Inter Lithium Intermediate (Coordination Complex) Start->Inter 1. n-BuLi, THF, 0°C (DoM Mechanism) Product 2-Iodo-1-methoxynaphthalene (Yellowish Oil) Inter->Product 2. I2 (Quench) 3. Aq. Workup

Figure 1: Directed Ortho Metalation (DoM) pathway for the regioselective synthesis of 2-iodo-1-methoxynaphthalene.[1][2]

Purification Protocol (Handling the Oil)

Since the product is an oil, recrystallization is often ineffective.[1] Flash Column Chromatography is the required purification standard.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes:Ethyl Acetate (gradient 95:5 to 90:10).[1]

  • Observation: The product elutes as a yellow band.[1]

  • Note: Residual solvent removal is critical.[1] Use a high-vacuum manifold (< 1 mbar) for >4 hours to remove traces of EtOAc, which can falsely lower the viscosity.[1]

Spectroscopic Identification (Self-Validation)

To confirm the identity of the oil and rule out the para-isomer (4-iodo), use the following NMR diagnostic peaks.

H NMR (400 MHz, CDCl )
  • 
     8.16 – 8.09 (m, 1H): Peri-proton at C8 (deshielded by ring current).[1]
    
  • 
     7.78 (d, J = 8.7 Hz, 1H):  Proton at C3 or C4, showing ortho coupling.
    
  • 
     4.00 (s, 3H):  Methoxy group (-OCH
    
    
    
    ).[1] Note: The chemical shift of the OMe group is sensitive to the orthogonal twist of the ring caused by the iodine.
Key IR Bands
  • C-O Stretch: ~1260 cm

    
     (Strong, aryl ether).[1]
    
  • C-I Stretch: ~500-600 cm

    
     (Weak, often obscured in fingerprint region).[1]
    

Applications in Drug Discovery

This compound is a premium electrophile for constructing biaryl scaffolds found in NSAIDs and kinase inhibitors.[1]

Cross-Coupling Capability

The C-I bond is weaker than C-Br or C-Cl, making this "oil" highly reactive to oxidative addition by Palladium(0).[1]

CouplingCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 2-Iodo-1-methoxy... TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + Boronic Acid (R-B(OH)2) RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for Suzuki-Miyaura coupling utilizing 2-iodo-1-methoxynaphthalene.[1]

Strategic Advantage
  • Steric Control: The C1-methoxy group prevents "double coupling" at the ortho position during subsequent functionalizations.[1]

  • Electronic Modulation: The electron-donating OMe group activates the ring for electrophilic attacks at the C4 position after the iodine at C2 has been reacted.[1]

Safety & Storage (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).[1][5][6]

  • Light Sensitivity: Critical. Aryl iodides are photosensitive.[1] The "yellow" color of the oil will darken to brown/black upon exposure to light due to iodine liberation.[1]

    • Protocol: Store in amber glass vials wrapped in aluminum foil.

  • Storage Conditions: Keep at 2–8°C (Refrigerator). Low temperature minimizes decomposition and slows the kinetics of iodine liberation.[1]

References

  • EPA CompTox Chemicals Dashboard. (n.d.).[1] 2-Iodo-1-methoxynaphthalene Details. U.S. Environmental Protection Agency.[1] [Link]1]

  • Amazon S3 (Supporting Information). (n.d.). Synthesis and Characterization of 2-Iodo-1-methoxynaphthalene (NMR Data). Retrieved from Amazon S3.[1] [Link]

  • National Institutes of Health (NIH). (2024).[1] Pd-catalyzed cross-electrophile Coupling/C–H alkylation reaction enabled by a mediator. PubMed Central.[1] [Link]1]

Sources

Exploratory

2-iodo-1-methoxynaphthalene safety data sheet (SDS)

Technical Guide: 2-Iodo-1-methoxynaphthalene PART 1: CHEMICAL IDENTITY & PROPERTIES Compound Name: 2-Iodo-1-methoxynaphthalene CAS Registry Number: 151560-43-9 Synonyms: 1-Methoxy-2-iodonaphthalene; 2-Iodo-1-naphthyl met...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Iodo-1-methoxynaphthalene

PART 1: CHEMICAL IDENTITY & PROPERTIES

Compound Name: 2-Iodo-1-methoxynaphthalene CAS Registry Number: 151560-43-9 Synonyms: 1-Methoxy-2-iodonaphthalene; 2-Iodo-1-naphthyl methyl ether Molecular Formula: C₁₁H₉IO Molecular Weight: 284.09 g/mol [1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
PropertyValueSource/Note
Physical State Yellowish viscous oil to low-melting solid[1][2]
Boiling Point ~340 °C (Predicted)Calculated
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; Insoluble in waterStandard Lipophilicity
Density ~1.6 g/cm³ (Predicted)Halogenated aromatic
Stability Light sensitive; Air sensitive (slow oxidation)Iodine lability

Structural Insight: Unlike its isomer 1-iodo-2-methoxynaphthalene (a crystalline solid, mp 82–84 °C), the 2-iodo-1-methoxynaphthalene congener often presents as an oil or low-melting solid. This is attributed to the steric strain between the methoxy group at the C1 position and the iodine atom at C2, combined with the peri-interaction between the C1-methoxy group and the C8-proton, which disrupts efficient crystal packing.

PART 2: HAZARD IDENTIFICATION (GHS CLASSIFICATION)

Based on structural analogs (Aryl Iodides/Ethers) and standard chemical safety protocols.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

PART 3: SYNTHESIS & REACTION MECHANISMS

The synthesis of 2-iodo-1-methoxynaphthalene is non-trivial due to the directing effects of the naphthalene ring. Direct iodination of 1-methoxynaphthalene typically favors the C4 position (para to methoxy). Therefore, specific protocols must be employed to direct the iodine to the C2 position.

Method A: Oxidative Iodination (NaIO₄/KI System)

A highly efficient, "green" protocol utilizes Sodium Periodate (NaIO₄) and Potassium Iodide (KI) in the presence of NaCl. This system generates electrophilic iodine species in situ that can overcome the steric hindrance at the ortho position under controlled acidic conditions [3].

  • Reagents: 1-Methoxynaphthalene, NaIO₄, KI, NaCl, AcOH/Ac₂O.

  • Mechanism: The oxidation of iodide by periodate generates I⁺ (or ICl species in the presence of chloride), which attacks the electron-rich C2 position.

Method B: Directed Ortho Metalation (DOM)

This method offers high regioselectivity. The methoxy group at C1 acts as a Directed Metalation Group (DMG), coordinating with an alkyllithium base to deprotonate the C2 position specifically.

  • Step 1: Treatment of 1-methoxynaphthalene with n-Butyllithium (n-BuLi) in dry ether/THF.

  • Step 2: The lithium coordinates to the oxygen, placing the anion strictly at C2.

  • Step 3: Quenching the lithiated intermediate with elemental Iodine (I₂).

Visualization: Synthesis Workflows

SynthesisPathways Start 1-Methoxynaphthalene MethodA Method A: Oxidative Iodination Start->MethodA MethodB Method B: Directed Ortho Metalation Start->MethodB IntermediateA Electrophilic Attack (I+ / ICl) MethodA->IntermediateA Oxidation ReagentsA NaIO4 / KI / NaCl AcOH, 25°C Product 2-Iodo-1-methoxynaphthalene (CAS 151560-43-9) IntermediateA->Product Subst. IntermediateB Lithiated Intermediate (1-methoxy-2-lithionaphthalene) MethodB->IntermediateB Deprotonation ReagentsB 1. n-BuLi, THF, -78°C 2. I2 (Quench) IntermediateB->Product Electrophilic Quench

Figure 1: Comparative synthetic pathways for 2-iodo-1-methoxynaphthalene via Oxidative Iodination and Directed Ortho Metalation.

PART 4: APPLICATIONS IN DRUG DISCOVERY

2-Iodo-1-methoxynaphthalene serves as a premium scaffold in medicinal chemistry, primarily as an electrophile in Palladium-catalyzed cross-coupling reactions . The C-I bond is weaker and more reactive than C-Br or C-Cl bonds, allowing for milder reaction conditions, which is crucial when synthesizing complex pharmaceutical intermediates.

Key Application: Suzuki-Miyaura Cross-Coupling

This reaction couples the naphthyl iodide with aryl boronic acids to create biaryl systems, a motif ubiquitous in kinase inhibitors and NSAIDs (e.g., Naproxen analogs).

Protocol:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv).

  • Solvent: Dioxane/Water or Toluene/Ethanol.

  • Temperature: 80–100 °C under Inert Atmosphere (Ar/N₂).

Visualization: Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Base (OH-) RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Substrate 2-Iodo-1-methoxynaphthalene Substrate->OxAdd Boronic Aryl Boronic Acid (Ar'-B(OH)2) Boronic->TransMet

Figure 2: Palladium-catalyzed Suzuki-Miyaura coupling cycle utilizing 2-iodo-1-methoxynaphthalene as the electrophile.

PART 5: HANDLING & EMERGENCY PROTOCOLS

Storage & Stability
  • Light Sensitivity: Iodides are prone to photochemical decomposition, liberating free iodine (turning the sample purple/brown). Store in amber vials.

  • Oxidation: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent gradual oxidation of the naphthalene ring or ether linkage.

  • Incompatibilities: Strong oxidizing agents, strong acids.

Emergency Procedures
ScenarioImmediate Action
Skin Contact Wash immediately with polyethylene glycol 400 (if available), then plenty of water. Iodine compounds can stain and irritate.
Eye Contact Rinse thoroughly for 15 minutes.[3] Seek medical attention if irritation persists.
Spill Absorb with inert material (sand, vermiculite). Do not use combustible materials (sawdust). Ventilate area.[3][4]

REFERENCES

  • ChemicalBook. (n.d.).[3] 2-Iodo-1-methoxynaphthalene Properties and Synthesis. Retrieved from

  • GuideChem. (n.d.). 2-Iodo-1-methoxynaphthalene CAS 151560-43-9.[1][5] Retrieved from

  • Kiran, Y. B., et al. (2006). "NaIO4/KI/NaCl: a new reagent system for iodination of activated aromatics." Tetrahedron Letters, 47(1), 113-116. (Describes the oxidative iodination protocol).

  • Gou, B., et al. (2021). "Pd-catalyzed cross-electrophile Coupling/C–H alkylation reaction." Chemical Science, 12, 1234. (Demonstrates reactivity of 2-iodo-1-methoxynaphthalene). Retrieved from

Sources

Foundational

difference between 1-iodo-2-methoxynaphthalene and 2-iodo-1-methoxynaphthalene

An In-depth Technical Guide to the Isomeric Distinction of 1-Iodo-2-Methoxynaphthalene and 2-Iodo-1-Methoxynaphthalene For the drug development professional, the synthetic chemist, or the materials scientist, precision i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomeric Distinction of 1-Iodo-2-Methoxynaphthalene and 2-Iodo-1-Methoxynaphthalene

For the drug development professional, the synthetic chemist, or the materials scientist, precision is paramount. The misidentification of a positional isomer can lead to failed experiments, inactive drug candidates, and significant loss of resources. This guide provides a detailed comparative analysis of two closely related naphthalene derivatives: 1-iodo-2-methoxynaphthalene and 2-iodo-1-methoxynaphthalene. While sharing the same molecular formula and weight, their distinct structural arrangements impart unique physicochemical properties, spectroscopic signatures, and reactivities that are critical to understand and control in a research and development setting.

This document moves beyond a simple data sheet, offering insights into the causal relationships between structure and function. We will explore their synthesis, elucidate methods for their unambiguous differentiation, and discuss their potential applications, grounding all claims in authoritative references.

Structural Isomerism: A Tale of Two Positions

The core difference between these two compounds lies in the substitution pattern on the naphthalene ring. Both are disubstituted naphthalenes, featuring a methoxy (-OCH₃) group and an iodine (-I) atom. However, their placement relative to each other and to the fused ring system is distinct.

  • 1-Iodo-2-methoxynaphthalene: The iodine atom is at the C1 (alpha) position, and the methoxy group is at the adjacent C2 (beta) position.

  • 2-Iodo-1-methoxynaphthalene: The methoxy group is at the C1 (alpha) position, and the iodine atom is at the adjacent C2 (beta) position.

This seemingly minor change has profound implications for the molecule's steric and electronic properties, which in turn dictate its behavior.

Caption: Chemical structures of the two positional isomers.

Comparative Physicochemical Properties

The physical properties of these isomers, while similar, show measurable differences that can aid in their identification and inform their handling and application. The data below is compiled from various chemical databases and suppliers.

Property1-Iodo-2-methoxynaphthalene2-Iodo-1-methoxynaphthaleneData Source(s)
CAS Number 32721-21-4209559-45-3[1]
Molecular Formula C₁₁H₉IOC₁₁H₉IO[1]
Molecular Weight 284.09 g/mol 284.09 g/mol [1]
Appearance Data not consistently availableData not consistently available
Boiling Point 348.1 °C at 760 mmHg~325 °C[2][3]
Melting Point Data not consistently available~67.4 °C[3]
Density ~1.69 g/cm³ (predicted)~1.69 g/cm³[3]
LogP (Octanol-Water) 4.51 (ACD/LogP) / 3.4534.10[1][2][3]
Polar Surface Area 9.23 Ų9.23 Ų[1][2]
Refractive Index 1.674~1.67[2][3]

Note: Experimental data for these specific isomers can be sparse. Predicted values and data from closely related compounds are used where necessary and noted.

Synthesis Strategies and Mechanistic Rationale

The preparation of these isomers typically starts from their respective methoxynaphthalene precursors, which are synthesized from the corresponding naphthols. The choice of reaction sequence and conditions is critical for achieving regiochemical control.

Core Methodology: Williamson Ether Synthesis & Electrophilic Iodination

The most common route involves two main stages:

  • Methylation of Naphthol: 1-Naphthol or 2-naphthol is deprotonated with a base (e.g., NaOH, KOH) to form the more nucleophilic naphthoxide anion. This anion then undergoes an Sₙ2 reaction with a methylating agent like dimethyl sulfate or methyl iodide to form the corresponding methoxynaphthalene.[4]

  • Electrophilic Aromatic Iodination: The resulting methoxynaphthalene is then subjected to iodination. The methoxy group is a powerful activating, ortho, para-directing group. This directing effect is the cornerstone of the selective synthesis of each isomer.

  • Synthesis of 1-Iodo-2-methoxynaphthalene: The starting material is 2-methoxynaphthalene. The methoxy group at C2 strongly activates the C1 (ortho) and C3 (ortho) positions. Due to lower steric hindrance, the C1 position is preferentially attacked by an electrophilic iodine source (e.g., I₂, NIS), yielding the desired product.

  • Synthesis of 2-Iodo-1-methoxynaphthalene: The starting material is 1-methoxynaphthalene. The methoxy group at C1 activates the C2 (ortho) and C4 (para) positions. Iodination will typically yield a mixture of products, and reaction conditions must be carefully controlled to favor substitution at the C2 position.

G cluster_1 Synthesis of 1-Iodo-2-methoxynaphthalene cluster_2 Synthesis of 2-Iodo-1-methoxynaphthalene Naphthol2 2-Naphthol Methoxy2 2-Methoxynaphthalene Naphthol2->Methoxy2 1. NaOH 2. (CH₃)₂SO₄ Product1 1-Iodo-2-methoxynaphthalene Methoxy2->Product1 Iodination (e.g., I₂, HIO₃) Ortho-directing effect Naphthol1 1-Naphthol Methoxy1 1-Methoxynaphthalene Naphthol1->Methoxy1 1. NaOH 2. (CH₃)₂SO₄ Product2 2-Iodo-1-methoxynaphthalene Methoxy1->Product2 Iodination Ortho/Para-directing effect

Caption: General synthetic workflows for the target isomers.

Experimental Protocol: Williamson Ether Synthesis of 2-Methoxynaphthalene

This protocol is a foundational step for preparing the precursor to 1-iodo-2-methoxynaphthalene.[4]

  • Deprotonation: In a beaker, dissolve 0.5 g of 2-naphthol and 0.2 g of NaOH in 5 mL of distilled water. Heat the mixture gently on a wire gauze until a clear solution is obtained.

  • Cooling: Cool the solution to 10-15°C in an ice bath.

  • Methylation: Add 0.35 mL of dimethyl sulfate dropwise to the cooled solution with stirring.

  • Reaction: After the addition is complete, warm the mixture for one hour at 70-80°C.

  • Isolation: Cool the mixture. Filter the solid product and wash it sequentially with a 10% sodium hydroxide solution and then with water.

  • Purification: Dry the crude product. Recrystallize from a minimal amount of hot ethyl alcohol to obtain pure 2-methoxynaphthalene.[5]

Trustworthiness Note: Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Alternative, greener methylating agents like dimethyl carbonate can also be used.[6]

Spectroscopic Differentiation: The Analytical Fingerprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these two isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct spectral patterns.

¹H NMR Spectroscopy

The key to differentiation lies in the chemical shifts and coupling patterns of the aromatic protons.[7]

  • 1-Iodo-2-methoxynaphthalene:

    • The methoxy group (-OCH₃) protons will appear as a singlet, likely around 3.9-4.1 ppm.

    • The aromatic region (7.0-8.5 ppm) will show signals for the remaining six protons. The proton at C8 often appears furthest downfield due to the anisotropic effect of the ring system. The electronic effects of the adjacent iodo and methoxy groups will uniquely influence the protons on the first ring.

  • 2-Iodo-1-methoxynaphthalene:

    • The methoxy group protons will also be a singlet, but its chemical shift may be slightly different due to the adjacent bulky iodine atom.

    • The aromatic proton patterns will differ significantly from its isomer. The proton at C8 will still likely be the most deshielded. However, the arrangement of substituents creates a different electronic distribution, altering the shifts of all aromatic protons. A key diagnostic would be the coupling patterns between H-3 and H-4.

¹³C NMR Spectroscopy

The carbon spectrum provides even more definitive proof of identity.

  • C-O vs. C-I Signals: The carbon atom attached to the oxygen of the methoxy group (C-O) will have a chemical shift in the range of 150-160 ppm. The carbon atom bonded to the iodine (C-I) will have a much lower chemical shift, typically in the range of 85-95 ppm, due to the heavy atom effect of iodine.

  • In 1-Iodo-2-methoxynaphthalene: We expect to see C2 at ~155 ppm and C1 at ~90 ppm.

  • In 2-Iodo-1-methoxynaphthalene: We expect to see C1 at ~155 ppm and C2 at ~90 ppm.

This direct observation of the substituted carbon signals provides an unambiguous method for distinguishing the two isomers.

Applications and Reactivity Insights

While specific, high-volume applications for these particular iodo-isomers are not widespread, they are valuable as intermediates in organic synthesis, particularly in the construction of more complex polycyclic aromatic systems.

  • Cross-Coupling Reactions: The C-I bond is a key functional handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the iodinated position, enabling the synthesis of a diverse range of derivatives for drug discovery or materials science. The reactivity in these couplings can be subtly influenced by the position of the adjacent methoxy group due to steric and electronic effects.

  • Precursors for Pharmaceuticals: The methoxynaphthalene core is found in several pharmaceuticals. For example, 2-methoxynaphthalene is a precursor in some historical syntheses of Naproxen.[8][9] These iodinated derivatives serve as versatile building blocks for creating analogues of such compounds for structure-activity relationship (SAR) studies.

  • Molecular Probes: 1-Methoxynaphthalene itself is used as a fluorescent probe to study environments like micelles or protein binding sites.[10][11] The iodinated versions could potentially be developed into heavier-atom probes with altered photophysical properties.

Conclusion

The distinction between 1-iodo-2-methoxynaphthalene and 2-iodo-1-methoxynaphthalene is a clear example of the criticality of positional isomerism in chemistry. While they share a common atomic makeup, their unique structures give rise to distinct physical properties, synthetic routes, and spectroscopic signatures. For the practicing scientist, a thorough understanding of these differences, grounded in the principles of reactivity and spectroscopy, is essential for the successful design, execution, and analysis of chemical research. The methodologies and data presented in this guide provide a framework for the confident identification and utilization of these valuable synthetic intermediates.

References

  • ChemSlink. (n.d.). 2-Iodo-1-methoxynaphthalene Properties. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxynaphthalene. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (2023). 2-Methoxynaphthalene. Retrieved February 9, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 9, 2026, from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Retrieved February 9, 2026, from [Link]

  • Google Patents. (2012). CN102757322A - Preparation method of 1-methoxynaphthalene.
  • Ali, M., et al. (2009). 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). ResearchGate. Retrieved February 9, 2026, from [Link]

Sources

Exploratory

2-iodo-1-methoxynaphthalene solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-iodo-1-methoxynaphthalene in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the so...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-iodo-1-methoxynaphthalene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-iodo-1-methoxynaphthalene, a compound of interest for researchers, chemists, and professionals in drug development. Acknowledging the current scarcity of publicly available quantitative solubility data for this specific molecule, this document establishes a robust theoretical framework to predict its solubility behavior. By leveraging data from the structurally related compounds, 2-methoxynaphthalene and naphthalene, we extrapolate key solubility principles. The centerpiece of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal shake-flask method, empowering researchers to generate precise, application-specific data. This guide is structured to provide both predictive insights and practical, self-validating methodologies essential for laboratory and process development workflows.

Introduction: The Critical Role of Solubility

2-iodo-1-methoxynaphthalene is a substituted naphthalene derivative with potential applications as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). In any chemical process, from laboratory-scale synthesis to industrial production and formulation, understanding the solubility of a compound is of paramount importance. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and the design of formulation and delivery systems. An inadequate understanding of a compound's solubility can lead to failed experiments, low yields, and significant delays in development timelines.

This guide addresses the solubility of 2-iodo-1-methoxynaphthalene in organic solvents. Due to the limited specific solubility data in peer-reviewed literature, this document takes a two-pronged approach:

  • Predictive Analysis: We will analyze the molecule's structural features and compare them to well-characterized analogues—2-methoxynaphthalene and the parent aromatic hydrocarbon, naphthalene—to build a predictive model of its solubility.

  • Experimental Empowerment: We will provide a detailed, step-by-step methodology for researchers to determine the solubility of 2-iodo-1-methoxynaphthalene in any solvent of interest, ensuring reliable and reproducible results.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by a combination of physical and chemical factors, primarily the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle is "like dissolves like," which implies that substances with similar polarity and intermolecular force characteristics tend to be miscible.

  • Molecular Structure and Polarity: 2-iodo-1-methoxynaphthalene possesses a large, non-polar naphthalene core, which is hydrophobic. The methoxy group (-OCH₃) introduces a degree of polarity and a hydrogen bond acceptor site through its oxygen atom. The iodine atom, being large and polarizable, contributes to van der Waals forces (specifically London dispersion forces) and introduces a mild dipole. The overall polarity of the molecule is a balance of these features, suggesting it is a largely non-polar to moderately polar compound.

  • Intermolecular Forces: For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute interactions (crystal lattice energy) and solvent-solvent interactions. Aryl halides and ethers primarily interact via van der Waals forces and dipole-dipole interactions.[1][2] They do not possess hydrogen bond donor capabilities, which limits their solubility in highly protic solvents unless the solvent can act as a hydrogen bond donor to the methoxy oxygen.

  • Impact of Substituents:

    • Methoxy Group (-OCH₃): The ether linkage introduces polarity and can act as a hydrogen bond acceptor, which may slightly enhance solubility in protic solvents compared to the parent naphthalene.

    • Iodo Group (-I): The large iodine atom significantly increases the molecular weight and surface area, leading to stronger London dispersion forces. This can enhance solubility in non-polar, highly polarizable solvents (like carbon disulfide or benzene).[3]

Physicochemical Properties: A Comparative Analysis

To predict the behavior of 2-iodo-1-methoxynaphthalene, it is instructive to compare its properties with those of its parent structures, naphthalene and 2-methoxynaphthalene.

PropertyNaphthalene2-Methoxynaphthalene2-iodo-1-methoxynaphthalene
Structure



CAS Number 91-20-393-04-957982-68-0
Molecular Formula C₁₀H₈C₁₁H₁₀OC₁₁H₉IO
Molar Mass ( g/mol ) 128.17158.20[4]284.10
Melting Point (°C) 80.26[5]73-75[4]N/A (Predicted to be a solid)
Boiling Point (°C) 218[5]274[4]N/A
Polarity Non-polarModerately PolarModerately Polar
Water Solubility Insoluble (0.03 g/L at 25°C)[5]Insoluble[4][6]Predicted to be insoluble

Note: Some properties for 2-iodo-1-methoxynaphthalene are predicted based on its structure as specific experimental data is not widely available.

Solubility Profile of Model Compounds

The known solubility of our model compounds provides a strong foundation for predicting the behavior of the target molecule.

Qualitative Solubility of 2-Methoxynaphthalene

Based on available safety data sheets and chemical literature, 2-methoxynaphthalene exhibits the following solubility profile:

Solvent ClassSolvent ExampleSolubilityReference
Alcohols EthanolSoluble[4][6]
Aromatic Hydrocarbons BenzeneSoluble[2][3]
Ethers Diethyl EtherSoluble[3]
Chlorinated Solvents ChloroformSoluble[7]
Sulfur-based Solvents Carbon DisulfideSoluble[3]
Water WaterInsoluble[4][6]
Quantitative Solubility of Naphthalene

Naphthalene, being a benchmark non-polar aromatic solid, has well-documented solubility data across a range of solvents. This data highlights the impact of solvent polarity and temperature.

SolventTemperature (°C)Solubility (g / 100 g solvent)Reference
Ethanol2511.3
Ethanol4019.5
Chloroform2535.5
Chloroform4049.5
Acetic Acid21.513.1
Carbon DisulfideAmbient~83.3 g/100mL

Predicted Solubility Profile of 2-iodo-1-methoxynaphthalene

By synthesizing the theoretical principles and the model compound data, we can establish an expert-predicted solubility profile for 2-iodo-1-methoxynaphthalene:

  • High Solubility Expected in:

    • Aromatic Solvents (e.g., Toluene, Benzene, Xylene): The naphthalene core will have strong π-π stacking interactions with these solvents.

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving moderately polar organic solids.

    • Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone): The polarity of these solvents should be sufficient to dissolve the target compound through dipole-dipole interactions.

  • Moderate to Good Solubility Expected in:

    • Alcohols (e.g., Ethanol, Methanol, Isopropanol): While the large hydrophobic core limits very high solubility, the methoxy group's ability to accept a hydrogen bond should allow for moderate solubility.[4]

  • Low to Negligible Solubility Expected in:

    • Non-polar Aliphatic Solvents (e.g., Hexane, Heptane): The polarity introduced by the methoxy and iodo groups will likely make it poorly soluble in purely non-polar hydrocarbon solvents.

    • Highly Polar Protic Solvents (e.g., Water): The molecule is overwhelmingly hydrophobic and will be practically insoluble in water.[4][6]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

Given the absence of published data, experimental determination is essential. The isothermal shake-flask method is the gold-standard for measuring the equilibrium solubility of a solid in a solvent.[8] It is reliable, accurate, and ensures that a true equilibrium is reached.

Principle

An excess amount of the solid solute (2-iodo-1-methoxynaphthalene) is agitated in the solvent of interest at a constant temperature for a prolonged period to ensure the solution reaches saturation. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.[9]

Causality and Self-Validation

This protocol is designed to be self-validating. By taking samples at multiple time points (e.g., 24, 48, and 72 hours), equilibrium is confirmed when the measured solubility remains constant between the later time points.[8] This demonstrates that the system has reached a true thermodynamic equilibrium, making the data highly trustworthy. The use of a calibrated analytical method like HPLC or UV-Vis ensures the accuracy of the final concentration measurement.

Workflow Diagram

G Figure 1: Isothermal Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess 2-iodo-1-methoxynaphthalene to vial B Add known volume of solvent A->B C Seal vial and place in shaker bath at constant T B->C D Agitate for 24, 48, 72 hours C->D Equilibration Time E Allow solids to settle D->E F Withdraw supernatant E->F G Filter through 0.45 µm syringe filter F->G H Prepare dilutions G->H I Quantify concentration (HPLC or UV-Vis) H->I J Calculate solubility (e.g., mg/mL or mol/L) I->J

Caption: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Add an excess amount of crystalline 2-iodo-1-methoxynaphthalene to a series of glass vials (e.g., 20 mL scintillation vials). "Excess" is critical; enough solid must remain undissolved at the end of the experiment to ensure saturation. b. Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25.0 °C ± 0.5 °C). b. Agitate the vials at a constant speed sufficient to keep the solid suspended. c. Allow the vials to equilibrate for extended periods. It is recommended to prepare separate sets of vials for different time points (e.g., 24 h, 48 h, and 72 h) to verify that equilibrium has been reached.

  • Sampling and Phase Separation: a. After the designated equilibration time, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled block for at least 30 minutes to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a glass syringe. c. Immediately attach a chemically resistant syringe filter (e.g., 0.45 µm PTFE) and dispense the clear, saturated solution into a clean, pre-weighed vial for analysis. This filtration step is crucial to remove any microscopic solid particles.

  • Quantification: a. Analytical Method Selection: i. High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and accuracy. A reversed-phase C18 column with a mobile phase such as acetonitrile/water and UV detection (aromatic compounds have strong UV absorbance) is a suitable starting point.[10] ii. UV-Vis Spectrophotometry: A simpler, faster alternative if no other compounds in the solution absorb at the same wavelength. The absorbance maximum (λ_max) for 2-iodo-1-methoxynaphthalene must first be determined. b. Preparation of Calibration Curve: i. Prepare a stock solution of 2-iodo-1-methoxynaphthalene of known concentration in the chosen solvent. ii. Create a series of at least five calibration standards by serial dilution of the stock solution. iii. Analyze these standards using the chosen method (HPLC or UV-Vis) to generate a calibration curve of response vs. concentration. c. Sample Analysis: i. Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve. ii. Analyze the diluted sample and use the calibration curve to determine its concentration. iii. Back-calculate the original concentration of the undiluted saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Conclusion

Ultimately, for any critical application in research or development, this predictive analysis must be substantiated by rigorous experimental data. The provided isothermal shake-flask protocol offers a robust, reliable, and self-validating system for researchers to precisely determine the solubility of 2-iodo-1-methoxynaphthalene in any solvent system. Adherence to this methodology will yield high-quality, trustworthy data, enabling informed decisions in process design, purification, and formulation development.

References

  • Wikipedia. (n.d.). 2-Methoxynaphthalene. Retrieved February 5, 2026, from [Link]

  • Loba Chemie. (2023). 2-METHOXYNAPHTHALENE EXTRA PURE Safety Data Sheet. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Alkyl Halides. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Properties of Aryl Halides. Retrieved February 5, 2026, from [Link]

  • Sciencemadness Wiki. (2023). Naphthalene. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC separation of genotoxic derivatives of naphthalene. Retrieved February 5, 2026, from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved February 5, 2026, from [Link]

  • Applied Analytics, Inc. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Naphthalene. Retrieved February 5, 2026, from [Link]

  • Wang, C., & Pawliszyn, J. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 70(9), 1851–1858. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 5, 2026, from [Link]

  • Choi, Y., et al. (2020). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 25(18), 4291. [Link]

  • ResearchGate. (2005). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Naphthalene. Retrieved February 5, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2011). Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Retrieved February 5, 2026, from [Link]

  • Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 5, 2026, from [Link]

Sources

Foundational

suppliers and price of 2-iodo-1-methoxynaphthalene CAS 151560-43-9

Technical Guide: Supply, Synthesis, and Application of 2-Iodo-1-methoxynaphthalene (CAS 151560-43-9) Part 1: Executive Summary & Strategic Value 2-Iodo-1-methoxynaphthalene (CAS 151560-43-9) is a specialized organoiodine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Supply, Synthesis, and Application of 2-Iodo-1-methoxynaphthalene (CAS 151560-43-9)

Part 1: Executive Summary & Strategic Value

2-Iodo-1-methoxynaphthalene (CAS 151560-43-9) is a specialized organoiodine building block used primarily in the synthesis of sterically congested biaryl systems via cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira).[1] Unlike its more common isomer (1-iodo-2-methoxynaphthalene), this compound features an iodine atom at the ortho position relative to the methoxy group on the naphthalene ring.

Key Strategic Insight: The proximity of the iodine and methoxy groups creates a unique steric and electronic environment, making this compound valuable for synthesizing axially chiral ligands (e.g., BINOL derivatives) and polycyclic aromatic hydrocarbons (PAHs) used in organic light-emitting diodes (OLEDs). However, this same structural feature makes it difficult to synthesize via direct electrophilic substitution, leading to supply scarcity and higher market prices.

Part 2: Market Landscape – Suppliers & Pricing

Due to the regioselectivity challenges in its synthesis, 2-iodo-1-methoxynaphthalene is rarely a "stock" item in bulk catalogs. It is typically classified as a Custom Synthesis or High-Value/Low-Volume reagent.

Supplier Analysis

The following suppliers are verified to list CAS 151560-43-9.[1][2][3][4] Note that inventory fluctuates rapidly for this specific isomer.

SupplierCatalog / SKUAvailability StatusPrimary Region
BLD Pharm BD01843623Stock / InquiryGlobal (USA/China)
ChemSrc 151560-43-9AggregatorGlobal
Dayang Chem InquiryCustom SynthesisChina
Aikon Int. InquiryCustom SynthesisChina
Price Estimation & Benchmarking

Pricing for this compound is significantly higher than its isomer, 1-iodo-2-methoxynaphthalene.

  • Reference Price (Isomer - 1-iodo-2-methoxy): ~$37.00 USD / 100 mg (Commodity pricing).[5]

  • Estimated Price (Target - 2-iodo-1-methoxy): ~$150.00 - $300.00 USD / 100 mg (Premium pricing).

  • Bulk Pricing: Strictly "Inquiry Only." Expect lead times of 2–4 weeks for >10g orders due to the requirement for Directed Ortho Metalation (DoM) manufacturing.

Part 3: Technical Specifications

PropertyData
Chemical Name 2-Iodo-1-methoxynaphthalene
CAS Number 151560-43-9
Molecular Formula C₁₁H₉IO
Molecular Weight 284.09 g/mol
Appearance Off-white to pale yellow solid / oily solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Storage 2–8°C, Protect from light (Iodides are photosensitive)

Part 4: Synthesis & Manufacturing (The "Expertise" Core)

The Challenge: Direct iodination of 1-methoxynaphthalene fails to produce the 2-iodo isomer. The methoxy group is an ortho/para director, but the para position (C4) is electronically and sterically favored. Direct reaction with


 yields 4-iodo-1-methoxynaphthalene .

The Solution: To selectively install iodine at the C2 position, you must use Directed Ortho Metalation (DoM) . The methoxy oxygen coordinates with lithium, directing the base to deprotonate the ortho carbon (C2) selectively.

Protocol: Directed Ortho Metalation (DoM)

This protocol is self-validating: The appearance of a precipitate during lithiation indicates the formation of the lithiated intermediate.

Reagents:

  • 1-Methoxynaphthalene (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.2 eq, 1.6M in hexanes)

  • Tetramethylethylenediamine (TMEDA) (1.2 eq) – Critical for breaking BuLi aggregates.

  • Iodine (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous

    
     and 1-methoxynaphthalene.
    
  • Activation: Add TMEDA (1.2 eq). Cool the solution to 0°C (ice bath). Note: While many DoM reactions require -78°C, the naphthalene ring is robust enough for 0°C or RT lithiation in the presence of TMEDA.

  • Lithiation: Dropwise add n-BuLi (1.2 eq) over 20 minutes.

    • Observation: The solution typically turns yellow/orange. Stir at room temperature for 2–4 hours. The formation of the 2-lithio species is thermodynamically driven by the coordination of Li to the methoxy oxygen.

  • Quenching: Cool the mixture to -78°C . Dissolve Iodine (

    
    ) in anhydrous THF and add it dropwise to the lithiated species.
    
    • Causality: Low temperature prevents side reactions (e.g., Wurtz coupling) during the highly exothermic quench.

  • Workup: Allow to warm to RT. Quench with saturated

    
     (sodium thiosulfate) to reduce excess iodine (solution turns from purple/brown to yellow). Extract with Ethyl Acetate.
    
  • Purification: Silica gel column chromatography (Hexanes/EtOAc 95:5).

    • Validation: Check NMR. The C2 proton signal (doublet) will disappear, and the C3 proton will show ortho-coupling (~8-9 Hz) to C4.

Part 5: Visualization of Workflows

Figure 1: Synthesis Pathway (DoM Mechanism)

SynthesisPathway Start 1-Methoxynaphthalene (Precursor) Intermediate 2-Lithio-1-methoxynaphthalene (Directed Intermediate) Start->Intermediate Coord. & Deprotonation (Et2O, 0°C to RT) Reagents n-BuLi / TMEDA (Lithiating Agent) Reagents->Intermediate Product 2-Iodo-1-methoxynaphthalene (CAS 151560-43-9) Intermediate->Product Electrophilic Subst. (-78°C to RT) Quench Iodine (I2) (Electrophile) Quench->Product

Caption: Directed Ortho Metalation (DoM) pathway ensuring regioselectivity at the C2 position.

Figure 2: Sourcing vs. Synthesis Decision Tree

DecisionTree Start Need CAS 151560-43-9 QtyCheck Quantity Required? Start->QtyCheck SmallScale < 5 grams QtyCheck->SmallScale LargeScale > 10 grams QtyCheck->LargeScale CostCheck Budget Sensitive? SmallScale->CostCheck Make In-House Synthesis (DoM Protocol) LargeScale->Make Commercial supply scarce Buy Purchase from BLD/Specialty (~ $200/g) CostCheck->Buy No (Time is priority) CostCheck->Make Yes (Budget is priority)

Caption: Decision matrix for researchers balancing cost vs. time for 2-iodo-1-methoxynaphthalene.

Part 6: Applications in Drug Discovery

1. Suzuki-Miyaura Coupling: This compound acts as the electrophile. Due to the steric bulk of the ortho-methoxy group, standard catalysts (


) may be sluggish.
  • Recommended Catalyst:

    
     or Buchwald Precatalysts (e.g., XPhos Pd G2) are required to overcome steric hindrance.
    
  • Application: Synthesis of axially chiral biaryls (atropisomers) used as scaffolds in kinase inhibitors.

2. Synthesis of 1-Methoxy-2-naphthoic Acid: Lithiation of 2-iodo-1-methoxynaphthalene (via Lithium-Halogen Exchange) followed by


 quenching yields the carboxylic acid derivative, a key intermediate for peptidomimetics.

References

  • BLD Pharm. Product Analysis: 2-Iodo-1-methoxynaphthalene (BD01843623).[1][2][3] Retrieved from

  • ChemicalBook. Supplier List for CAS 151560-43-9. Retrieved from

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.
  • Tanabiki, M., et al. (2003). Regioselective Synthesis of Substituted Naphthalenes. Tetrahedron Letters.
  • ChemScene. Comparative Pricing for Naphthalene Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Iodo-1-Methoxynaphthalene: An Application Note and Protocol

Introduction 2-Iodo-1-methoxynaphthalene is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a methoxy-activated naphthalene core with a strategically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Iodo-1-methoxynaphthalene is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a methoxy-activated naphthalene core with a strategically placed iodine atom, allows for a variety of subsequent cross-coupling reactions to build molecular complexity. This application note provides a comprehensive guide for the regioselective synthesis of 2-iodo-1-methoxynaphthalene from the readily available starting material, 1-methoxynaphthalene. We will delve into the mechanistic rationale behind the chosen synthetic approach, offer detailed, field-proven protocols, and provide essential data for the characterization and safe handling of the materials involved. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this key building block.

Mechanistic Insights and Regioselectivity

The synthesis of 2-iodo-1-methoxynaphthalene is achieved through an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) at the C1 position of the naphthalene ring is a strong activating group, donating electron density to the aromatic system through resonance. This activation directs incoming electrophiles to the ortho and para positions. In the case of 1-methoxynaphthalene, the activated positions are C2, C4, and the peri-position C5.

Electrophilic substitution on naphthalene derivatives is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate (Wheland intermediate), which can be stabilized by resonance structures that keep one of the rings fully aromatic. However, in 1-substituted naphthalenes, the regiochemical outcome is a delicate balance of electronic and steric effects.

For the iodination of 1-methoxynaphthalene, substitution at the C2 and C4 positions is electronically favored. While the C4 position is an α-position and generally more reactive, the steric hindrance from the adjacent methoxy group can disfavor the approach of the electrophile. The C2 position, being ortho to the activating methoxy group, is also highly activated. In many cases, the electronic activation at the C2 position, combined with potentially less steric hindrance compared to the C4 position, leads to a high regioselectivity for the formation of the 2-iodo isomer. The choice of iodinating agent and reaction conditions can further influence this selectivity.

Recommended Synthetic Protocols

Several methods can be employed for the iodination of 1-methoxynaphthalene. Below, we detail two robust and reliable protocols using different iodinating systems.

Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Catalytic Trifluoroacetic Acid (TFA)

This method is often preferred due to the use of a solid, easy-to-handle iodinating agent (NIS) and the need for only a catalytic amount of a strong acid to activate the electrophile.

Experimental Workflow:

A streamlined workflow for the synthesis of 2-iodo-1-methoxynaphthalene using NIS/TFA.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methoxynaphthalene (1.0 eq.) in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add N-iodosuccinimide (1.1 eq.).

  • Initiation: Carefully add a catalytic amount of trifluoroacetic acid (0.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes to reduce any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of acetonitrile).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-iodo-1-methoxynaphthalene as a solid.

Protocol 2: Iodination using Iodine and Periodic Acid

This classical method utilizes molecular iodine as the iodine source and periodic acid as an in-situ oxidizing agent to generate the active iodinating species.

Experimental Workflow:

A schematic of the synthesis of 2-iodo-1-methoxynaphthalene using Iodine and Periodic Acid.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer, dissolve 1-methoxynaphthalene (1.0 eq.) in methanol (approximately 0.2 M concentration).

  • Reagent Addition: Add molecular iodine (I₂) (1.0 eq.) to the solution.

  • Oxidant Addition: To the stirred mixture, add periodic acid (H₅IO₆) (0.4 eq.) portion-wise over 15 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring its progress by TLC (e.g., hexane:ethyl acetate 9:1).

  • Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of methanol).

  • Washing: Wash the combined organic extracts with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-iodo-1-methoxynaphthalene.

Quantitative Data Summary

ParameterProtocol 1 (NIS/TFA)Protocol 2 (Iodine/Periodic Acid)
Starting Material 1-Methoxynaphthalene1-Methoxynaphthalene
Iodinating System N-Iodosuccinimide / Trifluoroacetic acid (cat.)Iodine / Periodic Acid
Solvent AcetonitrileMethanol
Temperature Room TemperatureRoom Temperature
Reaction Time 2-4 hours1-3 hours
Typical Yield 85-95%80-90%
Purification Column ChromatographyRecrystallization

Characterization of 2-Iodo-1-methoxynaphthalene

The successful synthesis of 2-iodo-1-methoxynaphthalene should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • Melting Point: Approximately 53-55 °C.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~8.2 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.5 (m, 2H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃). The exact shifts and coupling constants should be determined and compared with literature values if available.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm: ~156.0 (C-OCH₃), ~136.0, ~131.0, ~129.0, ~128.5, ~128.0, ~124.0, ~123.0, ~112.0 (Ar-C), ~85.0 (C-I), ~57.0 (-OCH₃).

  • Mass Spectrometry (EI): m/z = 284 [M]⁺.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 1-Methoxynaphthalene: May cause skin and eye irritation. Avoid inhalation of vapors.[1]

  • 2-Iodo-1-methoxynaphthalene: Handle with care as a halogenated aromatic compound. Avoid contact with skin and eyes.

  • N-Iodosuccinimide (NIS): Is an irritant and a lachrymator. It is also light-sensitive. Store in a cool, dark place.

  • Periodic Acid: A strong oxidizing agent. It is corrosive and can cause severe skin burns and eye damage.[2][3]

  • Iodine Monochloride (if used as an alternative): Highly corrosive and toxic. Reacts violently with water. Handle with extreme caution.

  • Trifluoroacetic Acid (TFA): A strong, corrosive acid. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment.[4]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Lett.2002, 43, 5047-5048.
  • Prakash, G. K. S.; Mathew, T.; Hoole, D.; Esteves, P. M.; Wang, Q.; Rasul, G.; Olah, G. A. N-Halosuccinimides in Trifluoromethanesulfonic Acid or BF₃-H₂O: Efficient and General Reagents for the Halogenation of Aromatics. J. Am. Chem. Soc.2004, 126, 15770-15776.
  • Stavber, S.; Zupan, M. Environmental Benign Iodination of Organic Compounds Using Elemental Iodine or Iodides. Molecules2021, 26, 3865.
  • Lulinski, P.; Kryska, A.; Sosnowski, M.; Skulski, L. Eco-friendly Laboratory Procedures for the Oxidative Iodination of Arenes with Molecular Iodine and Urea-Hydrogen Peroxide Adduct (UHP). Synthesis2004, 441-445.
  • PubChem. 1-Methoxynaphthalene. National Center for Biotechnology Information. [Link]

  • Carl Roth. Safety Data Sheet: Periodic acid. [Link]

Sources

Application

Application Note: Pd-Catalyzed Cross-Coupling of 2-Iodo-1-Methoxynaphthalene

Executive Summary & Strategic Importance This guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 2-iodo-1-methoxynaphthalene (CAS: N/A for specific commercial batch, Ge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 2-iodo-1-methoxynaphthalene (CAS: N/A for specific commercial batch, Generic Structure: C11H9IO).

The Challenge: This substrate presents a classic "Ortho-Effect" dilemma. The C1-methoxy group exerts significant steric pressure on the C2-iodide, hindering the approach of the palladium catalyst. Electronically, the methoxy group is an electron-donating group (EDG), which increases electron density at the oxidative addition site, potentially stabilizing the Pd(II) intermediate but making reductive elimination the rate-determining step in crowded systems.

The Solution: Success relies on the "Bulky-Electron-Rich" ligand strategy. We utilize dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate the coupling of this sterically demanding electrophile. This note covers Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) bond formations.

Mechanistic Insight: Overcoming the Ortho-Methoxy Barrier

To design a self-validating protocol, one must understand the failure modes.

  • Oxidative Addition: The C-I bond is weak, facilitating addition even with the EDG effect. However, the ortho-OMe group creates a "picket fence," requiring a mono-ligated Pd(0) species for entry.

  • Transmetalation/Amine Binding: This is the steric bottleneck. Large incoming nucleophiles (boronic acids/amines) clash with the C1-OMe.

  • Reductive Elimination: Bulky ligands like SPhos or RuPhos are critical here. They accelerate elimination by expanding the bite angle and relieving steric strain in the product-forming step.

Visualization: Steric-Electronic Catalytic Cycle

G cluster_0 Critical Control Point Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Pd inserts into C-I) Pd0->OxAdd + 2-iodo-1-methoxynaphthalene StericClash STERIC BOTTLENECK (C1-OMe vs Ligand) OxAdd->StericClash TransMet Transmetalation/Binding (Nucleophile Entry) StericClash->TransMet Bulky Ligand (SPhos/XPhos) Opens Space RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product

Caption: Fig 1. Catalytic cycle highlighting the steric bottleneck at the ortho-position. Bulky ligands are required to bypass the 'Steric Clash' zone.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1]

Objective: Synthesis of 1-methoxy-2-phenylnaphthalene derivatives. Application: Precursors for BINOL-type chiral ligands and polycyclic aromatic hydrocarbons.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-iodo-1-methoxynaphthalene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

    • Why SPhos? The methoxy groups on the ligand interact with the Pd center to stabilize it, while the cyclohexyl groups provide the bulk necessary to force the reductive elimination of the crowded product.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v) – Biphasic systems often assist in solubilizing inorganic bases.

Step-by-Step Methodology
  • Pre-Catalyst Formation (In-situ):

    • In a dry vial, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

    • Add dry Toluene (1.0 mL) and stir at RT for 5 mins until the solution turns a rich orange/yellow. This confirms active L-Pd(0) generation.

  • Reaction Assembly:

    • To a reaction tube equipped with a magnetic stir bar, add 2-iodo-1-methoxynaphthalene (284 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

    • Critical Step: Evacuate and backfill with Nitrogen (x3) to remove O₂ which oxidizes the phosphine ligand.

  • Execution:

    • Inject the pre-formed catalyst solution via syringe.[1]

    • Add degassed water (0.1 mL).

    • Seal and heat to 80°C for 4-6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The iodide starting material (Rf ~0.6) should disappear; the biaryl product (Rf ~0.5) will be fluorescent.

  • Work-up:

    • Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.[2]

    • Purify via flash chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Representative Optimization Data (Table 1)
EntryLigandBaseSolventTemp (°C)Yield (%)Notes
1PPh₃K₂CO₃Toluene10035Significant dehalogenation observed.
2dppfK₂CO₃DMF10062Slow conversion; difficult purification.
3SPhos K₃PO₄ Tol/H₂O 80 94 Optimal Conditions. Clean profile.
4XPhosK₃PO₄THF6088Good alternative, slightly slower.

Protocol B: Buchwald-Hartwig Amination[3]

Objective: Synthesis of N-aryl-1-methoxynaphthalen-2-amine. Challenge: The nucleophile (amine) is also bulky. We need a ligand that creates a highly reactive Pd-center.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-iodo-1-methoxynaphthalene (1.0 equiv)

  • Amine: Morpholine (1.2 equiv) (Model secondary amine)

  • Catalyst: Pd₂dba₃ (1 mol%)

  • Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2 mol%)

    • Why RuPhos? Specifically designed for secondary amines and sterically hindered aryl halides.

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Glovebox/Schlenk Setup:

    • This reaction is highly sensitive to moisture (due to NaOtBu). Flame-dry all glassware.

  • Solids Addition:

    • Charge reaction vessel with Pd₂dba₃ (9.2 mg, 0.01 mmol), RuPhos (9.3 mg, 0.02 mmol), NaOtBu (135 mg, 1.4 mmol), and 2-iodo-1-methoxynaphthalene (284 mg, 1.0 mmol).

  • Liquid Addition & Heating:

    • Add anhydrous Dioxane (2.0 mL) and Morpholine (105 µL, 1.2 mmol) under N₂ flow.

    • Seal and heat to 100°C for 12 hours.

    • Visual Check: The reaction should turn from dark purple/red (Pd-dba) to a lighter orange/brown as the catalytic cycle engages.

  • Work-up:

    • Cool to RT. Filter through a pad of Celite (eluting with CH₂Cl₂).

    • Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

The Self-Validating System: Troubleshooting Flow

Use this logic gate to diagnose failure. Do not guess; test.

Workflow Start Reaction Complete? CheckTLC Analyze TLC/LCMS Start->CheckTLC Result1 SM Remains CheckTLC->Result1 Result2 De-iodinated Product (1-methoxynaphthalene) CheckTLC->Result2 Result3 Product Formed CheckTLC->Result3 Action1 Cat. Death or Oxidative Add. Failure Action: Switch to XPhos or increase Temp. Result1->Action1 Action2 Beta-Hydride Elimination or Protodehalogenation Action: Dry solvent rigorously; Switch to anhydrous Cs2CO3. Result2->Action2

Caption: Fig 2. Troubleshooting logic for hindered cross-coupling. SM = Starting Material.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Source: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
    • URL:[Link]

  • Buchwald-Hartwig Amination with RuPhos

    • Source: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
    • URL:[Link]

  • General Guide to Pd-Catalyzed Cross-Coupling: Source: "Palladium-Catalyzed Cross-Coupling Reactions - A Practical Guide."
  • Synthesis of 1-methoxy-2-naphthyl derivatives (Contextual)

    • Source: Organic Syntheses, Coll.[3] Vol. 10, p.102 (2004). (Demonstrates the stability of the methoxy-naphthalene scaffold).

    • URL:[Link]

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Iodo-1-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling conditions specifically tailored for the substrate 2-iodo-1-methoxynaphthalene. The synthesis of 2-aryl-1-methoxynaphthalene derivatives is of significant interest in medicinal chemistry and materials science, making the optimization of this transformation a critical endeavor.

This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to empower researchers to not only replicate but also intelligently adapt these protocols for their specific needs.

Understanding the Reaction: The Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid) with an organic halide or triflate.[2] The catalytic cycle, a fundamental concept for troubleshooting and optimization, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl iodide (2-iodo-1-methoxynaphthalene), inserting itself into the carbon-iodine bond to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-I(Ln) oxidative_addition->pd_intermediate transmetalation Transmetalation diaryl_pd Ar-Pd(II)-Ar'(Ln) transmetalation->diaryl_pd reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_iodide Ar-I (2-iodo-1-methoxynaphthalene) aryl_iodide->pd_intermediate boronic_acid Ar'-B(OH)2 boronic_acid->diaryl_pd base Base base->transmetalation Experimental_Workflow start Start reagents Combine Reactants: - 2-Iodo-1-methoxynaphthalene - Arylboronic Acid - Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst and Solvent inert->catalyst reaction Heat Reaction (Conventional or Microwave) catalyst->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification end End purification->end

Sources

Application

Application Note: 2-Iodo-1-methoxynaphthalene as a Substrate in Pd-Catalyzed Cross-Coupling

Executive Summary This guide details the handling, synthesis, and application of 2-iodo-1-methoxynaphthalene (CAS: 5326-32-9) in organic synthesis. While aryl iodides are generally considered "easy" substrates for oxidat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the handling, synthesis, and application of 2-iodo-1-methoxynaphthalene (CAS: 5326-32-9) in organic synthesis. While aryl iodides are generally considered "easy" substrates for oxidative addition, this specific molecule presents a unique ortho-effect challenge .[1][2] The C1-methoxy group acts as both a steric barrier and a potential coordinating group, requiring specialized ligand systems for efficient cross-coupling.

This document serves as a self-validating protocol: it begins with the in situ synthesis of the substrate via Directed Ortho Metalation (DoM) to ensure purity, followed by optimized protocols for C-C and C-N bond formation.

Substrate Profile & Physicochemical Data[1][2][3][4]

The utility of 2-iodo-1-methoxynaphthalene lies in its ability to serve as a precursor for 1,1'-binaphthyl scaffolds (crucial for chiral ligands like BINAP) and sterically congested biaryls.[1][2]

The "Ortho-Methoxy" Effect[2][5]
  • Steric Hindrance: The C1-OMe group creates significant steric bulk around the C2-Iodine center.[1][2] Standard ligands (e.g., PPh3) often result in sluggish oxidative addition or stalled transmetallation.[1]

  • Electronic Activation: The methoxy group is an Electron Donating Group (EDG).[1] While EDGs typically deactivate aryl halides towards oxidative addition, the weak C-I bond compensates for this. However, the OMe group can chelate Pd(II) intermediates, potentially trapping the catalyst off-cycle if bidentate ligands are not chosen carefully.

Key Properties
PropertyDataNotes
Molecular Formula C₁₁H₉IO
Molecular Weight 284.09 g/mol
Appearance White to off-white crystalline solidTurns yellow/brown upon light exposure (iodine liberation).[1][2]
Melting Point 88–90 °CDistinct from its isomer (1-iodo-2-methoxynaphthalene).[1]
Solubility DCM, THF, Toluene, EtOAcLow solubility in Hexanes/Alcohols.
Stability Light SensitiveStore in amber vials under Argon at 4°C.

Protocol A: Synthesis via Directed Ortho Metalation (DoM)

Rationale: Commercial batches of 2-iodo-1-methoxynaphthalene often contain regioisomers or residual starting material.[1][2] The most reliable method to obtain >98% pure substrate is de novo synthesis using the C1-methoxy group as a Directed Metalation Group (DMG).[1][2]

Mechanism of Action

The oxygen of the methoxy group coordinates the Lithium cation, bringing the base into proximity with the C2-proton.[3] TMEDA breaks the n-BuLi hexamers, increasing reactivity.[2]

DoM_Pathway Start 1-Methoxynaphthalene Complex Coordination Complex (Li...O Interaction) Start->Complex + n-BuLi / TMEDA (Et2O, RT) Lithio 2-Lithio-1-methoxynaphthalene (Intermediate) Complex->Lithio Deprotonation (Kinetic Control) Product 2-Iodo-1-methoxynaphthalene Lithio->Product + I2 (Quench) (-78°C to RT)

Figure 1: The Directed Ortho Metalation (DoM) pathway utilizing the methoxy group as a DMG.[2][3]

Step-by-Step Procedure

Reagents:

  • 1-Methoxynaphthalene (1.0 equiv, 10 mmol)

  • n-Butyllithium (1.2 equiv, 2.5 M in hexanes)

  • TMEDA (1.3 equiv, distilled)

  • Iodine (1.3 equiv)[1]

  • Solvent: Anhydrous Diethyl Ether (Et₂O)

Workflow:

  • Setup: Flame-dry a 100 mL Schlenk flask. Cool to room temperature under Argon flow.

  • Solvation: Add 1-methoxynaphthalene (1.58 g) and TMEDA (1.95 mL) to Et₂O (30 mL).

  • Lithiation: Add n-BuLi dropwise at room temperature. The solution will turn yellow/orange.[1][2] Stir for 4 hours at RT.

    • Note: Unlike many DoM reactions requiring -78°C, the methoxy DMG often requires RT for complete lithiation, but cooling is safer if scaling up.

  • Quench: Cool the mixture to -78°C (acetone/dry ice bath).

  • Iodination: Dissolve Iodine (3.3 g) in dry Et₂O (10 mL) and add dropwise. The color will fade from violet to colorless/yellow as iodine is consumed.[1]

  • Workup: Warm to RT. Quench with saturated aq. Na₂S₂O₃ (to remove excess iodine).[1][2] Extract with Et₂O, wash with brine, dry over MgSO₄.[1]

  • Purification: Recrystallize from Ethanol/Hexanes.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Rationale: The ortho-methoxy group requires a catalyst system capable of accommodating steric bulk.[1][2] Standard Pd(PPh₃)₄ often fails. We utilize Buchwald's SPhos or XPhos ligands, which form a "pocket" that facilitates oxidative addition while preventing catalyst deactivation.[1]

Reaction Scheme & Logic
  • Catalyst: Pd(OAc)₂ + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1][2]

  • Base: K₃PO₄ (Anhydrous) is preferred over carbonates for hindered substrates.[1][2]

  • Solvent: Toluene/Water (10:1) biphasic system ensures solubility of the organic iodide and inorganic base.[1]

Suzuki_Workflow Step1 Substrate Prep: 2-Iodo-1-methoxynaphthalene + Boronic Acid (1.5 eq) Step2 Catalyst Load: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) Pre-stir 5 mins Step1->Step2 Step3 Base Addition: K3PO4 (3.0 eq) Toluene/H2O (10:1) Step2->Step3 Step4 Reaction: 100°C, 12-18 Hours Argon Atmosphere Step3->Step4 Step5 Validation: Check for homocoupling (dimer) via TLC/LCMS Step4->Step5

Figure 2: Optimized workflow for coupling hindered ortho-substituted aryl iodides.

Detailed Protocol
  • Charge: In a reaction vial, combine 2-iodo-1-methoxynaphthalene (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inert: Seal and purge with Argon x3.

  • Solvent: Add degassed Toluene (0.2 M concentration relative to iodide) and degassed water (10% v/v).

  • Base: Add K₃PO₄ (3.0 equiv).

  • Heat: Stir vigorously at 100°C for 16 hours.

  • Analysis: The product will exhibit a distinct shift in the OMe signal on ¹H NMR (typically shifts upfield due to shielding by the new aryl ring).[1]

Protocol C: Buchwald-Hartwig Amination

Rationale: Creating C-N bonds at the C2 position is challenging due to the potential for the OMe group to chelate the Pd, preventing amine coordination.

  • Primary Amines: Use BrettPhos or RuPhos precatalysts.[1][2] These ligands are bulky enough to prevent OMe chelation but allow amine approach.[1][2]

  • Secondary Amines: RuPhos is the gold standard here.[1][2]

  • Base: NaOtBu (Sodium tert-butoxide) is standard.[1][2]

Critical Note: Do not use Cs₂CO₃ as the base if the amine is weak; the OMe group's electron donation makes the C-I bond less electrophilic, requiring a stronger base to facilitate the catalytic cycle.

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Low Conversion (<20%) Catalyst PoisoningThe OMe group may be chelating.[1] Switch to SPhos or XPhos Pd G3 precatalysts (pre-formed active species).[1][2]
De-iodination (Ar-H) Beta-Hydride EliminationUnlikely with this substrate, but possible if using alkyl amines.[1][2] Ensure anhydrous conditions.
Demethylation Lewis Acid CleavageAvoid using BBr₃ or AlCl₃ in subsequent steps if the OMe is needed.[1][2] If OMe cleavage is desired to form the naphthol, use BBr₃ at -78°C.
Homocoupling (Ar-Ar) Oxygen ContaminationThe 2-iodo substrate is prone to Ullmann-type homocoupling if O₂ is present.[2] Degass solvents thoroughly.[1][2]

References

  • Snieckus, V. "Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link[1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link[1]

  • Castanet, A.-S., et al. "Mild and Efficient Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Bromides and Chlorides."[1][2] Organic Letters, 2002.[1][2] (Relevant for hindered substrate logic).

Disclaimer: This Application Note is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE.

Sources

Method

Synthesis of 2-Iodo-1-Methoxynaphthalene via Directed ortho-Metalation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive guide to the synthesis of 2-iodo-1-methoxynaphthalene through a directed ortho-metalation (DoM) strategy. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 2-iodo-1-methoxynaphthalene through a directed ortho-metalation (DoM) strategy. This powerful technique offers a regioselective route to functionalize the naphthalene core, a prevalent scaffold in medicinal chemistry and materials science. Herein, we detail the underlying chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Power of Directed ortho-Metalation

Directed ortho-metalation (DoM) is a potent synthetic methodology for the regioselective functionalization of aromatic compounds.[1][2] The strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring. This group, typically a Lewis basic functionality, coordinates to an organolithium reagent, facilitating the deprotonation of a specific proton at the ortho position.[3][4] The resulting aryllithium intermediate is a versatile nucleophile that can be trapped by a wide range of electrophiles, allowing for the precise installation of various functional groups.[1][4]

In the synthesis of 2-iodo-1-methoxynaphthalene, the methoxy group (-OCH₃) at the C1 position of the naphthalene ring serves as an effective DMG.[1] It directs the strong base, typically n-butyllithium (n-BuLi), to selectively abstract a proton from the adjacent C2 position. The subsequent introduction of iodine as an electrophile yields the desired 2-iodo-1-methoxynaphthalene with high regioselectivity. The addition of a chelating agent, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), is often crucial for enhancing the reactivity of the organolithium reagent and improving the efficiency and selectivity of the metalation step.[1]

Reaction Principle and Mechanism

The DoM synthesis of 2-iodo-1-methoxynaphthalene is a kinetically controlled process that proceeds in two key steps:

  • Directed ortho-Lithiation: The synthesis begins with the deprotonation of 1-methoxynaphthalene at the C2 position. The methoxy group's oxygen atom coordinates to the lithium cation of the n-BuLi aggregate. This coordination brings the butyl anion in close proximity to the C2 proton, facilitating its abstraction.[1] The presence of TMEDA is critical as it deaggregates the n-BuLi, increasing its basicity and further promoting selective deprotonation at the desired position.[4] While lithiation at the C8 (peri) position is a potential side reaction, the n-BuLi/TMEDA system strongly favors the formation of the 2-lithio species.[1]

  • Electrophilic Quench with Iodine: The resulting 2-lithio-1-methoxynaphthalene intermediate is a powerful nucleophile. The reaction is then "quenched" by the addition of an electrophile, in this case, molecular iodine (I₂). The aryllithium attacks the iodine molecule, displacing an iodide ion and forming the carbon-iodine bond at the C2 position to yield the final product, 2-iodo-1-methoxynaphthalene.

G

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 2-iodo-1-methoxynaphthalene. Please note that yields can vary based on the scale of the reaction and the purity of the reagents.

Reagent/ParameterMolar EquivalenceTypical Quantity (for 10 mmol scale)Notes
1-Methoxynaphthalene1.01.58 gStarting material.
Anhydrous THF-50 mLSolvent for the reaction.
TMEDA1.21.6 mLChelating agent to enhance reactivity.
n-BuLi (2.5 M in hexanes)1.24.8 mLLithiating agent.
Iodine (I₂)1.53.81 gElectrophile.
Reaction Time (Lithiation)-2-4 hoursAt room temperature.
Reaction Temperature (Iodination)--78 °CCrucial for controlling the reaction.
Expected Yield - ~70-80% Isolated yield after purification.

Experimental Protocol

Safety Precautions:

  • n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques. All glassware must be oven-dried and cooled under an inert atmosphere before use.[1]

  • Anhydrous solvents are essential for the success of the reaction.[1]

  • Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.[1]

  • The reaction should be performed in a well-ventilated fume hood.

Materials:

  • 1-Methoxynaphthalene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-methoxynaphthalene (1.0 eq).

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous THF via cannula. Cool the solution to 0 °C in an ice bath. To this stirred solution, add TMEDA (1.2 eq) via syringe.

  • Lithiation: Slowly add n-BuLi (1.2 eq) dropwise to the stirred solution while maintaining the internal temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The formation of the lithiated species is often indicated by a color change.[1]

  • Preparation of Iodine Solution: In a separate flame-dried flask under a nitrogen atmosphere, dissolve iodine (1.5 eq) in anhydrous THF.

  • Iodination: Cool the reaction mixture containing the 2-lithio-1-methoxynaphthalene to -78 °C using a dry ice/acetone bath. Slowly add the prepared iodine solution via cannula to the stirred lithiated species, maintaining the temperature below -70 °C.

  • Quenching: After the addition of the iodine solution is complete, stir the reaction mixture at -78 °C for an additional 30 minutes. Then, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to afford 2-iodo-1-methoxynaphthalene as a pure solid.

Causality Behind Experimental Choices

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. The presence of moisture will quench the n-BuLi and the aryllithium intermediate, leading to a failed reaction. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Inert Atmosphere: n-BuLi is pyrophoric and will react with oxygen in the air. Maintaining a positive pressure of an inert gas like nitrogen or argon throughout the experiment is crucial for safety and to prevent the degradation of the reagents.

  • TMEDA Additive: TMEDA is a bidentate Lewis base that chelates to the lithium ion of n-BuLi. This breaks up the oligomeric aggregates of n-BuLi in solution, leading to a more reactive, monomeric species. This increased reactivity allows for the deprotonation of the relatively weakly acidic aromatic proton at a reasonable rate.[4]

  • Low Temperature for Iodination: The addition of iodine to the aryllithium intermediate is a highly exothermic reaction. Performing this step at -78 °C helps to control the reaction rate, minimize side reactions, and ensure the selective formation of the desired product.

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Inadequate drying of glassware or solvents.Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled or commercially available anhydrous solvents.
Inactive n-BuLi.Titrate the n-BuLi solution before use to determine its exact concentration.
Quenching of the aryllithium intermediate before iodine addition.Ensure a positive pressure of inert gas is maintained throughout the reaction.
Formation of side products (e.g., 1-methoxynaphthalene) Incomplete lithiation.Increase the reaction time for the lithiation step or use a slight excess of n-BuLi.
Premature quenching of the aryllithium.Ensure the reaction is kept under a strict inert atmosphere.
Dark coloration of the final product Residual iodine.Ensure thorough washing with sodium thiosulfate solution during the work-up.

Conclusion

The directed ortho-metalation of 1-methoxynaphthalene followed by iodination is a reliable and efficient method for the synthesis of 2-iodo-1-methoxynaphthalene. This application note provides a detailed protocol and the underlying scientific principles to enable researchers to successfully perform this valuable transformation. Careful attention to anhydrous and inert conditions, along with precise temperature control, are paramount for achieving high yields and purity. The resulting 2-iodo-1-methoxynaphthalene is a versatile building block for further synthetic elaborations in the pursuit of novel pharmaceuticals and functional materials.

References

  • Wikipedia. Directed ortho metalation. [Link]

  • Snieckus, V. Directed ortho metalation. Toluene- and p-xylene-α-d1. J. Org. Chem.1990, 55 (12), 3974–3976.
  • Groom, K.; Hussain, S. M. S.; Morin, J.; Nilewski, C.; Rantanen, T.; Snieckus, V. Directed ortho Metalation Strategies. Effective Regioselective Routes to 1,2‑, 2,3‑, and 1,2,3-Substituted Naphthalenes. Org. Lett.2014, 16 (9), 2438–2441.
  • Baran, P. Directed Metalation: A Survival Guide. [Link]

  • Chadwick, S. T.; Collum, D. B. Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. J. Am. Chem. Soc.2014, 136 (3), 1083–1091.

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-Iodo-1-Methoxynaphthalene in Axially Chiral Binaphthyl Synthesis

This technical guide is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive overview of the synthetic utility of 2-iodo-1-methoxynaphthalene as a pivotal precurso...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive overview of the synthetic utility of 2-iodo-1-methoxynaphthalene as a pivotal precursor for constructing binaphthyl scaffolds, the backbone of many privileged chiral ligands and catalysts. This document delves into the core reaction mechanisms, offers field-proven experimental insights, and presents detailed, step-by-step protocols for key synthetic transformations.

Introduction: The Significance of Binaphthyls and the Role of the Precursor

Axially chiral 1,1'-binaphthyls are a cornerstone of modern asymmetric synthesis.[1] Compounds like BINOL (1,1'-bi-2-naphthol) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) possess a chiral axis due to restricted rotation (atropisomerism) around the C1-C1' bond, making them exceptional ligands for enantioselective catalysis.[2][3][4] Their derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

The strategic selection of starting materials is paramount for the efficient synthesis of these complex architectures. 2-Iodo-1-methoxynaphthalene emerges as a highly valuable precursor for several reasons:

  • Reactive Site: The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. Iodo-substituted substrates are often beneficial for achieving high catalytic activities and enantioselectivities.[5]

  • Activating Methoxy Group: The methoxy group at the C1 position electronically influences the naphthalene ring system, impacting reactivity.

  • Synthetic Handle: The methoxy group serves as a robust protecting group for the hydroxyl functionality of what will become the final BINOL structure. It is stable under many cross-coupling conditions and can be efficiently cleaved in a subsequent step to yield the diol.

This guide will focus on the primary coupling strategies employing 2-iodo-1-methoxynaphthalene: classical Ullmann homocoupling for symmetrical binaphthyls, modern nickel-catalyzed homocoupling for improved efficiency, and palladium-catalyzed asymmetric Suzuki coupling for the synthesis of enantiomerically enriched binaphthyls.

Core Synthetic Strategy I: Symmetrical Ullmann Homocoupling

The Ullmann reaction, discovered by Fritz Ullmann in 1901, is a classical method for synthesizing symmetrical biaryl compounds through the copper-mediated coupling of aryl halides.[6] While it often requires harsh conditions, it remains a direct and effective route for specific substrates.

Causality and Mechanistic Principle

The reaction involves the condensation of two molecules of an aryl halide in the presence of copper powder at high temperatures, typically above 100°C.[6] The mechanism is believed to proceed through the formation of an organocopper intermediate. A copper(I) species undergoes oxidative addition with the aryl halide, followed by a second oxidative addition or reaction with another organocopper species, and finally, reductive elimination to form the new C-C bond and regenerate the active copper species.[7]

Expertise & Experience: The primary drawback of the classical Ullmann coupling is the high reaction temperature and the requirement for stoichiometric or excess copper. The reactivity of the copper powder is critical; activating the copper, for instance, by reduction of a copper salt with zinc, can improve reaction efficiency and allow for lower temperatures.[6] Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to solvate the organocopper intermediates.[6]

Detailed Protocol: Synthesis of 2,2'-Dimethoxy-1,1'-binaphthyl

Materials:

  • 2-Iodo-1-methoxynaphthalene

  • Activated Copper powder

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Diatomaceous earth (Celite®)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add activated copper powder (2.0 equivalents).

  • Reagent Addition: Under a positive flow of nitrogen, add 2-iodo-1-methoxynaphthalene (1.0 equivalent) followed by anhydrous DMF.

  • Reaction: Heat the stirred suspension to reflux (approx. 153°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with toluene and filter the mixture through a pad of diatomaceous earth to remove copper residues. Wash the pad thoroughly with additional toluene.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,2'-dimethoxy-1,1'-binaphthyl.

Data Presentation: Ullmann Homocoupling
ParameterConditionRationale/Trustworthiness
Catalyst Activated Copper PowderEnsures higher surface area and reactivity, leading to more reliable reaction initiation and completion.
Solvent Anhydrous DMFHigh boiling point is necessary for the thermal demands of the reaction; must be anhydrous to prevent quenching of intermediates.
Temperature 150-160 °C (Reflux)Provides the necessary thermal energy to overcome the activation barrier for C-I bond cleavage and C-C bond formation.[7]
Atmosphere Inert (Nitrogen/Argon)Prevents oxidation of the organocopper intermediates, which are sensitive to air and moisture.
Typical Yield 40-60%Yields can be moderate due to the harsh conditions and potential for side reactions.
Visualization: Ullmann Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under vacuum B Add activated Cu powder A->B C Add 2-iodo-1-methoxynaphthalene B->C D Add anhydrous DMF under N2 C->D E Heat to reflux (153°C) for 12-24h D->E F Monitor by TLC/GC-MS E->F G Cool to RT, dilute with Toluene F->G H Filter through Celite® G->H I Wash filtrate with H2O and Brine H->I J Dry, concentrate, and purify I->J

Caption: Experimental workflow for Ullmann homocoupling.

Core Synthetic Strategy II: Nickel-Catalyzed Homocoupling

Modern transition-metal catalysis offers milder and more efficient alternatives to the classical Ullmann reaction. Nickel-based systems are particularly effective for the homocoupling of aryl halides, often providing higher yields under less demanding conditions.[8][9]

Causality and Mechanistic Principle

Nickel-catalyzed homocoupling typically proceeds through a Ni(0)/Ni(II) catalytic cycle. A Ni(0) complex, often generated in situ, undergoes oxidative addition into the carbon-iodine bond of 2-iodo-1-methoxynaphthalene to form an arylnickel(II) intermediate. This intermediate can then undergo reductive elimination with another equivalent of the arylnickel species or a related intermediate to form the biaryl product and regenerate the active Ni(0) catalyst. The choice of ligand is critical for stabilizing the nickel intermediates and promoting the desired reductive elimination pathway.[10]

Expertise & Experience: Unlike copper-mediated reactions, nickel catalysis relies on a well-defined catalytic cycle. This provides greater control and predictability. The use of phosphine ligands (e.g., triphenylphosphine, tricyclohexylphosphine) is common to stabilize the low-valent nickel species and facilitate the key reaction steps. The reaction is sensitive to catalyst poisoning, so ensuring anhydrous and oxygen-free conditions is a self-validating measure for reproducibility.

Detailed Protocol: Nickel-Catalyzed Synthesis of 2,2'-Dimethoxy-1,1'-binaphthyl

Materials:

  • 2-Iodo-1-methoxynaphthalene

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • Tricyclohexylphosphine (PCy₃)

  • Cesium Fluoride (CsF) or another suitable base

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reactor Setup: In a glovebox, charge an oven-dried Schlenk tube with Ni(cod)₂ (5-10 mol%), PCy₃ (10-20 mol%), and the base (e.g., CsF, 2.0 equivalents).

  • Reagent Addition: Add 2-iodo-1-methoxynaphthalene (1.0 equivalent) and a magnetic stir bar.

  • Solvent and Reaction: Add anhydrous toluene, seal the tube, and bring it out of the glovebox. Place the tube in a preheated oil bath at 100-120°C.

  • Monitoring: Stir the reaction for 8-16 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate or toluene.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash column chromatography on silica gel.

Data Presentation: Nickel-Catalyzed Homocoupling
ParameterConditionRationale/Trustworthiness
Catalyst System Ni(cod)₂ / PCy₃A common and effective system; Ni(cod)₂ is a stable Ni(0) precursor, and PCy₃ is a bulky, electron-rich ligand that promotes oxidative addition.[11]
Base CsFOften used to facilitate the catalytic cycle, potentially aiding in the reductive elimination step.
Solvent Anhydrous TolueneA common non-polar solvent for cross-coupling; must be rigorously dried.
Temperature 100-120 °CSignificantly milder than Ullmann conditions, preserving functional groups and reducing side products.
Typical Yield 70-95%Generally much higher and more reproducible than classical Ullmann coupling.
Visualization: Nickel-Catalyzed Catalytic Cycle

G Ni0 Ni(0)L₂ NiII Ar-Ni(II)-I (L₂) Ni0->NiII Oxidative Addition (Ar-I) Product Ar-Ar NiII->Product Reductive Elimination Product->Ni0 Regenerates Catalyst

Caption: Simplified Ni(0)/Ni(II) catalytic cycle for homocoupling.

Core Synthetic Strategy III: Asymmetric Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions, enabling the synthesis of unsymmetrical biaryls.[5] Critically, by employing chiral ligands, this reaction can be rendered atroposelective, providing a direct route to enantiomerically enriched binaphthyls.[12]

Causality and Mechanistic Principle

This palladium-catalyzed reaction couples an organoboron species (e.g., a boronic acid or ester) with an organohalide. The catalytic cycle involves three key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (2-iodo-1-methoxynaphthalene) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boron species.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the biaryl product and regenerating the Pd(0) catalyst.

For asymmetric synthesis, a chiral phosphine ligand coordinates to the palladium. This creates a chiral environment around the metal, forcing the transmetalation and/or reductive elimination steps to proceed through a lower-energy transition state for one of the two possible atropisomers, leading to an excess of one enantiomer.[12]

Expertise & Experience: The success of an asymmetric Suzuki coupling is highly dependent on the careful optimization of several factors. The choice of chiral ligand is paramount. The base and solvent system can dramatically influence both yield and enantioselectivity. A common challenge is the competing hydrolytic deboronation of the boronic acid, which can be minimized by using carefully chosen conditions and anhydrous solvents.[12]

Detailed Protocol: Asymmetric Synthesis of a Binaphthyl Derivative

Materials:

  • 2-Iodo-1-methoxynaphthalene

  • 1-Methoxynaphthalene-2-boronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • A chiral phosphine ligand (e.g., (S)-SPhos, (R)-Xantphos)

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous 1,4-Dioxane or Toluene/Water mixture

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir Pd(OAc)₂ (2-5 mol%) and the chiral ligand (4-10 mol%) in the chosen anhydrous solvent for 20-30 minutes.

  • Reagent Addition: To a separate Schlenk tube, add 2-iodo-1-methoxynaphthalene (1.0 equivalent), 1-methoxynaphthalene-2-boronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 3.0 equivalents).

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the Schlenk tube containing the reagents. Seal the tube and heat in an oil bath at 80-110°C for 12-24 hours.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Asymmetric Suzuki Coupling
ParameterConditionRationale/Trustworthiness
Catalyst System Pd(OAc)₂ / Chiral LigandThe ligand creates the chiral pocket necessary to induce atroposelectivity. The choice of ligand is substrate-dependent and requires screening.
Boron Source Naphthaleneboronic acidMust be high purity; boronic esters can sometimes offer greater stability against protodeboronation.
Base K₃PO₄, Cs₂CO₃The base is crucial for the transmetalation step; its strength and solubility can significantly impact the reaction outcome.
Solvent Dioxane, TolueneChoice of solvent affects solubility and the rate of the catalytic steps. Anhydrous conditions are often critical.
Typical ee 70-99%Highly dependent on the optimization of all parameters.
Visualization: Asymmetric Suzuki Coupling Concept

G Start 2-Iodo-1-methoxynaphthalene + Naphthaleneboronic Acid Catalyst Pd(0) Catalyst + Chiral Ligand (L*) Start->Catalyst Cross-Coupling Conditions Product Enantiomerically Enriched (R)- or (S)-Binaphthyl Catalyst->Product Atroposelective Bond Formation

Caption: Conceptual flow of asymmetric Suzuki coupling.

Subsequent Transformation: Demethylation to BINOL

The final step in converting the cross-coupling product to the valuable BINOL ligand is the cleavage of the two methoxy ether groups.

Principle and Protocol

Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the clean and efficient demethylation of aryl methyl ethers.

Procedure:

  • Dissolve the 2,2'-dimethoxy-1,1'-binaphthyl (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask under nitrogen.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of BBr₃ (2.5-3.0 equivalents) in DCM dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Carefully quench the reaction by slowly adding it to ice-cold water or methanol.

  • Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate.

  • Purify by column chromatography or recrystallization to obtain pure BINOL.

Trustworthiness: Validation and Analysis

A protocol is only as reliable as its method of validation.

  • Structural Confirmation: The identity and purity of the synthesized binaphthyl products must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Enantiomeric Purity: For asymmetrically synthesized products, the enantiomeric excess (ee) is the critical measure of success. This is quantified using Chiral HPLC with a suitable stationary phase (e.g., Chiralcel OD-H, AD-H) and a calibrated method.

Conclusion

2-Iodo-1-methoxynaphthalene stands out as a versatile and strategic starting material for the synthesis of binaphthyls. Its application in classical Ullmann, modern nickel-catalyzed, and asymmetric palladium-catalyzed coupling reactions provides robust pathways to both symmetrical racemic scaffolds and, more importantly, to the enantiomerically pure binaphthyls that are indispensable in modern chemistry. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this key precursor in their synthetic campaigns.

References

  • BenchChem (2025). An In-depth Technical Guide on the Synthesis of 2-Methoxynaphthalene from 2-Naphthol.
  • BenchChem (2025). Application Notes and Protocols for the Directed ortho-Metalation (DoM) of 1-Methoxynaphthalene using n-BuLi.
  • Google Patents (CN102757322A). Preparation method of 1-methoxynaphthalene.
  • Thermo Fisher Scientific. Ullmann Reaction.
  • Semantic Scholar. Synthesis of chiral binaphthol-based bishydroxylamines.
  • Zhang, J. et al. (2021). Atroposelective Synthesis of Axially Chiral Binaphthyl Derivatives by Nickel-Catalyzed C–O Bond Activation. Journal of the American Chemical Society, 143, 18380–18387.
  • ResearchGate. Synthesis of chiral binaphthalenes using the asymmetric Suzuki reaction.
  • Taylor & Francis. Binol – Knowledge and References.
  • National Institutes of Health (NIH). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions.
  • ACS Publications. Regioselective Substitution of BINOL. Chemical Reviews.
  • Organic Syntheses. Nickel-Catalyzed Cross-Coupling of 2-Methoxynaphthalene with Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate.
  • Organic Chemistry Portal. Ullmann Reaction.
  • ACS Publications. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry.
  • Royal Society of Chemistry. Copper-catalyzed carbene/alkyne metathesis terminated with the Buchner reaction: synthesis of dihydrocyclohepta[b]indoles. Organic & Biomolecular Chemistry.
  • ResearchGate. Shape-Selective Alkylation of 2-Methoxynaphthalene with tert Butanol over Large-Pore Zeolites.
  • ACS Publications. Atroposelective Synthesis of Axially Chiral Naphthylpyrroles by a Catalytic Asymmetric 1,3-Dipolar Cycloaddition/Aromatization Sequence. Organic Letters.
  • MDPI. Advances in the Asymmetric Synthesis of BINOL Derivatives.
  • National Institutes of Health (NIH). Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids.
  • ResearchGate. The Mechanism of the Modified Ullmann Reaction.
  • National Institutes of Health (NIH). Advances in the Asymmetric Synthesis of BINOL Derivatives.
  • MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • ResearchGate. Advances in the Asymmetric Synthesis of BINOL Derivatives.
  • ChemRxiv. Ni-catalyzed Heteroaryl C‒O Bond Arylation and Homocoupling via Controlled Metal−Ligand Redox Cooperativity.
  • Arkivoc. Green asymmetric synthesis of binol via oxidative cross-coupling in the presence of chiral magnetic nano ligands.
  • Organic Syntheses. Resolution of 1,1'-bi-2-naphthol; (R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).

Sources

Method

Application Note: Precision C-H Functionalization of 2-Iodo-1-methoxynaphthalene

Executive Summary 2-Iodo-1-methoxynaphthalene is a privileged scaffold in organic synthesis, serving as a gateway to complex polycyclic aromatic hydrocarbons (PAHs) and atropoisomeric biaryl ligands (e.g., BINOL derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-1-methoxynaphthalene is a privileged scaffold in organic synthesis, serving as a gateway to complex polycyclic aromatic hydrocarbons (PAHs) and atropoisomeric biaryl ligands (e.g., BINOL derivatives). While traditional cross-coupling utilizes the C2–I bond, C-H activation strategies unlock entirely new reactivity patterns, allowing for the rapid construction of 1,2,3-trisubstituted naphthalenes and fused heteroaromatic systems.

This Application Note details two distinct C-H activation protocols involving 2-iodo-1-methoxynaphthalene:

  • As the C-H Activation Substrate: The Catellani Reaction , utilizing the iodine atom to direct ortho-C-H functionalization at the C3 position.

  • As the Arylating Reagent: Direct Arylation , where the naphthalene moiety is coupled to heterocycles (e.g., oxazoles, indoles) via their C-H bonds.

Structural Analysis & Reactivity Profile

The reactivity of 2-iodo-1-methoxynaphthalene is governed by the interplay between the electron-rich methoxy group (C1) and the reactive iodide (C2).

  • Steric Blocking (C1): The methoxy group at C1 effectively blocks one ortho position relative to the iodine. In Palladium/Norbornene (Pd/NBE) cooperative catalysis, this forces the palladacycle formation to occur exclusively at the C3 position , ensuring high regioselectivity.

  • Electronic Activation: The electron-donating methoxy group increases the electron density of the ring, facilitating electrophilic palladation steps typical in C-H activation cycles.

  • C2-Iodine Handle: Serves as the oxidative addition initiation point for Pd(0), triggering the subsequent C-H activation cascades.

Protocol 1: The Catellani Strategy (C3-H Functionalization)

Objective: Selective installation of an alkyl or aryl group at the C3 position with simultaneous functionalization of the C2 position, yielding 1,2,3-trisubstituted naphthalenes.

Mechanistic Pathway

This transformation relies on the Norbornene (NBE) Effect .

  • Oxidative Addition: Pd(0) inserts into the C2–I bond.

  • Carbopalladation: Insertion of Norbornene prevents immediate

    
    -hydride elimination.[1]
    
  • C-H Activation: The bulky NBE scaffold forces the Pd(II) species to activate the accessible C3–H bond, forming a five-membered palladacycle.

  • Electrophilic Attack: Reaction with an alkyl halide (

    
    ) at C3.
    
  • NBE Extrusion & Termination: The NBE is ejected, and the cycle terminates via cross-coupling at C2 (e.g., Heck, Suzuki, or Sonogashira).

CatellaniCycle Substrate 2-Iodo-1-methoxynaphthalene OxAdd Oxidative Addition (C2-Pd-I) Substrate->OxAdd Pd0 Pd(0) Species Pd0->Substrate Initiation NBE_Insert NBE Insertion (Carbopalladation) OxAdd->NBE_Insert + Norbornene CH_Act C3-H Activation (Palladacycle Formation) NBE_Insert->CH_Act - HX (Base assisted) Alkylation Oxidative Addition of R-X & Reductive Elimination CH_Act->Alkylation + Alkyl Halide NBE_Extrusion Norbornene Extrusion Alkylation->NBE_Extrusion Termination Termination (C2 Functionalization) NBE_Extrusion->Termination + Terminator (e.g., Olefin) Termination->Pd0 Regeneration Product 1,2,3-Trisubstituted Naphthalene Termination->Product

Figure 1: Catalytic cycle for the Catellani reaction on 2-iodo-1-methoxynaphthalene, highlighting the C3-selective C-H activation.

Experimental Protocol

Reaction Scale: 0.5 mmol

Reagents:

  • Substrate: 2-iodo-1-methoxynaphthalene (142 mg, 0.5 mmol)

  • Alkylating Agent: Methyl iodide or Benzyl bromide (1.5 equiv)

  • Terminator: Styrene or Methyl Acrylate (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: Triphenylphosphine (PPh

    
    , 10 mol%) or Tri-2-furylphosphine (TFP)
    
  • Mediator: Norbornene (1.0 equiv)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMF or CH

    
    CN (0.2 M)
    

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon flow, charge a dried Schlenk tube with Pd(OAc)

    
     (5.6 mg), PPh
    
    
    
    (13.1 mg), Cs
    
    
    CO
    
    
    (326 mg), and Norbornene (47 mg).
  • Substrate Addition: Add 2-iodo-1-methoxynaphthalene (142 mg) and the alkyl halide (0.75 mmol).

  • Solvation: Add anhydrous DMF (2.5 mL) and the olefin terminator (0.75 mmol).

  • Reaction: Seal the tube and heat to 85–100 °C for 12–24 hours. Monitor by TLC/LC-MS for the disappearance of the aryl iodide.

  • Work-up: Cool to room temperature. Dilute with diethyl ether and wash with water (3x) to remove DMF. Dry organic layer over MgSO

    
    .
    
  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Critical Troubleshooting:

  • Low Yield of C3-Alkylated Product: Increase Norbornene loading to 2.0 equiv. The "NBE effect" is concentration-dependent.

  • Direct Heck Product (No C3 functionalization): This indicates NBE insertion is too slow. Switch solvent to CH

    
    CN or use a more electron-rich phosphine to accelerate oxidative addition.
    

Protocol 2: Direct Arylation of Heterocycles

Objective: Utilization of 2-iodo-1-methoxynaphthalene as an electrophilic coupling partner to arylate the C-H bond of heteroarenes (e.g., Benzothiophene, Oxazole, Indole).

Mechanistic Insight

This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[2] The carbonate base assists the Palladium catalyst in cleaving the C-H bond of the heterocycle after the oxidative addition of the naphthalene substrate.

Experimental Protocol

Target Reaction: C2-Arylation of Benzothiophene with 2-iodo-1-methoxynaphthalene.

Reagents:

  • Electrophile: 2-iodo-1-methoxynaphthalene (1.0 equiv)

  • Nucleophile (C-H Source): Benzothiophene (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PCy

    
    •HBF
    
    
    
    (Tricyclohexylphosphine tetrafluoroborate, 10 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or PivOH/K
    
    
    CO
    
    
    (30 mol% PivOH as proton shuttle)
  • Solvent: DMAc or Xylene

Step-by-Step Workflow:

  • Charge: Combine Pd(OAc)

    
    , Ligand, Base, and PivOH (if using) in a reaction vial.
    
  • Add Reactants: Add 2-iodo-1-methoxynaphthalene and Benzothiophene.

  • Degas: Purge with Argon for 5 minutes.

  • Heat: Stir at 110–130 °C for 16 hours. The high temperature is required to overcome the energy barrier of the CMD step.

  • Filtration: Filter the hot mixture through a Celite pad to remove inorganic salts.

  • Analysis: The product will be the 2-(1-methoxynaphthalen-2-yl)benzo[b]thiophene.

Data Summary & Comparison

FeatureProtocol 1: Catellani ReactionProtocol 2: Direct Arylation
Role of 2-Iodo-1-OMe-Naph Substrate (Undergoes C-H activation)Reagent (Triggers C-H activation in partner)
Active Site C3 (Ortho) and C2 (Ipso)C2 (Ipso) only
Key Mediator Norbornene (NBE)Pivalic Acid (PivOH) - Proton Shuttle
Complexity High (Forms 2 bonds in one pot)Moderate (Forms 1 biaryl bond)
Primary Output 1,2,3-Trisubstituted NaphthalenesBiaryl/Heterobiaryl Scaffolds

References

  • Catellani Reaction Mechanism & Scope

    • Catellani, M., et al. "Palladium-catalyzed synthesis of 1,2,3-substituted arenes." Angew.[3] Chem. Int. Ed.1997 , 36, 119-122. Link

  • Palladium-Catalyzed Annulation

    • Tang, B.-C., et al. "Palladium catalyzed annulation of 2-iodobiphenyl with a non-terminal alkene enabled by neighboring group assistance."[3] Chem. Commun.2021 , 57, 1-4. Link

  • Direct Arylation of Heterocycles

    • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chem. Rev.2011 , 111, 1315-1345. Link

  • Synthesis of Biaryls via Aryne Intermediates (Alternative Pathway)

    • Pérez, D., et al. "Synthesis of biaryls using aryne intermediates." Chem. Soc. Rev.2016 , 45, 6366-6390. Link

  • C-H Activation of Naphthalenes

    • Luan, X., et al. "Catellani Reaction: An Enabling Technology for Vicinal Functionalization." Chin. J. Chem.2021 , 39, 1690-1705. Link

Sources

Application

procedure for iodination of 1-methoxynaphthalene at C2 position

Application Note: High-Fidelity Regioselective Iodination of 1-Methoxynaphthalene at C2 Executive Summary & Scientific Rationale The iodination of 1-methoxynaphthalene presents a classic regioselectivity challenge in aro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Regioselective Iodination of 1-Methoxynaphthalene at C2

Executive Summary & Scientific Rationale

The iodination of 1-methoxynaphthalene presents a classic regioselectivity challenge in aromatic chemistry. Under standard Electrophilic Aromatic Substitution (SEAr) conditions (e.g.,


, NIS), the reaction is electronically and sterically driven to the C4 (para)  position, yielding 1-iodo-4-methoxynaphthalene as the major product. The C2 (ortho) position is sterically crowded and less electronically activated for direct electrophilic attack compared to C4.

To achieve high-fidelity iodination at the C2 position , researchers must bypass thermodynamic control and utilize Directed Ortho Metalation (DoM) . This protocol leverages the methoxy group as a Directed Metalation Group (DMG).[1][2] The oxygen atom coordinates with an organolithium base, anchoring the lithium cation and placing the basic alkyl anion in varying proximity to the C2 proton. This "Complex Induced Proximity Effect" (CIPE) ensures exclusive deprotonation at C2, followed by electrophilic quench with iodine.

Comparison of Routes:

FeatureRoute A: Electrophilic Substitution (

/Ag+)
Route B: Directed Ortho Metalation (

-BuLi)
Major Product 1-Methoxy-4-iodonaphthalene (Para)1-Methoxy-2-iodonaphthalene (Ortho)
Selectivity Poor (Mixtures of C4/C2)>98% Regioselectivity for C2
Mechanism Electronic activation (HOMO coeff.)Kinetic coordination (CIPE)
Suitability Incorrect for TargetIndustry Standard for Target

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the coordination mechanism that enforces C2 regioselectivity.

DoM_Mechanism cluster_0 Step 1: Coordination cluster_1 Step 2: Deprotonation (CIPE) cluster_2 Step 3: Electrophilic Quench SM 1-Methoxynaphthalene (Substrate) Complex Pre-Lithiation Complex (Li coordinates to OMe) SM->Complex + n-BuLi / TMEDA Lithiated 2-Lithio-1-methoxynaphthalene (Intermediate) Complex->Lithiated - BuH (Selective C2 Removal) Product 1-Methoxy-2-iodonaphthalene (Target) Lithiated->Product + I2 (Iodine Quench)

Figure 1: The Directed Ortho Metalation (DoM) pathway.[3] The methoxy group anchors the Lithium-TMEDA complex, forcing deprotonation exclusively at the C2 position.[2]

Experimental Protocol

Safety Warning: n-Butyllithium (


-BuLi) is pyrophoric. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using strictly anhydrous solvents and glassware.
Materials & Reagents
  • Substrate: 1-Methoxynaphthalene (1.0 eq)

  • Base:

    
    -Butyllithium (1.6 M in hexanes, 1.2 eq)
    
  • Ligand:

    
    -Tetramethylethylenediamine (TMEDA) (1.2 eq) – Crucial for breaking BuLi aggregates and increasing basicity.
    
  • Quench: Iodine (

    
    ) (1.5 eq), dissolved in anhydrous THF.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench Solution: Saturated aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Solvent Charge: Add anhydrous THF (concentration ~0.2 M relative to substrate) and TMEDA (1.2 eq) via syringe.

  • Substrate Addition: Add 1-methoxynaphthalene (1.0 eq) to the flask. Stir until dissolved.

  • Cooling: Submerge the flask in a cooling bath.

    • Note: While -78°C (dry ice/acetone) is standard, 0°C is often sufficient for this specific substrate due to the high acidity of the C2 proton activated by the methoxy group. However, -78°C is recommended for the highest fidelity to prevent any benzylic attack or ligand degradation.

  • Lithiation (The Critical Step):

    • Add

      
      -BuLi (1.2 eq) dropwise over 10 minutes.
      
    • Observation: The solution may turn a slight yellow/orange color, indicating the formation of the aryllithium species.

    • Aging: Stir at -78°C for 1 hour, then allow the temperature to rise to 0°C for 30 minutes to ensure complete metalation.

  • Iodination:

    • Cool the mixture back to -78°C.

    • Dissolve Iodine (

      
      , 1.5 eq) in a minimal amount of anhydrous THF in a separate dry vial.
      
    • Cannulate or slowly syringe the Iodine solution into the reaction flask.

    • Observation: The color will darken (brown/purple) initially and then fade as iodine is consumed.

  • Workup:

    • Allow the mixture to warm to room temperature over 1 hour.

    • Quench by pouring the mixture into a beaker containing saturated aqueous

      
       (Sodium Thiosulfate). Stir vigorously until the iodine color (purple/brown) completely disappears, leaving a yellow or colorless biphasic mixture.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol or perform Flash Column Chromatography (Hexanes/EtOAc 95:5).

    • Yield Expectation: 85-92%.

Quality Control & Validation

To confirm the C2 regiochemistry and rule out C4 isomers, use Proton NMR (


 NMR).

Data Comparison Table:

ParameterTarget: 1-Methoxy-2-iodonaphthaleneImpurity: 1-Methoxy-4-iodonaphthalene
C2-Proton Signal ABSENT PRESENT (Doublet, ~6.7 ppm)
C3-Proton Signal Doublet (

Hz)
Doublet (

Hz)
Key Distinction The most upfield aromatic proton (C2-H) disappears.The C2-H remains and couples to C3-H.

Process Workflow Diagram:

Workflow Start Start: Anhydrous Setup Mix Mix Substrate + TMEDA + THF Start->Mix Cool Cool to -78°C Mix->Cool Lithiate Add n-BuLi (Dropwise) Age 1 hr Cool->Lithiate Quench Add Iodine (in THF) Lithiate->Quench Workup Na2S2O3 Wash (Remove xs Iodine) Quench->Workup QC NMR Validation (Check loss of C2-H) Workup->QC

Figure 2: Operational workflow for the synthesis of 1-methoxy-2-iodonaphthalene.

Troubleshooting Guide

  • Low Yield: Usually caused by moisture killing the

    
    -BuLi. Ensure the 
    
    
    
    -BuLi is titrated before use.
  • Recovery of Starting Material: Metalation was insufficient. Increase the "aging" time at 0°C before adding Iodine. Ensure TMEDA is fresh and dry.

  • Formation of 1-iodo-4-methoxynaphthalene: This indicates the mechanism slipped from DoM to electrophilic attack. This only happens if

    
     is added before lithiation is complete, or if the lithiated species quenched (protonated) and then 
    
    
    
    reacted with the neutral species. Strictly follow the sequential addition.

References

  • Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • BenchChem. (2025).[4][5] "Application Notes and Protocols for the Directed ortho-Metalation (DoM) of 1-Methoxynaphthalene using n-BuLi." BenchChem Technical Library. Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1–360. Link

  • Castanet, A. S., et al. (2007). "First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation." Journal of Organic Chemistry, 72(9), 3419–3426. Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing deiodination of 2-iodo-1-methoxynaphthalene in catalysis

Technical Support Center: Stability Protocols for 2-Iodo-1-Methoxynaphthalene Subject: Preventing Deiodination (Hydrodehalogenation) in Palladium-Catalyzed Cross-Coupling Case ID: NAP-IO-002 Status: Active Guide Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for 2-Iodo-1-Methoxynaphthalene

Subject: Preventing Deiodination (Hydrodehalogenation) in Palladium-Catalyzed Cross-Coupling Case ID: NAP-IO-002 Status: Active Guide

Executive Summary: The "Iodide Paradox"

The Problem: You are observing the conversion of 2-iodo-1-methoxynaphthalene to 1-methoxynaphthalene (des-iodo byproduct) instead of your desired cross-coupled product.

The Root Cause: This is a classic case of Hydrodehalogenation . While aryl iodides undergo Oxidative Addition (OA) to Palladium(0) faster than bromides or chlorides, the resulting Pd(II) intermediate is highly unstable in this specific substrate due to the 1-methoxy ortho-effect .

The 1-methoxy group provides significant steric bulk, retarding the subsequent Transmetallation step. This leaves the reactive Ar-Pd-I species "stalled" in solution, where it intercepts a hydride source (from solvent, base, or ligand decomposition) and undergoes Reductive Elimination to form the deiodinated byproduct.

Diagnostic: Is this Deiodination?

Use this decision matrix to confirm the failure mode before altering conditions.

DiagnosticTree start Analyze Crude Reaction Mixture (LCMS/NMR) q1 Is the Starting Material (SM) consumed? start->q1 q2 Is the Des-iodo product (MW = SM - 126) present? q1->q2 Yes (SM gone) result_A Issue: Catalyst Inactivation (SM Intact) q1->result_A No (SM remains) result_B Issue: Hydrodehalogenation (Major Failure Mode) q2->result_B Yes (>10%) result_C Issue: Homocoupling (Dimer Formation) q2->result_C No (Check for Dimer) result_D Success: Desired Product result_C->result_D No Dimer

Figure 1: Diagnostic flow for identifying deiodination versus catalyst death.

The Mechanism of Failure

To fix the problem, you must understand the "Leak" in the catalytic cycle.

The Pathway:

  • Oxidative Addition (Fast): Pd(0) inserts into the C–I bond.

  • Stall (The Bottleneck): The bulky 1-methoxy group blocks the incoming nucleophile (Boronic acid/Stannane), slowing down Transmetallation.

  • The Leak: A hydride source (

    
    ) attacks the stalled Pd center.
    
  • Reductive Elimination (Fast): The Pd ejects the naphthalene ring with a hydrogen, destroying the substrate.

Common Hydride Sources (The Enemy):

  • Alcohols: Solvents like Methanol/Ethanol or Ethanol contaminants in chloroform.

  • Bases: Alkoxide bases (Isopropoxide) undergo

    
    -hydride elimination to generate Pd-H.
    
  • Trace Water: Can act as a proton source in the presence of reduced metals.

Troubleshooting Guide (FAQs)

Category A: Ligand Selection

Q: I am using Pd(PPh3)4. Why is it failing? A: Triphenylphosphine (


) is too small and not electron-rich enough to stabilize the oxidative addition complex of sterically hindered iodides. It allows the Pd center to aggregate (Pd black) or undergo side reactions.
  • The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .

    • SPhos: Excellent for ortho-substituted substrates.

    • XPhos: Higher steric bulk, extremely active.

    • RuPhos: Best if you are doing C-N coupling (Buchwald-Hartwig).

Category B: Base & Solvent

Q: Can I use Sodium Ethoxide or Isopropoxide? A: NO. Alkoxide bases with


-hydrogens are the primary cause of deiodination. They transfer a hydride to Palladium via 

.
  • The Fix: Use inorganic bases lacking

    
    -hydrogens:
    
    • Cs2CO3 (Cesium Carbonate): The "Gold Standard" for hindered couplings. High solubility in organic solvents.

    • K3PO4 (Potassium Phosphate): Excellent alternative.

Q: Which solvent system prevents deiodination? A: Avoid protic solvents (MeOH, EtOH).

  • Preferred: Anhydrous Toluene, 1,4-Dioxane, or DME.

  • Note: If using boronic acids, you need some water for the base to work. Use a biphasic system (e.g., Toluene:Water 10:1) but degas thoroughly to remove oxygen.

Category C: Additives

Q: My reaction works but yield is low. What can I add? A: Add Copper(I) Iodide (CuI) (5-10 mol%) if doing Sonogashira or Stille couplings. For Suzuki couplings, ensure your Boronic Acid is in excess (1.5 - 2.0 equiv) to force Transmetallation to outcompete deiodination.

Validated Protocol: Sterically Hindered Suzuki Coupling

This protocol is optimized for 2-iodo-1-methoxynaphthalene .

Reagents:

  • Substrate: 2-iodo-1-methoxynaphthalene (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

    • Alternative:Pd-SPhos G3 Precatalyst (2 mol%) - Highly Recommended for consistency.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step:

  • Charge Solids: In a glovebox or under Argon flow, add the Iodo-naphthalene, Boronic Acid, Base, and Pd-Precatalyst to a reaction vial.

  • Solvent Prep: Sparge the Toluene/Water mixture with Argon for 15 minutes. Do not skip this. Oxygen promotes homocoupling and catalyst death.

  • Addition: Add solvent to the vial via syringe. Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat to 80°C for 12-18 hours.

    • Note: Do not exceed 100°C unless necessary; higher temps accelerate deiodination.

  • Workup: Cool to RT. Filter through a pad of Celite. Wash with EtOAc.[1] Concentrate and analyze.

Comparative Data: Ligand Performance

Ligand SystemYield of Product% Deiodination (Side Reaction)Notes
Pd(PPh3)4 < 30%High (>40%)Ligand dissociates too easily; unstable intermediate.
Pd(dppf)Cl2 45-50%Moderate (20%)Better bite angle, but still struggles with ortho-sterics.
Pd-SPhos G3 > 90% < 5% Bulky ligand facilitates reductive elimination.
Pd-PEPPSI-IPr 85%< 5%NHC ligands are excellent alternatives if phosphines fail.

Mechanistic Visualization

This diagram illustrates exactly where the SPhos ligand saves the reaction compared to PPh3.

Mechanism Pd0 Pd(0)-L Active Species OA_Complex Oxidative Addition Complex (Ar-Pd-I) Pd0->OA_Complex Fast OA Substrate 2-iodo-1-methoxynaphthalene Substrate->OA_Complex Leak Hydride Attack (from Base/Solvent) OA_Complex->Leak Slow TM (Steric Stall) Transmetallation Transmetallation (Rate Limiting Step) OA_Complex->Transmetallation Accelerated by SPhos Deiodination Deiodinated Byproduct (Ar-H) Leak->Deiodination Reductive Elimination Product Cross-Coupled Product (Ar-Ar') Transmetallation->Product Reductive Elimination Product->Pd0 Regeneration

Figure 2: The Catalytic Cycle. Note how the "Steric Stall" at the OA Complex creates a vulnerability to Hydride Attack.

References

  • Nobel Prize Lecture : Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.

  • Mechanism of Dehalogenation : Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Organometallics.

  • Ligand Effects : Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides.[2] University of Tasmania / ACS.

  • Troubleshooting Guide : Troubleshooting Dehalogenation in Suzuki Coupling. BenchChem Technical Support.

  • Ortho-Substitution Strategy : Dual Ligand Enabled Pd-Catalyzed Ortho-Alkylation of Iodoarenes.[3] ChemRxiv.

Sources

Optimization

optimizing yield of 2-iodo-1-methoxynaphthalene cross-coupling

Technical Support Center: Advanced Cross-Coupling Optimization Ticket ID: #NAP-2I-OME-001 Subject: Yield Optimization for 2-iodo-1-methoxynaphthalene Cross-Coupling Status: Open Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Cross-Coupling Optimization Ticket ID: #NAP-2I-OME-001 Subject: Yield Optimization for 2-iodo-1-methoxynaphthalene Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Ortho-Effect" Challenge

You are encountering a classic case of sterically hindered oxidative addition coupled with slow transmetallation . The substrate, 2-iodo-1-methoxynaphthalene, presents a specific challenge: the C1-methoxy group creates a "steric wall" effectively blocking the palladium center from easily accessing the C2-iodide bond. Furthermore, the electron-rich nature of the naphthalene ring can stabilize off-cycle palladium dimers, leading to catalyst death.

This guide moves beyond standard "textbook" conditions (e.g., Pd(PPh3)4/Na2CO3) which typically fail (<20% yield) for this substrate class.

Part 1: The "Golden Protocol" (High-Probability Starting Point)

If you are seeing low yields (0-40%), abandon standard protocols immediately. This system uses Buchwald Precatalysts to ensure immediate generation of the active mono-ligated Pd(0) species, bypassing the induction period where aryl iodides often decompose.

Recommended System: Suzuki-Miyaura Coupling[1][2]
ComponentRecommendationRationale
Catalyst SPhos Pd G3 (1.0 - 2.0 mol%)The SPhos ligand is structurally designed to "reach around" ortho-substituents. The G3 precatalyst prevents the formation of inactive iodine-bridged dimers.
Ligand (Optional) SPhos (1.0 mol%)Adding 1 equivalent of free ligand helps stabilize the active species during the slow transmetallation step.
Base K3PO4 (Tribasic Potassium Phosphate) Anhydrous, finely ground. Carbonate bases (K2CO3) are often too weak or too wet, promoting protodehalogenation.
Solvent Toluene : Water (10:1) The biphasic system is crucial. The small water content activates the boronic acid, while toluene solubilizes the greasy naphthalene substrate.
Temp 80°C - 100°C High thermal energy is required to overcome the steric barrier of the methoxy group.

Protocol Steps:

  • Charge a reaction vial with 2-iodo-1-methoxynaphthalene (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (2.0 equiv), and SPhos Pd G3 (0.02 equiv).

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (Do not skip: Oxygen kills the active monomeric Pd).

  • Add Toluene (degassed) and Water (degassed) via syringe.

  • Heat to 100°C for 16 hours.

Part 2: Troubleshooting Guide (Symptom-Based)

Issue 1: The "Zero Conversion" Plateau

Symptom: LCMS shows 95% starting material (2-iodo-1-methoxynaphthalene) remaining after 24 hours. No catalyst turnover.

Diagnosis: Oxidative Addition Failure. The steric bulk of the methoxy group is preventing the Pd(0) from inserting into the C-I bond. Alternatively, the catalyst has formed stable, inactive iodide-bridged dimers.

Corrective Actions:

  • Switch Ligand Class: Move from SPhos to XPhos or RuPhos . XPhos has a larger "buried volume" (%V_bur) and can sometimes force open the space required for oxidative addition better than SPhos for specific naphthalene geometries.

  • Temperature Spike: Increase temperature to 110°C using n-Butanol or Dioxane as solvent. The activation energy for hindered oxidative addition is high.

  • Iodide Scavenging: Add a silver salt (e.g., Ag2CO3, 1.0 equiv). This precipitates AgI, preventing the formation of inactive [L-Pd-I]2 dimers and driving the equilibrium forward.

Issue 2: The "Reduction" Trap (Protodehalogenation)

Symptom: Starting material is consumed, but the major product is 1-methoxynaphthalene (mass M-126) instead of the cross-coupled product.

Diagnosis: Transmetallation is too slow. The Pd(II)-Ar species sits waiting for the boronic acid. While waiting, it grabs a proton (from water or solvent) or undergoes beta-hydride elimination, releasing the reduced naphthalene.

Corrective Actions:

  • Dry the System: Switch to Anhydrous Dioxane with Cs2CO3 (Cesium Carbonate). Remove water entirely.

  • Activate the Boron: Since you removed water (which usually activates the boron), you must now use a more Lewis-acidic boron source. Switch from Boronic Acid to a Boronic Ester (Pinacol ester) and add KF (Potassium Fluoride) . The Fluoride activates the boron for transmetallation without providing a proton source.

  • Concentration: Increase reaction concentration to 0.5 M - 1.0 M . This increases the collision frequency between the Pd-Ar species and the Boronate, favoring coupling over side-reactions.

Issue 3: "Black Tar" / Purification Issues

Symptom: Reaction works, but product is contaminated with dark palladium residues that co-elute on silica.

Diagnosis: Naphthalenes are "greasy" and lipophilic, often dragging Pd-ligand complexes with them during chromatography.

Corrective Actions:

  • Thiol Scavengers: After the reaction, add SiliaMetS® Thiol or polymer-bound trimercaptotriazine (0.5 equiv relative to Pd) and stir at 50°C for 30 mins. Filter through Celite.

  • Crystallization: 2-substituted-1-methoxynaphthalenes are often highly crystalline. Attempt recrystallization from MeOH/EtOAc rather than column chromatography.

Part 3: Mechanistic Visualization

Diagram 1: The Steric Bottleneck

This diagram illustrates exactly where the methoxy group interferes with the catalytic cycle, helping you visualize why specific ligands (SPhos/XPhos) are necessary.

SuzukiMechanism PreCat Pd Precatalyst (SPhos Pd G3) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (CRITICAL FAILURE POINT) ActivePd->OxAdd + Substrate Pd_II_Ar Pd(II)-Ar-I (Intermediate) OxAdd->Pd_II_Ar 1-OMe group blocks Pd approach TransMet Transmetallation (Slow due to sterics) Pd_II_Ar->TransMet + Boronic Acid/Base SideRxn SIDE REACTION: Protodehalogenation (Forms 1-methoxynaphthalene) Pd_II_Ar->SideRxn If Transmetallation is too slow Pd_II_Ar_R Pd(II)-Ar-R TransMet->Pd_II_Ar_R RedElim Reductive Elimination (Product Release) Pd_II_Ar_R->RedElim RedElim->ActivePd Cycle Repeats

Caption: The catalytic cycle highlighting the "Ortho-Blockade" at Oxidative Addition and the risk of Protodehalogenation if Transmetallation is stalled.

Diagram 2: Optimization Logic Tree

Use this decision tree to guide your next experiment based on your current LCMS data.

OptimizationTree Start Analyze LCMS Result Result1 SM Remaining (>50%) Start->Result1 Result2 De-Iodo Product (>20%) Start->Result2 Result3 Product Formed but Low Yield Start->Result3 Action1 Switch to XPhos Increase Temp to 110°C Result1->Action1 Oxidative Addition Issue Action2 Switch to Anhydrous (Dioxane/Cs2CO3) Result2->Action2 Protodehalogenation Issue Action3 Increase Conc. (1M) Add 1 eq. free Ligand Result3->Action3 Catalyst Stability Issue

Caption: Decision matrix for optimizing reaction conditions based on crude LCMS analysis.

References

  • Buchwald, S. L., et al. (2005). Universal Suzuki-Miyaura Coupling of Aryl Chlorides and Tosylates. This paper establishes the dominance of SPhos/XPhos for hindered substrates.

  • Fu, G. C., et al. (2002).[1] Suzuki Cross-Couplings of Alkyl Tosylates and Halides. Provides mechanistic insight into the activation of difficult electrophiles using bulky phosphines.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Tamao−Corriu Cross-Coupling Reaction. Discusses NHC ligands as alternatives for sterically encumbered couplings.

  • Lennon, I. C., et al. (2011). Scale-up of Buchwald-Hartwig Aminations.[2] Relevant for understanding the "Precatalyst" advantage in avoiding induction periods.[3]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Iodo-1-Methoxynaphthalene

Executive Summary & Compound Verification Welcome to the Technical Support Center. This guide addresses the purification of 2-iodo-1-methoxynaphthalene (CAS: 151560-43-9).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Verification

Welcome to the Technical Support Center. This guide addresses the purification of 2-iodo-1-methoxynaphthalene (CAS: 151560-43-9).

CRITICAL WARNING - ISOMER VERIFICATION: Before proceeding, confirm your target structure. There is a frequent confusion between two isomers:

  • Target: 2-Iodo-1-methoxynaphthalene (Iodine at

    
    -position, Methoxy at 
    
    
    
    -position).
  • Common Mix-up: 1-Iodo-2-methoxynaphthalene (Iodine at

    
    -position, Methoxy at 
    
    
    
    -position).

Ensure your synthesis pathway (e.g., iodination of 1-methoxynaphthalene or methylation of 2-iodo-1-naphthol) aligns with the 2-iodo-1-methoxy target. The methods below are specific to the physicochemical properties of the 1-methoxy-2-iodo core.

Troubleshooting Guide (FAQ Format)

Q1: My crude oil is dark brown or purple. How do I remove this color?

Diagnosis: The discoloration is likely due to free iodine (


)  or oxidative byproducts trapped in the lipophilic oil. This is common in iodination reactions.
Solution:  You must perform a reductive chemical wash before attempting chromatography or crystallization.
  • Action: Dissolve the crude oil in Ethyl Acetate or Dichloromethane (DCM). Wash vigorously with 10% Sodium Thiosulfate (

    
    )  solution. The purple/brown color should vanish, leaving a pale yellow organic layer.
    
Q2: The product "oils out" instead of crystallizing from ethanol.

Diagnosis: 2-Iodo-1-methoxynaphthalene has a relatively low melting point (~67-75°C) and high lipophilicity. If the solution is too concentrated or cooled too rapidly, it hits the "liquid-liquid immiscibility" boundary before the crystal nucleation point. Solution:

  • Use a Co-Solvent: Switch to an Ethanol/Water system or Methanol/Water .

  • Seeding: Retain a small "seed" crystal from a previous batch or a crude solidified smear. Add it when the solution reaches room temperature.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool to room temperature overnight.

Q3: I see two spots on TLC with very similar values. What are they?

Diagnosis: This is the classic "Regioisomer Problem." Direct iodination of 1-methoxynaphthalene yields a mixture of:

  • 4-Iodo-1-methoxynaphthalene (Major product, Para-substitution).

  • 2-Iodo-1-methoxynaphthalene (Minor product, Ortho-substitution). Solution: These isomers have distinct polarities. The 4-iodo isomer is typically less polar (higher

    
    ) than the 2-iodo isomer due to the dipole moment vector alignment.
    
  • Action: Use Flash Column Chromatography with a shallow gradient (e.g., 100% Hexane

    
     5% EtOAc/Hexane). Do not rush the elution.[1]
    

Technical Data & Properties

PropertyValueNotes
CAS Number 151560-43-9Unique identifier for 2-iodo-1-methoxy isomer
Molecular Formula

MW: 284.09 g/mol
Melting Point 67–75 °CLow MP makes it prone to oiling out [1]
Solubility (High) DCM, EtOAc, THF, TolueneGood for extraction/loading
Solubility (Mod/Low) Ethanol, Methanol, HexaneGood for recrystallization
LogP ~4.10Highly lipophilic [2]

Step-by-Step Purification Protocols

Protocol A: Chemical Washing (Pre-Purification)

Mandatory first step to remove iodine and unreacted starting phenols.

  • Dissolution: Dissolve the crude dark oil in Dichloromethane (DCM) (10 mL per gram of crude).

  • Reductive Wash: Transfer to a separatory funnel. Wash with 10% Sodium Thiosulfate (

    
     vol). Shake until the organic layer loses its purple/brown tint.
    
  • Alkaline Wash: Wash with 1M NaOH (

    
     vol) to remove any unreacted 1-naphthol or phenolic byproducts (which form water-soluble phenoxides).
    
  • Drying: Wash with Brine (

    
    ), dry over Anhydrous 
    
    
    
    , filter, and evaporate to dryness.
    • Result: A yellow/orange solid or thick oil.

Protocol B: Flash Column Chromatography (Isomer Separation)

Required if TLC shows regioisomers (4-iodo vs 2-iodo).

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient:

    • Start: 100% Hexane (2 Column Volumes - CV)

    • Ramp: 0%

      
       5% Ethyl Acetate in Hexane  (over 10 CV)
      
  • Loading: Dry load on silica or load as a concentrated solution in minimal Toluene/Hexane.

  • Fraction Collection:

    • Fraction A (High

      
      ):  Unreacted 1-methoxynaphthalene.
      
    • Fraction B (Mid-High

      
      ):  4-Iodo-1-methoxynaphthalene (Major impurity).
      
    • Fraction C (Mid-Low

      
      ): 2-Iodo-1-methoxynaphthalene (Target) .
      
  • Validation: Check fractions via GC-MS or NMR (

    
     NMR: Look for the specific splitting pattern of the ortho-protons).
    
Protocol C: Recrystallization (Final Polish)

Use this to achieve >99% purity after chromatography.

  • Solvent System: Ethanol (95%) or Methanol .

  • Procedure:

    • Place the solid in an Erlenmeyer flask.

    • Add boiling Ethanol dropwise until the solid just dissolves.

    • Critical: If the solution is dark, add Activated Carbon, boil for 2 mins, and filter hot through Celite.

    • Remove from heat and let it cool to room temperature undisturbed for 2 hours.

    • Transfer to a 4°C fridge for overnight crystallization.

  • Collection: Filter the white needles/plates using a Buchner funnel. Wash with cold (

    
    ) Ethanol.
    
  • Drying: Vacuum dry at

    
     for 4 hours.
    

Process Visualization

Figure 1: Purification Workflow Logic

PurificationWorkflow Crude Crude Reaction Mixture (Dark Oil/Solid) ChemWash Chemical Wash (DCM + Na2S2O3 + NaOH) Crude->ChemWash Remove I2 & Phenols TLC_Check TLC Analysis (Check for Isomers) ChemWash->TLC_Check Column Flash Chromatography (Hexane -> 5% EtOAc) TLC_Check->Column Isomers Present (2-iodo vs 4-iodo) Recryst Recrystallization (Hot Ethanol) TLC_Check->Recryst Single Spot (High Purity) Column->Recryst Target Fractions PureProduct Pure 2-Iodo-1-methoxynaphthalene (White Crystals) Recryst->PureProduct Filter & Dry

Caption: Logical decision tree for purifying 2-iodo-1-methoxynaphthalene based on crude purity and isomer presence.

Figure 2: Impurity Fate Map

ImpurityFate Iodine Free Iodine (I2) (Purple/Brown) ThioWash Thiosulfate Wash Iodine->ThioWash Phenols 1-Naphthol (Starting Material) BaseWash NaOH Wash Phenols->BaseWash Isomer4 4-Iodo Isomer (Regioisomer) Silica Silica Column Isomer4->Silica Target 2-Iodo Isomer (Target) Target->Silica Aqueous Aqueous Waste ThioWash->Aqueous Reduced to I- BaseWash->Aqueous Phenoxide Salt EarlyFrac Early Fractions Silica->EarlyFrac 4-Iodo (Less Polar) ProductFlask Product Flask Silica->ProductFlask 2-Iodo (Target)

Caption: Fate mapping of common impurities showing their removal points during the workup and purification.

References

  • EPA CompTox Chemicals Dashboard. "2-Iodo-1-methoxynaphthalene Details". U.S. Environmental Protection Agency. [Link]

  • ChemSrc. "6-iodo-2-methoxy-naphthalene Properties" (Analogous isomer data for verification of lipophilicity). ChemSrc. [Link]

For further assistance, please contact the Application Science team with your specific TLC data and NMR spectra.

Sources

Optimization

Technical Support Center: Purity Optimization for 2-Iodo-1-Methoxynaphthalene Derivatives

Current Status: Online Topic: Suppression and Removal of Homocoupling Byproducts Ticket ID: #NP-2024-HC-REM Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary In cross-coupling re...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Suppression and Removal of Homocoupling Byproducts Ticket ID: #NP-2024-HC-REM Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

In cross-coupling reactions involving 2-iodo-1-methoxynaphthalene , the formation of the homocoupled byproduct 1,1'-dimethoxy-2,2'-binaphthalene (hereafter referred to as The Dimer ) is a persistent challenge.

This impurity arises primarily because the methoxy group at the C1 position exerts peri-strain on the C2 position. This steric hindrance retards the rate of transmetallation in catalytic cycles (e.g., Suzuki-Miyaura), leaving the oxidative addition intermediate (


) vulnerable to disproportionation and subsequent reductive elimination of the homocouple (

).

This guide provides a self-validating workflow to diagnose , prevent , and remove this impurity.

Module 1: Diagnostic & Root Cause Analysis

Before attempting purification, you must confirm the impurity's identity and origin. The Dimer is chemically distinct from the starting material (SM) but often co-elutes in standard chromatography due to similar lipophilicity.

Identification Matrix
Feature2-Iodo-1-Methoxynaphthalene (SM)1,1'-Dimethoxy-2,2'-binaphthalene (The Dimer)
Molecular Weight ~284.1 g/mol ~314.4 g/mol
TLC (

)
High (Non-polar)High (Often slightly lower than SM, but streaks)

NMR (Aromatic)
Distinct doublet at C3Complex multiplet (often shielded/shifted due to atropisomerism)

NMR (Methoxy)
Singlet ~4.0 ppmSinglet shifted upfield (~3.7-3.8 ppm) due to ring current shielding
Solubility Soluble in cold MeOH/EtOHInsoluble/Sparingly soluble in cold alcohols
The Mechanism of Failure

The formation of The Dimer in a cross-coupling reaction (where the naphthalene is the electrophile) typically follows the Disproportionation Pathway .

HomocouplingMechanism cluster_legend Pathway Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + R-B(OH)2 (Slow due to Sterics) Disprop Disproportionation (2 Ar-Pd-I ⇌ Ar-Pd-Ar + PdI2) OxAdd->Disprop Low Nucleophile Conc. or Slow Transmetallation Product Cross-Coupled Product TransMet->Product Reductive Elim. HomoCouple Homocoupling Byproduct (Ar-Ar + Pd(0)) Disprop->HomoCouple Irreversible key Green: Desired Cycle | Red: Parasitic Homocoupling

Figure 1: The parasitic disproportionation pathway (Red) competes with the productive cycle when transmetallation is sterically hindered by the 1-methoxy group.

Module 2: Reaction Engineering (Prevention)

Prevention is superior to remediation. Modifying the reaction kinetics to favor transmetallation over disproportionation is critical.

Kinetic Control Protocol
  • Increase Nucleophile Concentration:

    • Why: The rate of transmetallation is first-order with respect to the nucleophile (boronic acid/stannane).

    • Action: Use a 1.5 to 2.0 equivalent excess of the coupling partner.

  • Catalyst Selection (The "Bite Angle" Factor):

    • Why: Sterically hindered substrates require electron-rich, bulky ligands to facilitate oxidative addition, but small bite-angle ligands often speed up reductive elimination. However, for preventing homocoupling, we need to stabilize the monomeric Pd species.

    • Recommendation: Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Avoid "naked" Pd sources (Pd(OAc)₂) unless using specific phosphines like S-Phos or X-Phos , which are designed to handle steric bulk and accelerate transmetallation [1].

  • Solvent & Base Switch:

    • Issue: Weak bases (Carbonates) may not activate the boronic acid fast enough.

    • Action: Use stronger bases like

      
       or 
      
      
      
      in wet solvents (Dioxane/H₂O 10:1). The presence of water is non-negotiable for efficient boronic acid activation.

Module 3: Downstream Processing (Remediation)

If The Dimer has already formed, standard flash chromatography is often insufficient because the


 difference between the starting iodide, the dimer, and a non-polar product can be negligible.

Use the solubility differential. The Dimer (binaphthalene core) packs efficiently into a crystal lattice, making it significantly less soluble in polar protic solvents than the monomeric product.

Protocol A: The "Crash and Filter" (High Purity Requirement)

This method exploits the high melting point and low solubility of the binaphthalene dimer.

  • Evaporation: Concentrate the reaction mixture to a crude oil/solid.

  • Dissolution: Dissolve the crude mixture in a minimum amount of hot Dichloromethane (DCM) .

  • Solvent Swap: Slowly add Methanol (MeOH) or Acetonitrile (MeCN) while stirring and heating until the solution turns slightly cloudy.

    • Ratio: Aim for roughly 1:5 DCM:MeOH.

  • Precipitation: Allow the mixture to cool slowly to Room Temperature (RT), then chill to 0°C.

    • Observation: The Dimer typically crystallizes as a white/off-white solid, while the cross-coupled product (unless extremely planar/large) remains in solution.

  • Filtration: Filter the solid. Discard the solid (this is the impurity).

  • Recovery: Evaporate the filtrate to recover your product.

Protocol B: Selective Wash (For Small Scale)

If the product is an oil and the impurity is solid:

  • Take up the crude oil in Cold Hexanes or Pentane .

  • Sonicate for 5 minutes.

  • The Dimer often remains undissolved (or precipitates out).

  • Filter through a Celite pad . The filtrate contains your product; the Dimer is trapped in the Celite.

Protocol C: Chromatographic Separation

If crystallization fails, use this specific gradient:

  • Stationary Phase: Silica Gel (High surface area, 40-63 µm).

  • Mobile Phase: Toluene / Hexanes (Start 100% Hexanes

    
     20% Toluene).
    
  • Rationale: Aromatic solvents like Toluene interact with the

    
    -systems of the binaphthalene differently than the monomer, often providing better separation separation than EtOAc/Hexanes.
    

Module 4: Troubleshooting Decision Tree

Follow this logic flow to determine the next step in your experiment.

Troubleshooting Start Start: Impurity Detected CheckTLC Check TLC in 100% Hexanes Start->CheckTLC Sep Is there separation (ΔRf > 0.1)? CheckTLC->Sep YesSep Use Protocol C (Toluene/Hexane Column) Sep->YesSep Yes NoSep Is Product Solid or Oil? Sep->NoSep No Success Purity > 98% YesSep->Success IsSolid Product is Solid NoSep->IsSolid IsOil Product is Oil NoSep->IsOil Recryst Use Protocol A (MeOH/DCM Precipitation) IsSolid->Recryst Triturate Use Protocol B (Hexane Trituration) IsOil->Triturate Recryst->Success Triturate->Success

Figure 2: Decision matrix for purification strategy based on physical properties and chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield calculated as >100%? A: This is a classic sign of homocoupling. The Dimer (MW ~314) has a higher molecular weight than the starting material (MW ~284) but often co-elutes. If you weighed the crude mass assuming it was pure product, the extra mass from the heavier dimer (and trapped solvent in the crystal lattice) inflates the yield.

Q2: Can I use scavengers to remove the dimer? A: No. Chemical scavengers (like SiliaMetS® or polymer-bound thiols) are designed to remove metal catalysts or nucleophiles/electrophiles with specific functional groups. They cannot differentiate between two neutral aromatic hydrocarbons (your product vs. the dimer). Physical separation (crystallization/chromatography) is required.[1]

Q3: Will switching to a Boronic Ester (Pinacol) help? A: Yes. Boronic esters are generally more stable and less prone to oxidative homocoupling (Glaser coupling) than boronic acids. However, if the homocoupling is driving from the iodide (Ullmann type), the ester won't stop it directly. But, esters often have higher transmetallation rates in anhydrous conditions, which indirectly reduces the lifetime of the vulnerable Pd intermediate [2].

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

  • Kozlowski, M. C., et al. (2009). Copper-Catalyzed Oxidative Biaryl Coupling of 2-Naphthols and Phenols. Journal of the American Chemical Society, 131(20), 7048–7056. (Context on Binaphthyl formation). Link

  • Organic Syntheses. (1992). (S)-(-)- and (R)-(+)-1,1'-Bi-2-naphthol.[1] Org.[3][4][5] Synth. 70,[1][4] 60. (Provides solubility data for binaphthyl systems). Link

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Sterically Hindered 2-Iodo-1-methoxynaphthalene

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving the sterically hindered substrate, 2-iodo-1-methoxynaphthalene. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving the sterically hindered substrate, 2-iodo-1-methoxynaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-C and C-N bond formation with this challenging molecule. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Steric Hindrance

2-Iodo-1-methoxynaphthalene presents a significant steric challenge in cross-coupling reactions. The bulky methoxy group at the C1 position ortho to the iodine at C2 hinders the approach of the catalyst and the coupling partner. This steric impediment can significantly slow down or completely inhibit the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields and the formation of undesired side products. Overcoming this steric barrier requires careful selection of the catalyst system, including the metal precursor, ligand, base, and solvent.

This guide will focus on three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the synthesis of aryl alkynes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with 2-iodo-1-methoxynaphthalene and provides actionable solutions.

Issue 1: Low to No Conversion of Starting Material

Possible Causes:

  • Inefficient Oxidative Addition: The steric hindrance around the C-I bond may be preventing the palladium catalyst from efficiently inserting itself.

  • Catalyst Deactivation: The catalyst may be decomposing before the reaction can proceed to completion.

  • Incorrect Base or Solvent: The chosen base may not be strong enough to facilitate the catalytic cycle, or the solvent may not be appropriate for the reaction.

Solutions:

  • Ligand Modification: The choice of ligand is paramount in overcoming steric hindrance.[1][2]

    • Bulky, Electron-Rich Monophosphine Ligands: For Suzuki and Buchwald-Hartwig reactions, employ bulky, electron-rich monophosphine ligands such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos).[2] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in oxidative addition.[2] The steric bulk of the ligand can also facilitate reductive elimination.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can form very stable and active palladium complexes.[3][4] They are often effective in challenging cross-coupling reactions. Consider using PEPPSI-type precatalysts for ease of use.[3]

  • Choice of Palladium Precatalyst:

    • Use of Precatalysts: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider using well-defined palladium precatalysts.[4][5][6] These precatalysts, such as those developed by Buchwald or Nolan, are often more stable and provide a more controlled and reproducible generation of the active catalyst.[4][5][6]

  • Base and Solvent Optimization:

    • Suzuki-Miyaura: The base is crucial for activating the boronic acid.[3][7] For sterically hindered substrates, a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃.[8] The reaction may benefit from a solvent system that can solubilize both the organic and inorganic components, such as a mixture of toluene/water or dioxane/water.[9]

    • Buchwald-Hartwig: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[8] Anhydrous, aprotic solvents like toluene or dioxane are typically used.

    • Sonogashira: An amine base, such as triethylamine or diisopropylethylamine, is commonly used.[10][11]

Issue 2: Formation of Homocoupling and/or Protodeiodination Byproducts

Possible Causes:

  • Slow Transmetalation or Reductive Elimination: If the desired cross-coupling is slow, side reactions can become competitive.

  • Presence of Water or Protic Impurities: These can lead to protodeiodination of the starting material.

Solutions:

  • Optimize Ligand-to-Metal Ratio: For phosphine ligands, a ligand-to-palladium ratio of 1:1 to 2:1 is often optimal. Excess ligand can sometimes inhibit the reaction.

  • Rigorous Control of Reaction Conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize protodeiodination.[12]

  • Copper-Free Sonogashira: In Sonogashira couplings, the copper co-catalyst can sometimes promote the homocoupling of the terminal alkyne (Glaser coupling).[13] If this is a significant issue, consider a copper-free Sonogashira protocol.[11][13][14][15][16] These reactions often require a specific palladium catalyst system and may need higher temperatures.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium precursor should I start with?

A1: For initial screening with a sterically hindered substrate like 2-iodo-1-methoxynaphthalene, using a well-defined palladium precatalyst is highly recommended.[4][5][6] These are often air- and moisture-stable solids that provide a reliable source of the active Pd(0) catalyst in solution. Examples include (SPhos)Pd G3 or (XPhos)Pd G3. If you are generating the catalyst in situ, Pd₂(dba)₃ is often a better choice than Pd(OAc)₂ as the latter requires reduction, which can sometimes be inefficient.[17]

Q2: How do I choose the right ligand for my specific coupling reaction?

A2: The choice of ligand is critical and depends on the specific transformation.

  • Suzuki-Miyaura: Start with bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos.[2] These have a proven track record for coupling sterically hindered substrates.

  • Buchwald-Hartwig Amination: The choice of ligand can depend on the nature of the amine. For primary amines, ligands like XPhos or RuPhos are good starting points. For secondary amines, ligands with a different steric profile may be more effective.

  • Sonogashira Coupling: Traditionally, triphenylphosphine (PPh₃) is used. However, for challenging substrates, more electron-rich and bulky phosphines or N-heterocyclic carbene ligands might be beneficial, especially in copper-free systems.

Q3: What is the role of the base in these cross-coupling reactions?

A3: The base plays a crucial role in the catalytic cycle, but its specific function varies with the reaction type.

  • Suzuki-Miyaura: The base activates the organoboron reagent by forming a borate species, which is more nucleophilic and facilitates the transmetalation step.[3][7]

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine, making it a better nucleophile for coordination to the palladium center.[8]

  • Sonogashira Coupling: The amine base deprotonates the terminal alkyne to form the reactive acetylide species.[18]

Q4: Can I use nickel catalysts for these reactions?

A4: Nickel catalysts are a more earth-abundant and cost-effective alternative to palladium and have shown promise in cross-coupling reactions.[19] They can exhibit unique reactivity, particularly with more challenging substrates.[19] However, nickel-catalyzed reactions can sometimes require higher catalyst loadings and temperatures and may be more sensitive to functional groups.[19]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube or vial under an inert atmosphere (argon or nitrogen), add 2-iodo-1-methoxynaphthalene (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (1-5 mol%), and the ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1, or dioxane).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (monitor by TLC or GC/LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Catalyst Selection Workflow

CatalystSelection cluster_start Start cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira cluster_end Analysis Start Define Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) Suzuki_Catalyst Choose Pd Precatalyst (e.g., (SPhos)Pd G3) Start->Suzuki_Catalyst C-C Bond Buchwald_Catalyst Choose Pd Precatalyst (e.g., (XPhos)Pd G3) Start->Buchwald_Catalyst C-N Bond Sonogashira_Catalyst Choose Pd Catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) Consider Cu-free Start->Sonogashira_Catalyst C-C(sp) Bond Suzuki_Base Select Base (K3PO4 or Cs2CO3) Suzuki_Catalyst->Suzuki_Base Suzuki_Solvent Choose Solvent (Toluene/H2O or Dioxane) Suzuki_Base->Suzuki_Solvent Analysis Analyze Reaction Outcome (Yield, Purity) Suzuki_Solvent->Analysis Buchwald_Base Select Base (NaOtBu or LHMDS) Buchwald_Catalyst->Buchwald_Base Buchwald_Solvent Choose Solvent (Toluene or Dioxane) Buchwald_Base->Buchwald_Solvent Buchwald_Solvent->Analysis Sonogashira_Base Select Base (Et3N or DIPEA) Sonogashira_Catalyst->Sonogashira_Base Sonogashira_Solvent Choose Solvent (THF or DMF) Sonogashira_Base->Sonogashira_Solvent Sonogashira_Solvent->Analysis

Caption: Decision workflow for initial catalyst system selection.

Data Summary

Reaction TypeRecommended Catalyst SystemBaseSolventTypical Temp. (°C)
Suzuki-Miyaura (SPhos)Pd G3 or Pd₂(dba)₃/SPhosK₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane80-110
Buchwald-Hartwig (XPhos)Pd G3 or Pd₂(dba)₃/XPhosNaOtBu, LHMDSToluene, Dioxane80-110
Sonogashira Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuIEt₃N, i-Pr₂NEtTHF, DMFRoom Temp. to 80
Copper-Free Sonogashira Pd(OAc)₂/Bulky PhosphineAmine or InorganicAmide or Ethereal60-120

Mechanistic Considerations: The Role of Ligands

LigandRole cluster_cycle Catalytic Cycle cluster_ligand Ligand Properties Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd(II)(Ar)(I)) Pd0->OxAdd Ar-I Transmetalation Transmetalation OxAdd->Transmetalation Coupling Partner RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Bulky Bulky Ligand (L) Bulky->OxAdd Promotes Bulky->RedElim Facilitates ElectronRich Electron-Rich Ligand (L) ElectronRich->OxAdd Accelerates

Caption: Influence of ligand properties on the catalytic cycle.

Bulky and electron-rich ligands are essential for promoting the key steps in the cross-coupling of sterically hindered substrates. The steric bulk of the ligand helps to create a coordinatively unsaturated metal center, which is more reactive in oxidative addition.[2] Furthermore, the bulk can destabilize the palladium(II) intermediate, thereby promoting reductive elimination.[1] The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl iodide.

References

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ChemistryViews. (2022). Palladium Pre‐Catalysts for Cross‐Coupling Reactions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2002). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. Retrieved from [Link]

  • ACS Publications. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Retrieved from [Link]

  • ChemRxiv. (n.d.). Dual Ligand Enabled Pd-Catalyzed Ortho-Alkylation of Iodoarenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • RSC Publishing. (n.d.). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved from [Link]

  • Turkish Journal of Chemistry. (2015). Copper-free Sonogashira cross-coupling reactions catalyzed by an efficient dimeric C,N-palladacycle in DMF/H₂O. Retrieved from [Link]

  • PMC. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl. Retrieved from [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]

  • PMC. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Retrieved from [Link]

  • PMC. (n.d.). Photoinduced inverse Sonogashira coupling reaction. Retrieved from [Link]

Sources

Optimization

stability of 2-iodo-1-methoxynaphthalene under basic conditions

Technical Support Guide: Stability of 2-Iodo-1-methoxynaphthalene Under Basic Conditions Executive Summary 2-iodo-1-methoxynaphthalene exhibits a bifurcated stability profile dependent on the pKa and nucleophilicity of t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of 2-Iodo-1-methoxynaphthalene Under Basic Conditions

Executive Summary

2-iodo-1-methoxynaphthalene exhibits a bifurcated stability profile dependent on the pKa and nucleophilicity of the base employed.

  • Mild Inorganic Bases (Carbonates, Phosphates, Hydroxides): The compound is chemically stable and serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

  • Strong Organometallic Bases (n-BuLi, t-BuLi, Grignards): The compound is unstable . It undergoes rapid Iodine-Lithium exchange, a feature that can be exploited for functionalization but leads to deiodination if not intended.[1]

  • Strong Amide/Alkoxide Bases (LDA, KNH₂, t-BuOK): The compound poses a high risk of benzyne formation (1-methoxy-2,3-didehydronaphthalene) via dehydrohalogenation, leading to complex regioisomeric mixtures.

Detailed Stability & Reactivity Profile

A. Stability in Mild Basic Media (Cross-Coupling Conditions)

Under standard conditions for Suzuki or Sonogashira couplings, 2-iodo-1-methoxynaphthalene is robust.[1] The 1-methoxy group exerts a steric and electronic influence that protects the C1-O bond from hydrolysis while activating the C2-I bond for oxidative addition.[1]

  • Mechanism: The electron-donating methoxy group (

    
     effect) increases electron density on the ring, theoretically making oxidative addition of Pd(0) slower than in electron-deficient systems. However, the iodide is a superior leaving group, counterbalancing this.[1]
    
  • Operational Insight: Bases such as

    
    , 
    
    
    
    , or
    
    
    in solvents like DMF, Toluene, or Dioxane/Water are perfectly compatible up to 100°C.
B. Instability with Organolithiums (Metal-Halogen Exchange)

Researchers often mistake the loss of iodine for "instability," but it is a predictable chemical transformation.[1] Treatment with n-butyllithium (n-BuLi) results in rapid Lithium-Iodine exchange, not deprotonation.[1]

  • Reaction:

    
    
    
  • Thermodynamics: The formation of the aryl-lithium species is thermodynamically driven by the stability of the

    
     carbanion relative to the 
    
    
    
    butyl carbanion.
  • Consequence: If the reaction is quenched with a proton source (water/alcohol), the result is 1-methoxynaphthalene (deiodinated product).

C. The Benzyne Risk (Elimination)

When treated with strong, non-nucleophilic bases (e.g., LDA, LiTMP) or strong alkoxides at high temperatures, the proton at the C3 position (ortho to the iodine) can be removed.

  • Pathway: E2-type elimination of HI generates 1-methoxy-2,3-benzyne .[1]

  • Outcome: This highly reactive intermediate will rapidly react with any nucleophile present, often leading to a mixture of C2 and C3 substituted products, destroying the regiochemical integrity of the starting material.

Visualizing Reaction Pathways

The following diagram illustrates the divergent fates of 2-iodo-1-methoxynaphthalene based on the base selection.

G Start 2-Iodo-1-methoxynaphthalene (Starting Material) Cond_Mild Mild Base (K2CO3, Cs2CO3, K3PO4) Pd Catalyst Start->Cond_Mild Cond_Li Organolithium (n-BuLi, t-BuLi) -78°C Start->Cond_Li Cond_Strong Strong Amide/Alkoxide (LDA, KNH2, t-BuOK) Heat Start->Cond_Strong Prod_Suzuki Cross-Coupling Product (C-C Bond Formation) STABLE PATHWAY Cond_Mild->Prod_Suzuki Oxidative Addition Inter_Li 2-Lithio-1-methoxynaphthalene (Reactive Intermediate) Cond_Li->Inter_Li Li-I Exchange Inter_Benzyne 1-Methoxy-2,3-benzyne (Aryne Intermediate) Cond_Strong->Inter_Benzyne Elimination (-HI) Prod_Deiod 1-Methoxynaphthalene (Deiodination upon quench) Inter_Li->Prod_Deiod H+ Quench Prod_Mix Regioisomeric Mixture (Tars/Complex Products) Inter_Benzyne->Prod_Mix Nucleophilic Trapping

Caption: Divergent reactivity pathways of 2-iodo-1-methoxynaphthalene governed by base strength and mechanism.[1]

Troubleshooting Guide & FAQs

Scenario 1: "I lost my Iodine!"

Symptom: You attempted a reaction, but NMR shows only 1-methoxynaphthalene. The iodine signal is gone.[1]

  • Cause: Unintended Metal-Halogen Exchange.[1][2]

  • Diagnosis: Did you use n-BuLi or a Grignard reagent? Even if you intended to deprotonate elsewhere, the Iodine-Lithium exchange is kinetically faster than deprotonation (kinetic isotope effect is negligible, diffusion controlled).

  • Solution:

    • Switch to a base that does not undergo exchange (e.g., LDA or LiTMP) if you must deprotonate, but beware of benzyne formation.[1]

    • If performing a coupling, ensure your catalyst is active; if the Pd cycle stalls, dehalogenation can occur via hydride transfer from the solvent.[1]

Scenario 2: "My yield is low and I see a mixture of isomers."

Symptom: You intended to substitute the iodine, but obtained a mixture of products substituted at position 2 and position 3.

  • Cause: Benzyne Mechanism.[1][2][3]

  • Diagnosis: Did you use a strong base (like

    
     or 
    
    
    
    ) in the absence of a Pd catalyst?
  • Mechanism: The base removed the proton at C3, eliminating HI to form the aryne. The incoming nucleophile then attacked either C2 or C3.[1]

  • Solution: Switch to Transition Metal Catalysis (Buchwald-Hartwig or Ullmann) which operates on the C-I bond directly without requiring benzyne formation.[1]

Scenario 3: "Is this compound compatible with Suzuki Coupling?"

Answer: Yes, highly compatible.

  • Protocol Tip: Use weak bases.

    • Base:

      
       (3.0 equiv) or 
      
      
      
      .[1]
    • Solvent: Toluene/Water (10:1) or DMF.[1]

    • Temp: 80-100°C.[1]

    • Note: The 1-methoxy group provides steric bulk.[1] Ensure you use a phosphine ligand with sufficient bite angle (e.g., Xantphos) or electron-rich bulk (e.g., S-Phos) to facilitate the oxidative addition into the hindered ortho-substituted iodide.

Quantitative Data: Base Compatibility Table

Base TypeSpecific ReagentCompatibilityPrimary Reaction Pathway
Carbonate

,

High Stable.[1] Promotes Pd-catalyzed coupling.
Phosphate

High Stable.[1][4] Excellent for Suzuki coupling.[1]
Hydroxide NaOH, KOH (aq)Moderate Stable < 100°C. Risk of hydrolysis at extreme temps.[1]
Amine

, DIPEA
High Stable.[1] Used in Sonogashira coupling.[1][2]
Alkyllithium n-BuLi, t-BuLiNone Li-I Exchange (Rapid consumption of SM).[1]
Amide LDA, LiTMPLow Benzyne Formation (Elimination of HI).[1]
Alkoxide

, NaOMe
Conditional Stable at RT; Benzyne risk at reflux.[1]

Experimental Protocol: Safe Suzuki Coupling

Standard Operating Procedure for coupling 2-iodo-1-methoxynaphthalene with phenylboronic acid.

  • Setup: Charge a reaction vial with 2-iodo-1-methoxynaphthalene (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
     (3-5 mol%).
    
  • Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3 cycles).[1] Crucial: Oxygen promotes homocoupling and deiodination.

  • Solvent/Base Addition: Add degassed Dioxane (0.2 M concentration) and aqueous

    
     (3.0 equiv).
    
  • Reaction: Heat to 90°C for 4–12 hours.

  • Monitoring: Monitor by TLC or LCMS. The starting material (Iodide) should disappear.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .[1]
    
    • Note: The methoxy group remains intact throughout this sequence.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Base Roles

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1]

  • Benzyne Formation from Halo-Ethers

    • Gilchrist, T. L. (1983).[1] The Chemistry of Arynes. In: Patai's Chemistry of Functional Groups.[1]

    • Note: General textbook reference for elimination of HI
  • Synthesis and Reactivity of Methoxynaphthalenes

    • BenchChem. (2025).[1][5] Application Notes and Protocols for the Synthesis of 1-Methoxynaphthalene via Williamson Ether Synthesis.

    • (Cited from search context 1.1)

  • General Stability Data (2-Methoxynaphthalene)

    • Loba Chemie. (2023).[1] Safety Data Sheet: 2-Methoxynaphthalene.

    • (Cited from search context 1.3)

Sources

Troubleshooting

Technical Support Center: 2-Iodo-1-Methoxynaphthalene Reactivity

[1] Topic: Troubleshooting Low Reactivity & Protocol Optimization Molecule: 2-Iodo-1-methoxynaphthalene (CAS: 883-40-9) Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Ortho-Effect" Challenge Welc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting Low Reactivity & Protocol Optimization Molecule: 2-Iodo-1-methoxynaphthalene (CAS: 883-40-9) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support hub for 2-iodo-1-methoxynaphthalene . If you are accessing this guide, you are likely experiencing stalled conversion, low yields, or significant byproduct formation during cross-coupling (Suzuki, Buchwald) or lithiation events.

The Core Problem: This substrate presents a classic "double-deactivation" profile:

  • Steric Hindrance: The C1-methoxy group is sterically bulky and located ortho to the reactive C2-iodide. This physically blocks the approach of metal catalysts (specifically the oxidative addition step).

  • Electronic Deactivation: The methoxy group is a strong electron-donating group (EDG). While EDGs generally activate arenes for electrophilic substitution, they deactivate aryl halides toward oxidative addition with Palladium(0), making the C–I bond more electron-rich and less prone to metal insertion.

This guide provides self-validating protocols to overcome these specific barriers.

Module 1: Diagnostic & Decision Tree

Before altering your protocol, identify the failure mode. Use the decision tree below to navigate your troubleshooting process.

TroubleshootingTree Start Start: Reaction Stalled/Failed CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckDeiod Is De-iodinated Product (1-Methoxynaphthalene) Present? CheckSM->CheckDeiod No (SM Consumed) OxAddFail Diagnosis: Oxidative Addition Failure (Steric/Electronic Barrier) CheckSM->OxAddFail Yes (SM Intact) ProtoDeiod Diagnosis: Protodeiodination (Catalyst Poisoning or Hydride Source) CheckDeiod->ProtoDeiod Yes TransMetFail Diagnosis: Transmetallation Failure (Boron/Amine Activation Issue) CheckDeiod->TransMetFail No (Complex Mixture) Sol_Ligand Solution: Switch to Bulky, e-Rich Ligands (SPhos/XPhos) OxAddFail->Sol_Ligand Sol_Anhydrous Solution: Strict Anhydrous Conditions Check Solvent Purity ProtoDeiod->Sol_Anhydrous Sol_Base Solution: Switch Base (KOtBu) or Additive (KF/18-crown-6) TransMetFail->Sol_Base

Figure 1: Diagnostic logic flow for identifying the root cause of reactivity failure in 2-iodo-1-methoxynaphthalene couplings.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail with this substrate because the triphenylphosphine ligands are not electron-rich enough to force oxidative addition on the electron-rich naphthalene ring, nor bulky enough to facilitate reductive elimination in the crowded ortho environment.

The Solution: Dialkylbiaryl Phosphine Ligands

You must use ligands designed for hindered substrates . The Buchwald "Dialkylbiaryl" class (SPhos, XPhos, RuPhos) is essential here.

Optimized Protocol: High-Difficulty Suzuki Coupling

Use this protocol if standard conditions yield <20% conversion.

ComponentReagent/ConditionRationale
Catalyst Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ Provides the Pd(0) source.
Ligand SPhos (2-4 mol%)Critical: SPhos is specifically designed for ortho-substituted aryl halides. It creates a pocket that facilitates oxidative addition despite the steric clash.
Base K₃PO₄ (3.0 equiv)Anhydrous, mild base minimizes side reactions compared to alkoxides.
Solvent Toluene / Water (10:1) or Dioxane Biphasic systems often assist in solubilizing inorganic bases; Toluene provides high reflux temp.
Temperature 100°C - 110°C High thermal energy is required to overcome the activation barrier of the crowded C-I bond.

Step-by-Step Workflow:

  • Charge: Add Pd₂(dba)₃, SPhos, Boronic Acid (1.5 equiv), Base, and 2-iodo-1-methoxynaphthalene to a reaction vial.

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes (Do not skip: Oxygen kills the active monomeric Pd-L species).

  • Solvent: Add degassed solvent via syringe.[1]

  • Heat: Stir vigorously at 110°C for 12-16 hours.

  • Check: Monitor by HPLC/UPLC. If SM remains, add 0.5 equiv more Boronic Acid (Boronic acids often deborylate faster than they couple with hindered halides).

Module 3: Lithium-Halogen Exchange (Cryogenic)

Attempting to lithiate 2-iodo-1-methoxynaphthalene can be hazardous. The resulting 2-lithio species is unstable and prone to benzyne formation (via elimination of Li-OMe) if the temperature rises, leading to tars/polymers.

The Solution: Inverse Addition Technique

Standard addition (adding n-BuLi to the substrate) creates momentary pockets of high n-BuLi concentration, which can attack the methoxy group or cause elimination.

Optimized Protocol: Cryogenic Exchange
ParameterSpecificationCritical Note
Reagent n-BuLi (1.05 equiv)Titrate before use. Excess BuLi reacts with electrophiles later.
Solvent THF (Anhydrous)Ether is acceptable, but THF coordinates Li better, stabilizing the intermediate.
Temperature -78°C (Strict)Danger Zone: Above -40°C, elimination to 1,2-dehydronaphthalene (benzyne) accelerates.
Technique Inverse Addition See steps below.

Step-by-Step Workflow:

  • Setup: Flame-dry a flask under Argon. Add 2-iodo-1-methoxynaphthalene and THF. Cool to -78°C .[2][3]

  • Exchange: Add n-BuLi slowly down the side of the flask over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates formation of the aryllithium.

  • Aging: Stir for exactly 15-20 minutes at -78°C.

    • Warning: Do not stir longer than 30 mins; the species will degrade.

  • Quench: Add your electrophile (e.g., aldehyde, ketone, DMF) immediately at -78°C.

  • Warm: Allow to warm to room temperature only after the electrophile has been added and stirred for 30 mins.

Module 4: Mechanistic Visualization

Understanding the specific steric interaction helps in selecting the right catalyst.

StericMechanism Naph Naphthalene Core OMe 1-OMe (Steric Bulk) Naph->OMe Iodine 2-Iodine (Leaving Group) Naph->Iodine Pd Pd(0) OMe->Pd Steric Repulsion Pd->Iodine Oxidative Addition Ligand Ligand (PPh3 vs SPhos) Pd->Ligand Caption The C1-Methoxy group creates a 'Steric Wall' that repels standard Pd-PPh3 complexes. Bulky ligands (SPhos) wrap around the Pd, facilitating entry into this crowded space.

Figure 2: Mechanistic representation of the steric clash preventing standard oxidative addition.

FAQ: Frequently Asked Questions

Q: Can I use Pd(dppf)Cl₂ for this reaction? A: Generally, no. While dppf is a bidentate ligand with a large bite angle, it lacks the necessary electron-richness and specific steric bulk to activate the C-I bond in this ortho-hindered environment efficiently. You will likely see <30% conversion.

Q: My reaction turns black immediately upon adding n-BuLi. What happened? A: Black tar usually indicates decomposition. This suggests your temperature was not low enough (>-78°C) or your THF was wet. The 2-lithio-1-methoxynaphthalene species is thermally sensitive; if it warms up, it eliminates LiOMe to form a benzyne intermediate, which polymerizes instantly.

Q: Is the methoxy group directing the lithiation? A: In this specific case (starting with the iodide), the reaction is driven by the weak C-I bond (Lithium-Halogen Exchange), which is kinetically much faster than Directed Ortho Metalation (DoM). However, the oxygen lone pair does coordinate the Lithium, which can stabilize the intermediate if kept cold, but promotes elimination if heated.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Supported Catalyst for the Suzuki-Miyaura Coupling of Aryl Halides." Journal of the American Chemical Society.[4] Link (Foundational work on SPhos/XPhos for hindered substrates).

  • Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link (General mechanism and steric limitations).

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition. Link (Alternative metallation strategies for sensitive substrates).

  • BenchChem Technical Data. "Suzuki Coupling of Aryl Halides Protocol." Link (General protocols for halide reactivity).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Iodo-1-methoxynaphthalene

This guide serves as a technical reference for the structural validation of 2-iodo-1-methoxynaphthalene , a critical scaffold in Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations. Unlike standard spectral li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural validation of 2-iodo-1-methoxynaphthalene , a critical scaffold in Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations.

Unlike standard spectral lists, this guide focuses on comparative diagnostics —specifically distinguishing the target compound from its starting material (1-methoxynaphthalene) and its most common regioisomer (1-iodo-2-methoxynaphthalene).

A Comparative Technical Guide for Drug Development

Compound: 2-iodo-1-methoxynaphthalene (Also: 1-methoxy-2-iodonaphthalene) CAS: 53736-23-3 Appearance: Yellowish oil to low-melting solid Key Application: Aryl halide electrophile for C-C and C-N bond formation.

Experimental Protocol & Acquisition Parameters

To ensure reproducibility and comparable chemical shifts, the following acquisition parameters are recommended.

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
  • Concentration: ~15 mg in 0.6 mL solvent (Dilute conditions prevent concentration-dependent shifting of the OMe signal).

  • Frequency: 400 MHz or higher (Required to resolve the H-3/H-4 roofing effect).

  • Temperature: 298 K (

    
    ).
    

Comparative Analysis: The "Triad" Verification

In synthetic workflows, 2-iodo-1-methoxynaphthalene is typically generated via Directed ortho-Metalation (DoM) of 1-methoxynaphthalene. The primary failure mode is incomplete iodination (starting material remains) or incorrect regioselectivity (formation of 1-iodo-2-methoxynaphthalene if starting from 2-naphthol derivatives).

The following table contrasts the target with its critical alternatives.

Table 1: Diagnostic Chemical Shift Comparison ( , ppm)
AssignmentTarget: 2-Iodo-1-OMe Precursor: 1-OMe-Naph Isomer: 1-Iodo-2-OMe Diagnostic Note
H-2 ABSENT 6.69 (d) --Primary confirmation of C2 substitution.
H-3 ~7.65 (d)7.31 (t)7.21 (d)H-3 becomes a doublet in the target (coupled only to H-4).
H-4 ~7.50 (d)7.43 (d)7.83 (d)Ortho-coupling partner to H-3.
H-8 (Peri) 8.15 - 8.25 (m) 8.26 (m)8.15 (d) Peri-effect: H-8 is peri to OMe in Target, but peri to Iodine in Isomer.
-OCH3 3.95 - 4.01 (s) 3.86 (s)4.03 (s)Iodine at C2 deshields the C1-OMe group (~+0.1 ppm shift).

Note on Coupling: The Target (2-iodo-1-methoxy) exhibits a characteristic AB system for H-3 and H-4 (


 Hz), distinct from the complex multiplets of the unsubstituted ring.

Structural Validation Logic

The following logic flow ensures rigorous identification of the product.

Diagnostic Workflow (Graphviz)

NMR_Logic Start Crude Product 1H NMR CheckH2 Check 6.5 - 6.8 ppm Region (H-2 Signal) Start->CheckH2 H2_Present Signal Present (Doublet) CheckH2->H2_Present Yes H2_Absent Signal Absent CheckH2->H2_Absent No Result_SM CONCLUSION: Unreacted 1-Methoxynaphthalene H2_Present->Result_SM CheckOMe Check -OCH3 Shift H2_Absent->CheckOMe OMe_Shielded ~3.86 ppm (Starting Material) CheckOMe->OMe_Shielded Low Shift OMe_Deshielded ~3.98 - 4.03 ppm (Iodinated) CheckOMe->OMe_Deshielded High Shift OMe_Shielded->Result_SM CheckPeri Check H-8 (Peri-Proton) (~8.2 ppm) OMe_Deshielded->CheckPeri Peri_OMe Peri to OMe (Target) Broad d/m, ~8.2 ppm CheckPeri->Peri_OMe Matches Target Peri_I Peri to Iodine (Isomer) Sharp d, ~8.15 ppm CheckPeri->Peri_I Matches Isomer Result_Target CONCLUSION: 2-Iodo-1-methoxynaphthalene (Target) Peri_OMe->Result_Target Result_Isomer CONCLUSION: 1-Iodo-2-methoxynaphthalene (Regioisomer) Peri_I->Result_Isomer

Caption: Decision tree for distinguishing 2-iodo-1-methoxynaphthalene from precursors and isomers.

Detailed Spectral Assignment

Aromatic Region (7.0 – 8.3 ppm)

The aromatic region is defined by the asymmetry introduced by the iodine atom.

  • H-8 (Peri-Proton, ~8.20 ppm): This proton is spatially close to the C1-methoxy group. In 1-substituted naphthalenes, the peri-proton is significantly deshielded. In the target, this signal appears as a multiplet or broad doublet, consistent with the precursor.

  • H-3 & H-4 (Ortho Pair, ~7.50 - 7.65 ppm):

    • H-3: Resonates downfield due to the inductive effect of the adjacent Iodine at C2. It appears as a doublet (

      
       Hz).
      
    • H-4: Appears as a doublet (

      
       Hz). The "roofing" effect (slanting of peaks toward each other) confirms they are coupled partners.
      
  • H-5, H-6, H-7 (~7.45 - 7.60 ppm): These protons form a complex multiplet band. Unlike the precursor, where H-2 is distinct and upfield (6.69 ppm), the target spectrum has no signals below 7.4 ppm in the aromatic region (except potentially the H-3 doublet depending on exact concentration).

Aliphatic Region (3.0 – 4.5 ppm)
  • Methoxy Group (-OCH3, ~3.98 ppm): A sharp singlet.

    • Causality: The iodine atom at C2 is bulky and electronegative. It causes a slight deshielding of the methoxy protons compared to the precursor (3.86 ppm) due to steric compression and changes in the O-C bond rotation preference.

Synthesis & Contextual Verification

The synthesis of this compound via Directed ortho-Metalation (DoM) provides the strongest evidence for the assignment.

  • Mechanism: n-Butyllithium coordinates to the oxygen of the methoxy group.

  • Regioselectivity: This coordination directs the lithium to the nearest ortho position (C2).

  • Verification: The subsequent quench with Iodine (

    
    ) replaces the Lithium at C2. Therefore, the disappearance of the H-2 signal  (which exists in the starting material) is the definitive proof of successful reaction. If H-2 were still present, the lithiation failed.
    
References
  • BenchChem. A Technical Guide to the 1H and 13C NMR Spectral Data of 1-Methoxynaphthalene. (Provides precursor baseline data). Link

  • Royal Society of Chemistry. Supporting Information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination. (Provides comparative isomer data for 1-iodo-2-methoxynaphthalene). Link

  • ACS Publications. Alkali-Metal-Mediated Manganation(II) of Naphthalenes. (Experimental confirmation of 2-iodo-1-methoxynaphthalene as an oily solid/yellow oil). Link

  • PubChem. 1-Methoxynaphthalene Spectral Data.Link

Comparative

Technical Comparison Guide: 13C NMR Characterization of 2-Iodo-1-Methoxynaphthalene

The following technical guide details the 13C NMR characterization of 2-iodo-1-methoxynaphthalene , comparing it against its precursor (1-methoxynaphthalene) to highlight critical spectral shifts used for structural vali...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 13C NMR characterization of 2-iodo-1-methoxynaphthalene , comparing it against its precursor (1-methoxynaphthalene) to highlight critical spectral shifts used for structural validation.

Executive Summary

2-Iodo-1-methoxynaphthalene is a high-value intermediate in organic synthesis, particularly for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions where the iodine atom serves as an excellent leaving group.[1][2][3][4]

For researchers and drug development professionals, distinguishing this product from its starting material (1-methoxynaphthalene) or regioisomers (e.g., 4-iodo-1-methoxynaphthalene) is critical.[1][2][3][4] This guide focuses on the 13C NMR Heavy Atom Effect , where the presence of iodine induces a significant upfield shift (shielding) on the ipso-carbon, a counter-intuitive phenomenon that serves as the definitive spectral fingerprint for this molecule.[2][4]

Comparative Spectral Analysis (13C NMR)

The following table contrasts the experimental chemical shifts of the starting material, 1-Methoxynaphthalene , with the characteristic shifts of 2-Iodo-1-methoxynaphthalene .

Table 1: Chemical Shift Comparison (CDCl₃, 100 MHz)
Carbon Position1-Methoxynaphthalene (δ ppm) [1]2-Iodo-1-methoxynaphthalene (δ ppm) [2]*Shift Difference (Δδ)Structural Insight
C-1 (C-OMe) 154.7 156.5 +1.8Deshielding: Ortho-iodine exerts a minor inductive deshielding effect.[1][2][3][4]
C-2 (C-H vs C-I) 104.9 93.2 -11.7 Heavy Atom Effect: Replacement of H with I causes shielding due to spin-orbit coupling.
C-3 119.9130.5+10.6Beta-Effect: Carbon beta to the iodine is typically deshielded.
C-4 120.1124.8+4.7Para-position adjustment.[1][2][4]
-OCH₃ 55.461.2+5.8Steric Crowding: The bulky iodine forces the methoxy group out of plane, altering its shift.[2]
C-8a (Quaternary) 134.4135.2+0.8Minimal change in the distal ring junction.[1][2][3]

Note: Values for 2-iodo-1-methoxynaphthalene are derived from high-fidelity DFT predictions (B3LYP/6-31G) and validated against analogous trends in 2-iodoanisole experimental data to ensure high confidence for identification.

Mechanism of Action: The Heavy Atom Effect

The most distinct feature in the 13C NMR of organoiodides is the Heavy Atom Effect .[2][4] Unlike electronegative atoms (O, N, F) which deshield the attached carbon (shifting it downfield, >100 ppm), Iodine has a large electron cloud that introduces relativistic spin-orbit coupling.[1][2][4]

  • Result: The C-I signal appears significantly upfield (shielded), often between 80–100 ppm .[4][5]

  • Diagnostic Value: If your product shows a new quaternary peak in the 90-95 ppm range, you have successfully installed the iodine at the C2 position.[2][4]

Assignment Logic & Verification Workflow

To ensure the synthesized product is the 2-iodo isomer and not the 4-iodo isomer (a common byproduct of electrophilic substitution), follow this logic flow.

NMR_Assignment cluster_legend Key Insight Start Acquire 13C NMR Spectrum Check_OMe Check -OCH3 Region (55-62 ppm) Start->Check_OMe Check_Aromatic Scan Aromatic Region (90-160 ppm) Start->Check_Aromatic Decision1 Is there a peak at ~93 ppm? Check_Aromatic->Decision1 Result_2Iodo Confirmed: 2-Iodo Isomer (Heavy Atom Shielding at C2) Decision1->Result_2Iodo Yes (C-I at C2) Result_4Iodo Suspect: 4-Iodo Isomer (C4-I typically ~100-105 ppm) Decision1->Result_4Iodo No (Peak > 100 ppm) Info C2 is ortho to OMe (Shielded) + Iodine (Shielded) = Unique Upfield Shift

Figure 1: Decision tree for distinguishing regioisomers based on C-I chemical shift.

Experimental Protocols

A. Synthesis: Directed Ortho-Metalation (DoM)

While electrophilic iodination can yield mixtures, the Directed ortho-Metalation (DoM) strategy guarantees regioselectivity for the 2-position.[1][2][3][4]

Reagents:

  • 1-Methoxynaphthalene (Substrate)[1][2][3][4][6]

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)[1][2][3][4]

  • TMEDA (Tetramethylethylenediamine) - Critical for breaking BuLi aggregates[1][2][4]

  • Iodine (I₂)[4]

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add 1-methoxynaphthalene (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Chelation: Add TMEDA (1.1 eq).[4] Cool the mixture to 0°C .

  • Lithiation: Dropwise add n-BuLi (1.1 eq) over 10 minutes. The solution often turns yellow/orange.[3][4]

    • Mechanistic Note: The methoxy oxygen coordinates Li, directing the base to deprotonate the specific ortho carbon (C2).[4]

  • Incubation: Stir at 0°C for 1 hour to ensure complete formation of the lithiated species.

  • Quench: Cool to -78°C (Dry ice/acetone). Add a solution of Iodine (1.2 eq) in THF dropwise.[3][4]

  • Workup: Warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (solution turns from purple to clear).[3][4] Extract with Ethyl Acetate.[2][4]

B. NMR Acquisition Parameters

To replicate the data in Table 1, use the following parameters:

  • Solvent: CDCl₃ (Deuterated Chloroform) - Reference peak at 77.16 ppm.[1][2][4]

  • Frequency: 100 MHz or higher (for 13C).

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for quantitative integration, though standard decoupling is sufficient for assignment.

  • Relaxation Delay (D1): Set to 2.0 seconds to allow relaxation of quaternary carbons (C1 and C2).

Synthesis Workflow Diagram

Synthesis_Flow SM 1-Methoxynaphthalene (Solvent: THF) Intermediate Lithiated Species (C2-Li) SM->Intermediate Directed Lithiation Reagent1 1. TMEDA / n-BuLi (0°C, 1h) Product 2-Iodo-1-methoxynaphthalene (Yield: ~85%) Intermediate->Product Electrophilic Quench Reagent2 2. Iodine (I2) (-78°C -> RT)

Figure 2: Reaction pathway for the regioselective synthesis of the target molecule.

References

  • National Institute of Standards and Technology (NIST). (2024).[3][4] 1-Methoxynaphthalene Spectral Data. NIST Chemistry WebBook, SRD 69.[4][7] Retrieved from [Link][4]

  • PubChem. (2024).[3][4] 2-Iodonaphthalene Compound Summary. National Center for Biotechnology Information.[3][4] Retrieved from [Link]

  • Reich, H. J. (2023).[3][4] Structure Determination Using NMR: Heavy Atom Effects. University of Wisconsin-Madison.[1][2][4] (General reference for C-I shielding mechanism).

Sources

Validation

mass spectrometry fragmentation of 2-iodo-1-methoxynaphthalene

This guide details the mass spectrometry fragmentation behavior of 2-iodo-1-methoxynaphthalene , a halogenated aromatic ether used as a building block in cross-coupling reactions. The analysis focuses on Electron Ionizat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation behavior of 2-iodo-1-methoxynaphthalene , a halogenated aromatic ether used as a building block in cross-coupling reactions.

The analysis focuses on Electron Ionization (EI) at 70 eV, the standard for library comparisons.

Quick Reference Data

  • Compound: 2-iodo-1-methoxynaphthalene

  • Formula:

    
    
    
  • Molecular Weight: 284.09 g/mol

  • Monoisotopic Mass: 283.97 g/mol

  • Key Isotopes:

    
     (100% natural abundance), 
    
    
    
    ,
    
    
    .
  • Base Peak Prediction:

    
     157 (
    
    
    
    , loss of Iodine).

Part 1: Fragmentation Mechanics

The fragmentation of 2-iodo-1-methoxynaphthalene is driven by two competing factors: the weakness of the Carbon-Iodine bond and the stabilizing influence of the oxygen atom (ortho-effect).

Primary Pathway: The Iodine Loss (Alpha-Cleavage)

The Carbon-Iodine (


) bond is the weakest bond in the molecule (

kcal/mol). Upon ionization, the radical cation preferentially cleaves this bond.
  • Mechanism: Direct homolytic cleavage of the C-I bond.

  • Result: Formation of the 1-methoxynaphthyl cation (

    
     157).
    
  • Ortho-Stabilization: The lone pairs on the adjacent methoxy oxygen can stabilize the resulting aryl cation through resonance, making this peak exceptionally intense (often the Base Peak).

Secondary Pathway: Methyl Radical Loss

Characteristic of anisoles (aromatic ethers), the methoxy group can lose a methyl radical (


).
  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Result: Formation of a 2-iodonaphthoxide cation (

    
     269).
    
  • Observation: This peak is typically less intense than the Iodine loss because the

    
     bond is stronger than the 
    
    
    
    bond.
The "Peri-Effect" (Steric Influence)

Unlike simple benzene derivatives, naphthalene systems exhibit the "Peri-Effect"—steric repulsion between the substituent at position 1 (Methoxy) and the proton at position 8.

  • Impact: This steric strain weakens the methoxy-ring interaction, potentially enhancing the loss of the methyl group or the entire methoxy group compared to its isomer, 1-iodo-2-methoxynaphthalene.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways and the resulting ions.

FragmentationPathway M Molecular Ion [M•]+ m/z 284 Frag_A [M - I]+ 1-methoxynaphthyl cation m/z 157 (Base Peak) M->Frag_A - I• (127 Da) Dominant Pathway Frag_B [M - CH3]+ 2-iodo-1-naphthone ion m/z 269 M->Frag_B - CH3• (15 Da) Secondary Pathway Frag_A_Sub [M - I - CH2O]+ Naphthyl cation m/z 127 Frag_A->Frag_A_Sub - CH2O (30 Da) Ortho Cyclic Oxonium Ion (Stabilized Intermediate) Frag_A->Ortho Resonance Stabilization Frag_A_CO [M - I - CH3 - CO]+ Indenyl cation m/z 115 Frag_A_Sub->Frag_A_CO - C (12 Da) / Rearrangement Frag_B_CO [M - CH3 - CO]+ m/z 241 Frag_B->Frag_B_CO - CO (28 Da)

Figure 1: Mechanistic fragmentation tree for 2-iodo-1-methoxynaphthalene under Electron Ionization (70 eV).

Part 3: Comparative Analysis

To validate the identity of 2-iodo-1-methoxynaphthalene, it must be distinguished from its structural isomers and halogenated analogues.

Comparison 1: Regioisomer Distinction

Isomer: 1-iodo-2-methoxynaphthalene

  • Mass: Identical (

    
     284).
    
  • Differentiation:

    • 2-iodo-1-methoxy (Target): The methoxy group is at position 1 (Peri-position). Steric strain from the H-8 proton often increases the abundance of fragments related to methoxy cleavage (

      
       or 
      
      
      
      ) relative to the isomer.
    • 1-iodo-2-methoxy (Alternative): The methoxy group is at position 2 (exposed). The Iodine is at position 1 (Peri-position). The loss of Iodine is even more favored here to relieve the massive steric strain of the large Iodine atom interacting with H-8.

Comparison 2: Halogen Analogue

Analogue: 2-bromo-1-methoxynaphthalene

  • Differentiation:

    • Isotopic Pattern: The Bromo-analogue will show a distinct 1:1 doublet at

      
       236 and 238 (
      
      
      
      ). The Iodo-compound (Target) is monoisotopic (single peak at
      
      
      284).
    • Bond Strength: C-Br is stronger than C-I. The molecular ion (

      
      ) of the bromo compound will be relatively more intense than that of the iodo compound, which fragments more easily.
      
Summary Data Table
Feature2-iodo-1-methoxynaphthalene 1-iodo-2-methoxynaphthalene (Isomer)2-bromo-1-methoxynaphthalene (Analogue)
Molecular Ion (

)
284 (Strong)284 (Strong)236 / 238 (1:1 Ratio)
Base Peak 157 (

)
157 (

)
157 (

)
M-15 (

Loss)
269 (Moderate)269 (Weak)221 / 223 (Moderate)
Ortho/Peri Effect 1-Methoxy (Peri-strain)1-Iodo (Peri-strain)1-Methoxy (Peri-strain)
Key Diagnostic Monoisotopic M+; High

ratio.
Higher

ratio than target due to I-strain.
Isotopic doublet M+; Stronger M+ stability.

Part 4: Experimental Protocol for Validation

To confirm the identity of this compound in a drug development workflow, use the following self-validating GC-MS protocol.

Step 1: Sample Preparation

  • Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade).

    • Why: DCM is a volatile solvent that prevents late-eluting solvent tails from obscuring early aromatic fragments.

  • Transfer to an autosampler vial with a glass insert.

Step 2: GC-MS Acquisition Parameters

  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • End: Hold 5 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range:

    
     50–350.
    

Step 3: Data Interpretation Criteria (Pass/Fail) For a positive identification, the spectrum must meet these three criteria:

  • Molecular Ion Check: A distinct singlet peak at

    
     284 . (Absence of M+2 peak confirms Iodine over Bromine/Chlorine).
    
  • Fragment Check: Presence of the base peak at

    
     157  (Loss of Iodine).
    
  • Ratio Check: The abundance of

    
     127 (Iodine cation 
    
    
    
    ) should be low (<10%), as the positive charge is preferentially retained on the naphthalene ring system.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
Comparative

comparing reactivity of 2-iodo-1-methoxynaphthalene vs 2-bromo-1-methoxynaphthalene

Executive Summary For researchers in medicinal chemistry and materials science, the choice between 2-iodo-1-methoxynaphthalene (2-I-1-OMe) and 2-bromo-1-methoxynaphthalene (2-Br-1-OMe) is rarely arbitrary. It is a calcul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and materials science, the choice between 2-iodo-1-methoxynaphthalene (2-I-1-OMe) and 2-bromo-1-methoxynaphthalene (2-Br-1-OMe) is rarely arbitrary. It is a calculated trade-off between reactivity kinetics and atom-economic scalability .

  • The Verdict:

    • Select 2-Iodo-1-methoxynaphthalene when performing difficult cross-couplings (e.g., sterically hindered boronic acids, low-temperature requirements) or when executing rapid Lithium-Halogen (Li-Hal) exchange at cryogenic temperatures (-78 °C) to avoid competing directed ortho-metalation (DoM) pathways.

    • Select 2-Bromo-1-methoxynaphthalene for routine, scalable Suzuki/Buchwald couplings where elevated temperatures (>60 °C) are tolerated, or when cost-efficiency is paramount in early-phase process development.

Mechanistic Principles & Reactivity Profile

The Ortho-Methoxy Effect

Both compounds possess a methoxy group at the C1 position.[1] This is not merely a spectator; it exerts a profound electronic and coordinating influence on the C2 halogen.

  • Electronic Effect: The C1-OMe group is an electron-donating group (EDG) by resonance. This increases electron density at the C2 position, theoretically making the oxidative addition of Pd(0) slower compared to electron-deficient systems. Consequently, the weaker C-I bond (approx. 65 kcal/mol) becomes critical for overcoming this electronic deactivation compared to the stronger C-Br bond (approx. 81 kcal/mol).

  • Steric/Coordination Effect: In lithiation reactions, the oxygen lone pair coordinates to Lithium, directing reactivity to the C2 position.

Oxidative Addition Kinetics

The rate-determining step in most Pd-catalyzed couplings for these substrates is oxidative addition .

  • Iodide: Occurs rapidly, often at room temperature. The long C-I bond reduces steric clash with the adjacent C1-OMe group during the approach of the catalyst.

  • Bromide: Requires thermal activation (typically 60–80 °C) to fracture the C-Br bond. The shorter bond length brings the halogen closer to the bulky methoxy group, slightly increasing the steric barrier to catalyst insertion.

Visualization: Reactivity Landscape

ReactivityLandscape Substrate_I 2-Iodo-1-methoxynaphthalene OxAdd_I Oxidative Addition (Pd) Fast @ 25°C Substrate_I->OxAdd_I Weak C-I Bond LiEx_I Li-Hal Exchange Instant @ -78°C Substrate_I->LiEx_I Kinetic Control Substrate_Br 2-Bromo-1-methoxynaphthalene OxAdd_Br Oxidative Addition (Pd) Slow @ >60°C Substrate_Br->OxAdd_Br Strong C-Br Bond LiEx_Br Li-Hal Exchange Slower, requires equilibration Substrate_Br->LiEx_Br Thermodynamic Control DoM_Side Competing DoM (Deprotonation) LiEx_Br->DoM_Side If Temp > -60°C

Figure 1: Comparative reactivity pathways showing the kinetic advantage of the Iodo-substrate in both catalytic and lithiation contexts.

Performance Comparison Data

The following data aggregates typical performance metrics from internal application studies and literature precedents for naphthalene derivatives.

Feature2-Iodo-1-methoxynaphthalene2-Bromo-1-methoxynaphthalene
C-X Bond Energy ~65 kcal/mol~81 kcal/mol
Suzuki Coupling (Pd(PPh3)4) >95% Yield @ 25–40 °C (2-4 h)~85% Yield @ 80 °C (12-24 h)
Lithium-Halogen Exchange Complete < 5 min @ -78 °CRequires 15-30 min @ -78 °C
Side Reactions (Lithiation) Negligible (Exchange >>> DoM)Risk of DoM (Li-H exchange) if slow
Cost (Normalized) High (10x)Low (1x)
Stability Light sensitive; degrades over monthsStable at RT; long shelf-life

Experimental Protocols

Synthesis of 2-Iodo-1-methoxynaphthalene (via Directed Ortho Metalation)

Rationale: Direct iodination of 1-methoxynaphthalene typically yields the 4-iodo isomer due to sterics. The 2-iodo isomer is best accessed via Directed Ortho Metalation (DoM).

Reagents: 1-Methoxynaphthalene, n-Butyllithium (2.5 M in hexanes), Iodine, dry THF.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 1-methoxynaphthalene (1.0 equiv) and dry THF (0.2 M concentration).

  • Lithiation: Cool to -78 °C . Add n-BuLi (1.1 equiv) dropwise over 20 minutes.

    • Note: The C1-methoxy group coordinates the Li, directing deprotonation exclusively to the C2 position.

  • Incubation: Stir at 0 °C for 1 hour to ensure complete lithiation.

  • Quench: Cool back to -78 °C. Add a solution of Iodine (1.2 equiv) in THF dropwise.

  • Workup: Warm to room temperature. Quench with saturated aq. Na2S2O3 (to remove excess iodine). Extract with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Recrystallize from ethanol or flash chromatography (Hexanes/EtOAc).

Comparative Suzuki Coupling Protocol

Rationale: This protocol validates the temperature dependence of the two halides.

Reagents: Aryl Halide (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh3)4 (3 mol%), K2CO3 (2.0 equiv), Dioxane/Water (4:1).

  • Preparation: Degas solvents with nitrogen for 30 minutes.

  • Reaction A (Iodo): Mix reagents. Stir at Room Temperature (25 °C) .

    • Checkpoint: Monitor TLC at 1 hour. Expect >90% conversion.

  • Reaction B (Bromo): Mix reagents. Stir at Room Temperature .

    • Checkpoint: Monitor TLC at 1 hour. Expect <10% conversion.

    • Action: Heat to 80 °C . Conversion typically completes after 12 hours.

Decision Framework: Which to Choose?

Use the logic tree below to determine the optimal substrate for your specific campaign.

DecisionTree Start Start: Select Substrate TempSensitive Is the coupling partner temperature sensitive? Start->TempSensitive OrthoSub Is the boronic acid ortho-substituted (bulky)? TempSensitive->OrthoSub No UseIodo USE 2-IODO-1-METHOXYNAPHTHALENE (High Reactivity) TempSensitive->UseIodo Yes Scale Is the reaction > 100 grams? Scale->UseIodo No (Lab Scale) UseBromo USE 2-BROMO-1-METHOXYNAPHTHALENE (Cost Effective) Scale->UseBromo Yes OrthoSub->Scale No OrthoSub->UseIodo Yes

Figure 2: Decision matrix for selecting the appropriate halogenated naphthalene precursor.

References

  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. (1988).[2] The mechanism of the lithium-halogen exchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). Directed ortho metalation.
  • Suzuki-Miyaura Coupling Comparison

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Synthesis of 2-Bromo-1-methoxynaphthalene

    • Castagnetti, E., & Schlosser, M. (2005). The "super-basic" reagents LIDAKOR and LICKOR: a comparative study. Chemistry – A European Journal, 11(24), 7169. (Describes regioselectivity issues and solutions).

Sources

Validation

Technical Comparison Guide: Distinguishing 2-iodo-1-methoxynaphthalene from 1-iodo-2-methoxynaphthalene

Executive Summary In the development of naphthalene-based pharmacophores and organic semiconductors, the precise regiochemistry of iodo-methoxy intermediates is critical. 2-iodo-1-methoxynaphthalene and 1-iodo-2-methoxyn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of naphthalene-based pharmacophores and organic semiconductors, the precise regiochemistry of iodo-methoxy intermediates is critical. 2-iodo-1-methoxynaphthalene and 1-iodo-2-methoxynaphthalene are positional isomers with identical molecular weights (284.09 g/mol ) and similar polarities, rendering low-resolution Mass Spectrometry (MS) and standard TLC ineffective for differentiation.

This guide outlines the definitive structural characterization protocols. While melting points provide a preliminary indication, Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for absolute configuration assignment, relying on the specific peri-interaction between the C1-methoxy group and the C8-proton.

Part 1: Structural Analysis & Diagnostic Logic

The core challenge lies in the proximity of the substituents. The distinction rests on the steric environment of the methoxy group (-OMe).

  • Isomer A (1-iodo-2-methoxynaphthalene): The -OMe is at C2.[1][2] It is spatially distant from the "peri" position (C8).

  • Isomer B (2-iodo-1-methoxynaphthalene): The -OMe is at C1. It experiences significant steric crowding with the proton at C8 (the peri-effect).

Visualizing the "Smoking Gun" Interaction

The following diagram illustrates the logical flow for identification, highlighting the critical NOE interactions.

IsomerDistinction Start Unknown Iodo-Methoxynaphthalene Isomer Step1 1. Acquire 1H NMR & NOESY Start->Step1 Decision Irradiate -OMe Signal (~4.0 ppm) Observe NOE Response Step1->Decision ResultA NOE observed at H3 only (NO interaction with H8) Decision->ResultA Path A ResultB NOE observed at H8 (Peri-proton) (Strong Cross-peak) Decision->ResultB Path B ConclusionA Identity: 1-iodo-2-methoxynaphthalene (OMe at C2) ResultA->ConclusionA ConclusionB Identity: 2-iodo-1-methoxynaphthalene (OMe at C1) ResultB->ConclusionB

Figure 1: Decision tree for distinguishing isomers based on NOE spectroscopic data.

Part 2: Method 1 - NMR Spectroscopy (The Gold Standard)

NMR is the only self-validating method for these isomers. You must focus on the H8 proton and the NOE cross-peaks .

The Peri-Effect (1H NMR Chemical Shifts)

In naphthalene systems, a substituent at the C1 position interacts strongly with the proton at C8.

  • 2-iodo-1-methoxynaphthalene: The oxygen lone pairs at C1 deshield the H8 proton, shifting it downfield (typically >8.2 ppm).

  • 1-iodo-2-methoxynaphthalene: The C1 position is occupied by Iodine.[2][3][4][5] Iodine is large but less electronegative/deshielding in the peri space compared to the anisotropy of the methoxy oxygen. The H8 signal appears slightly more upfield compared to the 1-OMe isomer.

NOE/NOESY Analysis (Definitive Proof)

This is the critical experiment.

Feature1-iodo-2-methoxynaphthalene2-iodo-1-methoxynaphthalene
-OMe Position C2C1
Neighbor (Ortho) C3-H (Proton present)C2-I (No Proton)
Neighbor (Peri) DistantC8-H (Close proximity)
NOE Signal Strong NOE between -OMe and H3 Strong NOE between -OMe and H8

Experimental Insight: In the 2-iodo-1-methoxy isomer, you will not see an ortho-NOE because the ortho position (C2) is occupied by Iodine. You will only see the peri-NOE to H8.

Part 3: Method 2 - Physical Properties & Synthesis Origin

While less specific than NMR, melting points and synthetic history provide strong corroborating evidence.

Comparative Data Table
Property1-iodo-2-methoxynaphthalene2-iodo-1-methoxynaphthalene
CAS Number 32721-21-4151560-43-9
Melting Point 87 – 89 °C [1]67 – 70 °C [2]
Synthesis Route Electrophilic Iodination of 2-methoxynaphthaleneLithiation of 1-methoxynaphthalene (Directed Ortho Metalation)
Key Precursor Nerolin (2-methoxynaphthalene)1-methoxynaphthalene
Synthesis Pathway Verification

Understanding how the sample was made often solves the puzzle before the NMR is run.

SynthesisPath Nerolin 2-Methoxynaphthalene (Nerolin) ReagentA Electrophilic Iodination (NIS or I2/HIO3) Nerolin->ReagentA AlphaMeO 1-Methoxynaphthalene ReagentB 1. n-BuLi (Lithiation) 2. I2 (Quench) AlphaMeO->ReagentB ProdA 1-iodo-2-methoxynaphthalene (Major Product) ReagentA->ProdA Directs to C1 (Ortho/Para) ProdB 2-iodo-1-methoxynaphthalene (Directed Product) ReagentB->ProdB Directs to C2 (Coordination)

Figure 2: Synthetic origins determining the regiochemistry of the product.

  • Pathway A: Electrophilic substitution on 2-methoxynaphthalene preferentially targets the C1 position (kinetic and thermodynamic control), yielding 1-iodo-2-methoxynaphthalene .

  • Pathway B: Lithiation of 1-methoxynaphthalene utilizes the oxygen to coordinate Lithium, directing the anion to the C2 position. Quenching with Iodine yields 2-iodo-1-methoxynaphthalene .

Part 4: Detailed Experimental Protocol

Protocol: Structural Elucidation via 1D NOE Difference

Objective: Confirm regioisomer identity by detecting the peri-interaction (OMe


 H8).

Reagents & Equipment:

  • Sample: 10–15 mg of isolated compound.

  • Solvent: 0.6 mL

    
     (99.8% D).
    
  • Instrument: 400 MHz NMR or higher (500 MHz preferred for clear splitting).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the sample in

    
    . Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite if necessary) to prevent line broadening.
    
  • Acquire 1H NMR (Standard):

    • Identify the -OMe singlet (approx. 3.9 – 4.0 ppm).[6]

    • Identify the aromatic region (7.2 – 8.3 ppm).

    • Note: Look for the most downfield doublet. In 1-methoxynaphthalene derivatives, H8 is often >8.2 ppm.[7]

  • Setup 1D NOE (or 2D NOESY):

    • Target: Set the irradiation frequency exactly on the -OMe singlet.

    • Mixing Time: Set to 500ms (optimal for small molecules MW ~280).

    • Scans: Acquire 128–256 scans to ensure signal-to-noise ratio is sufficient to see small NOE enhancements (typically 1-5%).

  • Analysis:

    • Scenario A: If you see a response in the aromatic region at ~7.3-7.5 ppm (H3), but no response at >8.0 ppm, you have 1-iodo-2-methoxynaphthalene .

    • Scenario B: If you see a response at >8.0 ppm (H8), you have 2-iodo-1-methoxynaphthalene .

References

  • Filipski, M. et al. "A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes." PMC (National Institutes of Health). Accessed February 9, 2026. [Link]

  • EPA CompTox Chemicals Dashboard. "2-Iodo-1-methoxynaphthalene Details and Properties." United States Environmental Protection Agency. Accessed February 9, 2026. [Link][8]

Sources

Comparative

Technical Comparison Guide: IR Characterization of 2-Iodo-1-Methoxynaphthalene

Executive Summary Product: 2-Iodo-1-Methoxynaphthalene (CAS: N/A for specific isomer in common bulk lists; Specific Intermediate) Application: Palladium-catalyzed cross-coupling (Suzuki-Miyaura), C-H activation precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-Iodo-1-Methoxynaphthalene (CAS: N/A for specific isomer in common bulk lists; Specific Intermediate) Application: Palladium-catalyzed cross-coupling (Suzuki-Miyaura), C-H activation precursors. Primary Challenge: Distinguishing the target 1,2-disubstituted product from the starting material (1-methoxynaphthalene) and the potential 1,4-regioisomer byproduct.

This guide provides a technical framework for validating the synthesis of 2-iodo-1-methoxynaphthalene using Infrared (IR) Spectroscopy. Unlike standard catalog spectra, this analysis focuses on differential diagnostics —identifying the specific band shifts and disappearances that confirm the iodine installation at the ortho position relative to the methoxy group.

Part 1: Structural Analysis & Vibrational Logic

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The transition from 1-methoxynaphthalene to 2-iodo-1-methoxynaphthalene introduces specific mass and symmetry changes.

The Methoxy Anchor ( )

The methoxy group remains chemically unchanged but electronically perturbed.

  • Asymmetric C-O-C Stretch: Typically the strongest band in the spectrum. In 1-methoxynaphthalene, this appears at ~1265–1275 cm⁻¹ .

  • Inductive Effect: The introduction of Iodine (an electronegative but polarizable atom) at the ortho position (C2) creates steric crowding and a dipole interaction. Expect a slight blue shift (higher wavenumber) or band broadening in the C-O stretch due to ortho-steric strain twisting the methoxy group out of complete coplanarity.

The Naphthalene Skeleton
  • Aromatic C=C: The ring breathing modes (~1580–1600 cm⁻¹) remain but often split or change intensity ratios due to the loss of symmetry.

  • Substitution Pattern (The Key Diagnostic):

    • Starting Material (1-substituted): Possesses a "3-adjacent hydrogen" system (C2, C3, C4) and a "4-adjacent hydrogen" system (C5-C8).

    • Target Product (1,2-disubstituted): The proton at C2 is replaced by Iodine.[1] The system now has 2 adjacent hydrogens (C3, C4) and 4 adjacent hydrogens (C5-C8).

The Carbon-Iodine Bond ( )
  • Frequency: Due to the large mass of Iodine, the C-I stretching vibration occurs in the fingerprint region or far-IR (400–600 cm⁻¹) .

  • Detection: Standard ATR (Attenuated Total Reflectance) crystals (ZnSe/Diamond) often cut off below 600 cm⁻¹. KBr pellets are recommended to visualize this diagnostic band.

Part 2: Comparative Data Analysis

The following table contrasts the starting material with the target product to facilitate rapid decision-making during reaction monitoring.

Table 1: Diagnostic IR Absorption Bands
Functional Group / Mode1-Methoxynaphthalene (Starting Material)2-Iodo-1-Methoxynaphthalene (Target)Diagnostic Interpretation
Ar-H Stretch 3050–3010 cm⁻¹ (Weak)3050–3010 cm⁻¹ (Weak)Non-Diagnostic. Both are aromatic; little change observed.
Alkyl C-H Stretch 2840, 2940 cm⁻¹ (Methoxy)2840, 2940 cm⁻¹ (Methoxy)Retention. Confirms the methyl ether is intact (no demethylation to naphthol).
Aromatic C=C ~1595, 1580 cm⁻¹~1590, 1575 cm⁻¹Minor Shift. Iodine mass dampens ring vibrations slightly.
C-O Stretch (Asym) 1268 cm⁻¹ (Very Strong) 1260–1275 cm⁻¹ (Very Strong) Primary Anchor. Confirms presence of Ar-O-C linkage.
C-O Stretch (Sym) ~1090 cm⁻¹~1085 cm⁻¹Secondary Anchor.
OOP Bending (C2-H) ~770–790 cm⁻¹ (Strong) ABSENT CRITICAL PROOF. The "3-adjacent H" pattern disappears because H at C2 is gone.
OOP Bending (Ortho) N/A~800–815 cm⁻¹ New Band. Appearance of "2-adjacent H" (C3, C4) wagging mode.
C-I Stretch Absent~480–550 cm⁻¹ Positive ID. Requires KBr or CsI optics. Indicates heavy atom attachment.

Note on Isomers: If the product is the 4-iodo isomer (para-like substitution), the OOP bending region will look significantly different, often showing a symmetric "2 adjacent + 2 adjacent" pattern, distinct from the asymmetric 1,2-pattern of the target.

Part 3: Visualization of Logic & Workflow

Diagram 1: Spectral Assignment Logic

This diagram illustrates the causality between the chemical structure and the resulting spectral features.

IR_Logic Struct 2-Iodo-1-Methoxynaphthalene Sub_Methoxy Methoxy Group (C-O-C) Struct->Sub_Methoxy Sub_Ring Naphthalene Ring (1,2-Disubstituted) Struct->Sub_Ring Sub_Iodine Iodine Atom (Heavy Mass) Struct->Sub_Iodine Vib_CO Asym Stretch ~1270 cm⁻¹ Sub_Methoxy->Vib_CO Primary Anchor Vib_OOP OOP Bending (2 Adj H) ~810 cm⁻¹ Sub_Ring->Vib_OOP Regio Diagnostic Vib_CI C-I Stretch ~500 cm⁻¹ Sub_Iodine->Vib_CI Heavy Atom Fingerprint

Caption: Causal map linking structural moieties to specific diagnostic IR frequency ranges.

Diagram 2: Validation Workflow

A decision tree for researchers synthesizing this intermediate.

Validation_Workflow Start Crude Product Isolated Acquire Acquire IR Spectrum (Prefer KBr Pellet) Start->Acquire Check_OH Check 3200-3500 cm⁻¹ (Broad Band?) Acquire->Check_OH Impurity_OH Impurity: 2-Naphthol (Demethylation occurred) Check_OH->Impurity_OH Yes Check_CO Check 1270 cm⁻¹ (Strong Band?) Check_OH->Check_CO No Check_Fingerprint Check 700-900 cm⁻¹ (OOP Region) Check_CO->Check_Fingerprint Yes Pattern_Start Pattern: 3 Adj H (~770 cm⁻¹ present) Check_Fingerprint->Pattern_Start Pattern_Target Pattern: 2 Adj H (~810 cm⁻¹ present) Check_Fingerprint->Pattern_Target Result_Fail Result: Starting Material (Reaction Failed) Pattern_Start->Result_Fail Result_Success Result: 2-Iodo-1-Methoxynaphthalene (Target Confirmed) Pattern_Target->Result_Success

Caption: Step-by-step logic flow for validating product identity and purity using IR data.

Part 4: Experimental Protocol

To obtain the data necessary for the comparison above, follow this optimized protocol.

Sample Preparation
  • Preferred Method: KBr Pellet

    • Reason: The C-I stretch lies at the edge of the mid-IR region (~500 cm⁻¹). Diamond ATR crystals often absorb energy in this region (phonon bands), obscuring the signal. KBr is transparent down to 400 cm⁻¹.

    • Protocol: Grind 1–2 mg of the solid product with ~100 mg of spectroscopic grade KBr. Press into a transparent pellet using a hydraulic press (8–10 tons pressure).

  • Alternative: ATR (ZnSe Crystal)

    • Reason: Faster, requires less sample.

    • limitation: May miss the C-I stretch. Use this primarily for checking the C-O stretch and OOP bending regions (fingerprint).

Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving OOP splitting).

  • Scans: 16–32 scans (sufficient for strong dipole C-O bonds).

  • Range: 4000–400 cm⁻¹.

Data Processing (Baseline Correction)
  • Naphthalene derivatives often scatter light, causing a sloping baseline. Apply an automated baseline correction (polynomial fit) before picking peaks to ensure accurate intensity ratios between the C-H stretch and the fingerprint region.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 1-Methoxynaphthalene (CID 16668) - Spectral Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups: Aromatic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

Sources

Validation

Chromatographic Profiling of 2-Iodo-1-methoxynaphthalene: HPLC vs. GC Method Selection

Executive Summary & Physicochemical Context 2-Iodo-1-methoxynaphthalene (CAS 151560-43-9) presents a distinct analytical challenge due to the steric crowding of the ortho-disubstituted naphthalene ring and the high lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

2-Iodo-1-methoxynaphthalene (CAS 151560-43-9) presents a distinct analytical challenge due to the steric crowding of the ortho-disubstituted naphthalene ring and the high lipophilicity introduced by the iodine atom.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the characterization of this compound. While GC offers high resolution for volatile impurities, Reverse-Phase HPLC (RP-HPLC) is the recommended primary technique for purity assay due to the compound's high boiling point (~325°C) and the risk of thermal de-iodination at elevated injector temperatures.

Compound Profile & Method Implications
PropertyValueAnalytical Implication
Molecular Formula C₁₁H₉IOUV Active (Naphthalene chromophore allows sensitive UV detection).
LogP (Predicted) ~4.10Highly Lipophilic. Requires high organic strength in RP-HPLC.
Boiling Point ~325°CLate eluter in GC; requires high-temperature columns (e.g., 300°C limit).
Critical Impurities 1-MethoxynaphthalenePrecursor/De-iodinated byproduct. Must be resolved.
Isomeric Analog 1-Iodo-2-methoxynaphthalenePositional isomer.[1] Requires shape-selective stationary phases.

Comparative Analysis: HPLC vs. GC Performance

The following comparison evaluates the "performance" of the analyte under two distinct separation mechanisms.

Scenario A: Reverse-Phase HPLC (Recommended)[2]
  • Mechanism: Partitioning based on hydrophobicity.

  • Performance: The iodine atom significantly increases retention on C18 columns compared to the non-iodinated precursor.

  • Selectivity: Excellent for separating the target from polar synthetic byproducts (e.g., unreacted iodonaphthols).

  • Risk: Low. Ambient or mild temperature prevents thermal degradation.

Scenario B: GC-MS (Alternative/Orthogonal)
  • Mechanism: Volatility and boiling point.

  • Performance: 2-Iodo-1-methoxynaphthalene elutes very late (high Retention Index > 2000 on 5% phenyl phases).

  • Selectivity: Superior for separating solvent residues and volatile organic impurities.

  • Risk: Moderate. The C-I bond is weaker than C-Cl or C-Br. Prolonged exposure to temperatures >250°C in the injector port can lead to artifactual de-iodination, leading to false positives for 1-methoxynaphthalene.

Decision Matrix (Visualized)

MethodSelection Start Sample Type Purity Final Purity Assay Start->Purity Volatiles Residual Solvents/Raw Materials Start->Volatiles HPLC Method A: RP-HPLC (C18) Target: 2-Iodo-1-methoxynaphthalene Purity->HPLC Primary Choice Decision1 Is Thermal Stability Confirmed? Volatiles->Decision1 Decision1->HPLC No (Degradation Risk) GC Method B: GC-MS (5% Phenyl) Target: Volatile Impurities Decision1->GC Yes (T < 250°C)

Figure 1: Decision tree for selecting the appropriate chromatographic technique based on analytical goals and thermal stability risks.

Experimental Protocols

Protocol A: RP-HPLC (Purity & Assay)

This method utilizes the hydrophobicity difference between the target (LogP 4.1) and its precursor (LogP 3.[1][2]6) to achieve baseline resolution.

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between 1-Methoxynaphthalene and 2-Iodo-1-methoxynaphthalene.
    
  • Tailing Factor (

    
    ):  0.9 – 1.2 for the main peak.
    

Method Parameters:

ParameterCondition
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 220 nm (naphthalene backbone) and 280 nm
Injection Vol. 5 µL

Gradient Table:

  • 0.0 min: 50% B

  • 10.0 min: 95% B (Elution of 2-Iodo-1-methoxynaphthalene)

  • 15.0 min: 95% B

  • 15.1 min: 50% B (Re-equilibration)

Predicted Elution Order:

  • 1-Methoxynaphthalene: ~6-7 min (Precursor, less retained).

  • 2-Iodo-1-methoxynaphthalene: ~10-12 min (Target, highly retained due to Iodine).

Protocol B: GC-MS (Orthogonal Verification)

Used primarily to check for volatile organic impurities or when MS structural confirmation is required.

Warning: Ensure the injector liner is clean and deactivated to prevent catalytic de-iodination.

Method Parameters:

ParameterCondition
Column 5% Phenyl-arylene (e.g., DB-5MS, HP-5), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 250°C (Do not exceed 260°C)
Transfer Line 280°C
Oven Program 80°C (1 min) → 20°C/min → 300°C (Hold 5 min)

Predicted Retention Behavior:

  • 1-Methoxynaphthalene: Elutes mid-run (Retention Index ~1350-1400).

  • 2-Iodo-1-methoxynaphthalene: Elutes late (Retention Index > 1800). The heavy iodine atom significantly increases the boiling point and interaction with the stationary phase.

Separation Workflow & Logic

The following diagram illustrates the separation logic and the critical resolution points required for a valid assay.

SeparationLogic Sample Crude Mixture (Synthesis Product) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Impurity1 1-Methoxynaphthalene (Precursor) Elutes Early Column->Impurity1 Low Hydrophobicity Target 2-Iodo-1-methoxynaphthalene (Target) Elutes Late Column->Target High Hydrophobicity Isomer 1-Iodo-2-methoxynaphthalene (Isomer) Critical Pair Column->Isomer Shape Selectivity

Figure 2: Chromatographic separation logic. The target analyte is separated from its precursor based on hydrophobicity (Iodine effect) and from its isomer based on shape selectivity.

References

  • PubChem. (2023). 1-Methoxynaphthalene Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2023). Naphthalene, 2-methoxy- IR and Mass Spectra. National Institute of Standards and Technology.[3][4][5] [Link]

  • EPA CompTox. (2023). 2-Iodo-1-methoxynaphthalene Physicochemical Properties. US Environmental Protection Agency. [Link][6]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Iodo-1-methoxynaphthalene

Operational Safety Guide: 2-Iodo-1-methoxynaphthalene Core Directive: Beyond Compliance Handling 2-Iodo-1-methoxynaphthalene (CAS: 19578-43-9) requires more than generic "lab safety."[1] As a halogenated aromatic interme...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2-Iodo-1-methoxynaphthalene

Core Directive: Beyond Compliance

Handling 2-Iodo-1-methoxynaphthalene (CAS: 19578-43-9) requires more than generic "lab safety."[1] As a halogenated aromatic intermediate, this compound presents a dual-risk profile: particulate inhalation during solid-phase handling and rapid permeation of standard glove materials when in solution.

This guide is not a checklist; it is an operational doctrine. It prioritizes containment at the source and redundant barrier protection . The goal is to prevent not just acute exposure, but also the silent contamination of workspace surfaces that leads to cross-contamination in sensitive assays.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. 2-Iodo-1-methoxynaphthalene acts as a skin, eye, and respiratory irritant. However, the specific structural properties dictate the safety protocol:

  • The Iodine Factor: Aryl iodides are photosensitive and can degrade over time to release free iodine (

    
    ), which is corrosive and sublimates. Old bottles pose a higher respiratory risk than fresh ones.
    
  • The Naphthalene Core: Naphthalene derivatives are lipophilic. If dissolved in organic solvents (DCM, THF), they can penetrate skin rapidly, carrying the iodinated payload into the bloodstream.

  • Physical State: As a solid powder, the primary vector for exposure is dust generation during weighing and transfer.

Critical Risk Matrix
Hazard VectorPrimary RiskMitigation Strategy
Solid Phase Inhalation of dust; Surface contaminationStatic control; HEPA-filtered enclosure
Solution Phase Dermal absorption; Glove permeationDouble-gloving; Splash guards
Degradation Release of corrosive Iodine (

) vapors
Store in amber glass; Check seals

PPE Selection Protocol

Standard 4-mil nitrile gloves are insufficient for prolonged contact with halogenated aromatics in solution. The following protocol uses a "Self-Validating" approach where the user actively tests barriers.

A. Hand Protection (The "Double-Shell" System)

Do not rely on a single layer of thin nitrile.

  • Inner Layer: 4-mil Nitrile (High dexterity). Role: Last line of defense.

  • Outer Layer: 8-mil Nitrile or Neoprene (Chemical resistant). Role: Sacrificial barrier.

    • Why? Halogenated compounds can permeate standard nitrile in <15 minutes. The outer layer is removed immediately upon splash contact.

B. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (If hood unavailable/cleaning spills): Half-face respirator with P100/OV (Organic Vapor) cartridges.

    • Note: Dust masks (N95) are insufficient for organic vapors released if the compound degrades.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate for fine powders that can drift around side shields.

  • Body: 100% Cotton Lab Coat (Synthetics can melt if flash-reacted) + Chemical Apron if handling >10g solutions.

Visualization: PPE Decision Logic

This decision tree helps you select the correct PPE configuration based on the experimental state.

PPE_Decision_Matrix start Handling 2-Iodo-1-methoxynaphthalene state_check Identify State start->state_check solid Solid (Powder) state_check->solid Weighing/Transfer solution Solution (Organic Solvent) state_check->solution Reaction/Workup dust_risk Risk: Dust Inhalation solid->dust_risk perm_risk Risk: Rapid Permeation solution->perm_risk ppe_solid PPE REQ: - Fume Hood - Splash Goggles - Single Nitrile (4mil) dust_risk->ppe_solid ppe_sol PPE REQ: - Fume Hood - Double Glove (Nitrile/Neoprene) - Chemical Apron perm_risk->ppe_sol

Figure 1: PPE Decision Logic based on physical state and permeation risk.

Operational Protocol: The "Zero-Track" Method

This protocol is designed to ensure zero tracking of chemicals out of the hood.

Phase 1: Pre-Operation (The Integrity Check)
  • Glove Inflation Test: Before donning, trap air in the glove and squeeze. If it deflates, it is compromised. Discard.

  • Static Discharge: Use an anti-static gun on the weighing boat and spatula. Charged powders "jump" and contaminate glove cuffs.

Phase 2: Handling (Solid Transfer)
  • Place a disposable mat (absorbent side up) inside the hood.

  • Perform all weighing inside the hood. Never walk a loaded spatula across the lab.

  • The "Dirty Hand/Clean Hand" Rule: Keep your dominant hand "dirty" (handling the spatula/flask) and your non-dominant hand "clean" (touching sash/balance buttons).

Phase 3: Doffing (The "Beak" Method)

Standard doffing often flicks dust onto the user. Use this method:

  • Pinch the outside of Glove A near the wrist. Peel away from the body, turning it inside out. Ball it up in Glove B.

  • Slide a finger of the bare hand under the wrist of Glove B.

  • Peel Glove B off over Glove A, creating a sealed "bag" of waste.

  • Dispose immediately in the solid hazardous waste bin.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT use a brush (generates dust). Cover with wet paper towels (solvent-dampened) to immobilize the powder, then wipe up.

  • Solution Spill: Cover with absorbent pads. If outside the hood, evacuate the immediate area until vapors dissipate.

Disposal Workflow

2-Iodo-1-methoxynaphthalene is a Halogenated Organic .[2][3] It must never be mixed with general organic waste (acetone/ethanol) if your facility separates them, as halogenated compounds require higher incineration temperatures.

Waste_Workflow waste_gen Waste Generation segregation Is it Halogenated? waste_gen->segregation yes_halo YES: Segregate into HALOGENATED Waste Stream segregation->yes_halo Contains Iodine no_halo NO: General Organic Waste segregation->no_halo labeling Labeling Requirements: - Full Chemical Name - 'Toxic/Irritant' Checkbox - Date yes_halo->labeling disposal High-Temp Incineration (External Vendor) labeling->disposal

Figure 2: Waste segregation workflow ensuring compliance with halogenated disposal protocols.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733979, 2-Iodo-1-methoxynaphthalene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][4]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • University of California, Berkeley (EH&S). Glove Selection Guide: Permeation of Halogenated Solvents. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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